Ammonium lauryl ether sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azane;2-dodecoxyethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O5S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVLOHUACNWTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow viscous liquid; [MSDSonline] | |
| Record name | Ammonium laureth sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7955 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
32612-48-9 | |
| Record name | Ammonium laureth sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32612-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecyloxy)-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecyloxy)-, ammonium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | azane; 2-dodecoxyethyl hydrogen sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Ammonium Lauryl Ether Sulfate as a Surfactant
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) Lauryl Ether Sulfate (B86663) (ALES), also known as Ammonium Laureth Sulfate, is an anionic surfactant widely utilized across the pharmaceutical, cosmetic, and personal care industries.[1] It belongs to the alkyl ether sulfate class of compounds, which are known for their excellent detergency, high foaming capacity, and good solubility.[2][3] Structurally, ALES is the ammonium salt of sulfated, ethoxylated lauryl alcohol. The inclusion of ethylene (B1197577) oxide units in its structure distinguishes it from Ammonium Lauryl Sulfate (ALS), conferring properties of increased water solubility and reduced potential for skin and eye irritation.[4]
This technical guide provides a comprehensive overview of the core mechanism of action of ALES as a surfactant. It details its physicochemical properties, the fundamental principles of surface tension reduction and micellization, its interactions with biological surfaces, and its applications in drug delivery systems. Furthermore, this document furnishes detailed experimental protocols for the characterization of its surfactant properties, supported by data tables and explanatory diagrams to facilitate a deeper understanding for research and development professionals.
Molecular Structure and Physicochemical Properties
The efficacy of ALES as a surfactant is rooted in its amphiphilic molecular structure. The molecule consists of three primary domains:
-
A Hydrophobic Tail: A 12-carbon alkyl chain (lauryl group) derived from lauryl alcohol. This nonpolar tail is repelled by water and preferentially interacts with oils, greases, and other nonpolar substances.[5]
-
An Ethoxylated Chain: A short chain of ethylene oxide groups (-(OCH₂CH₂)n-) inserted between the lauryl group and the sulfate head. This feature increases the molecule's overall hydrophilicity and steric size, contributing to its milder profile compared to non-ethoxylated sulfates.[4]
-
A Hydrophilic Head: A negatively charged sulfate group (-OSO₃⁻) associated with a positively charged ammonium cation (NH₄⁺) as the counter-ion.[2] This polar head group is readily hydrated, ensuring the molecule's solubility in aqueous solutions.[6]
This dual-character structure allows ALES to operate at the interface between polar (aqueous) and nonpolar (oily) phases.
1.1 Physicochemical Data
The functional properties of ALES are defined by several key quantitative parameters. These values can vary depending on the degree of ethoxylation (the 'n' in the chemical formula), purity, and the presence of electrolytes.
| Property | Value / Range | Description |
| INCI Name | Ammonium Laureth Sulfate | International Nomenclature of Cosmetic Ingredients name.[2] |
| CAS Number | 32612-48-9 | Chemical Abstracts Service registry number.[7] |
| Molecular Formula | C₁₂H₂₅(OCH₂CH₂)nOSO₃NH₄ | General chemical formula (n = avg. number of ethoxy units).[3] |
| Molecular Weight | ~327.48 g/mol (for n=2) | Varies with the degree of ethoxylation.[7] |
| Appearance | Viscous, clear to pale yellow liquid | Physical state at room temperature.[2][4] |
| pH (as supplied) | 5.5 - 7.0 (in 5-10% solution) | Indicates near-neutral to slightly acidic nature.[4] |
| Critical Micelle Conc. (CMC) | 0.1 - 1.0 mM (typical range) | Concentration at which micelles begin to form. Varies significantly with ethoxylation and salt content. |
| Surface Tension at CMC | 25 - 40 mN/m | Surface tension of an aqueous solution at the CMC. |
| Krafft Point | < 0 °C | Temperature above which surfactant solubility increases sharply and micelles can form. A low Krafft point is desirable for cold-water applications.[8] |
| Solubility | High in water | Readily soluble in aqueous systems.[2] |
Note: CMC and Surface Tension values are representative and highly dependent on the specific ALES homologue and experimental conditions (temperature, ionic strength).
Core Mechanism of Surfactant Action
The primary function of any surfactant, including ALES, is to reduce the surface tension of water and the interfacial tension between water and nonpolar substances.[6] This is achieved through a dynamic process involving adsorption at interfaces and self-assembly into supramolecular structures called micelles.
2.1 Reduction of Surface and Interfacial Tension
In an aqueous solution, water molecules exhibit strong cohesive forces, primarily through hydrogen bonding, leading to a high surface tension (~72 mN/m at 25°C). When ALES is introduced at concentrations below its CMC, the amphiphilic molecules spontaneously migrate to the air-water interface. They orient themselves with their hydrophobic tails directed away from the water and their hydrophilic heads remaining in the aqueous phase. This adsorption disrupts the cohesive hydrogen bonding network at the surface, thereby lowering the surface tension of the solution.[9] A similar mechanism occurs at an oil-water interface, where ALES molecules align to bridge the two immiscible phases, reducing the energy required to mix them.
2.2 Micellization
As the concentration of ALES in the bulk solution increases, the air-water interface becomes saturated with surfactant monomers. Beyond this point, it becomes thermodynamically more favorable for the monomers to self-assemble into spherical or ellipsoidal aggregates within the bulk phase rather than crowding the interface further.[10] This process is known as micellization, and the concentration at which it begins is the Critical Micelle Concentration (CMC) .[10]
Within a micelle, the hydrophobic tails are sequestered in the core, minimizing their unfavorable contact with water, while the hydrophilic sulfate heads form an outer shell, or corona, that interacts favorably with the surrounding aqueous environment.[5] The formation of micelles is a key reason why the surface tension of a surfactant solution remains relatively constant above the CMC.[10]
2.3 Emulsification and Solubilization
Micelles act as microscopic carriers. The nonpolar, hydrophobic core of an ALES micelle can encapsulate oily or hydrophobic molecules, such as sebum on the skin or a poorly water-soluble drug. This process, known as solubilization, effectively disperses the insoluble substance within the aqueous phase, forming a stable mixture called an emulsion (specifically, an oil-in-water microemulsion).[11][12] This is the fundamental mechanism behind cleaning and is critically important for formulating hydrophobic drugs in aqueous delivery systems.
Interactions with Biological Surfaces
In drug development and personal care, the interaction of surfactants with the skin's stratum corneum is of paramount importance. The stratum corneum is composed of keratin-rich corneocytes embedded in a lipid matrix.
Anionic surfactants like ALES can interact with the skin in two primary ways:
-
Lipid Extraction: They can emulsify and remove essential intercellular lipids, potentially disrupting the skin's barrier function.
-
Protein Interaction: Surfactant monomers can bind to proteins, primarily keratin (B1170402).[13] This binding, driven by both electrostatic and hydrophobic forces, can lead to the unfolding and denaturation of the protein's α-helical structure.[14][15] This is a key mechanism behind surfactant-induced skin irritation.[15]
The ethoxy groups in ALES increase its molecular size and hydrophilicity compared to ALS. This makes it more difficult for ALES monomers to penetrate the stratum corneum, resulting in fewer interactions with the viable epidermis and a generally milder, less irritating profile.[16]
Applications in Drug Development
The unique properties of ALES make it a valuable excipient in pharmaceutical formulations, particularly for drug delivery.
-
Solubilization of Poorly Soluble Drugs: A significant challenge in drug development is the formulation of hydrophobic active pharmaceutical ingredients (APIs). ALES can be used to form microemulsions or micellar solutions that encapsulate these APIs, increasing their apparent solubility in aqueous media for oral, topical, or parenteral delivery.[12][17]
-
Enhanced Bioavailability: By solubilizing the drug in nanosized droplets, microemulsions present a large surface area for absorption.[18] This can lead to improved absorption rates and enhanced bioavailability of the API.[19]
-
Topical and Transdermal Delivery: In topical formulations, ALES-containing microemulsions can improve the penetration of drugs into the skin. The very low interfacial tension of these systems facilitates the transport of the API across the stratum corneum.[18]
Key Experimental Protocols
Characterizing the surfactant properties of ALES, especially its CMC, is essential for formulation development. The two most common methods are Surface Tensiometry and Conductivity Measurement.
5.1 Protocol: Determination of CMC by Surface Tensiometry
This method is based on the principle that the surface tension of a solution decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[20]
-
Apparatus and Materials:
-
Digital Tensiometer (with Wilhelmy plate or Du Noüy ring attachment)
-
High-purity ALES
-
Deionized or distilled water (solvent)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
Glass beaker
-
Magnetic stirrer and stir bar
-
-
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of ALES in deionized water (e.g., 10-20 times the expected CMC).
-
Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water (γ ≈ 72 mN/m at 25°C).
-
Initial Measurement: Measure the surface tension of a known volume of pure deionized water in the beaker.
-
Titration: Add small, precise aliquots of the ALES stock solution to the water. After each addition, stir gently for a set period (e.g., 1-2 minutes) to ensure homogeneity and allow the system to reach equilibrium.
-
Measurement: Stop the stirring and measure the surface tension.
-
Repeat: Continue the process of adding stock solution and measuring surface tension until the concentration is well above the expected CMC and the surface tension readings have plateaued.
-
Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. The resulting graph will show two distinct linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.[21]
-
5.2 Protocol: Determination of CMC by Conductivity Measurement
This method is suitable for ionic surfactants like ALES. It relies on the change in the molar conductivity of the solution as micelles form. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, newly added monomers form micelles. Micelles are less mobile than individual ions and bind counter-ions, causing the slope of the conductivity versus concentration plot to decrease sharply.[20][22]
-
Apparatus and Materials:
-
Conductivity meter with a temperature-controlled probe
-
High-purity ALES
-
Deionized or distilled water
-
Volumetric flasks and pipettes
-
Jacketed glass vessel connected to a water bath for temperature control
-
Magnetic stirrer and stir bar
-
-
Methodology:
-
Setup: Place a known volume of deionized water in the temperature-controlled vessel and allow it to reach thermal equilibrium (e.g., 25°C).
-
Stock Solution: Prepare a concentrated stock solution of ALES.
-
Initial Measurement: Immerse the conductivity probe in the water and record the initial conductivity.
-
Titration: Add small, precise volumes of the ALES stock solution to the water. Stir to ensure mixing.
-
Measurement: After each addition, allow the reading to stabilize and record the conductivity.
-
Repeat: Continue adding stock solution until the concentration is well above the expected CMC.
-
Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration (C). The plot will show two lines with different slopes. The point where these lines intersect is the CMC.[1][21]
-
Conclusion
Ammonium Lauryl Ether Sulfate is a versatile and effective anionic surfactant whose mechanism of action is governed by fundamental physicochemical principles. Its amphiphilic nature enables it to reduce surface tension and self-assemble into micelles, which are responsible for its cleaning, emulsifying, and solubilizing properties. The inclusion of ethoxy groups modulates its properties to be milder on biological surfaces, making it suitable for a wide range of applications. For researchers and drug development professionals, a thorough understanding of its mechanism, quantified by parameters like the CMC and characterized through established experimental protocols, is essential for designing and optimizing advanced formulation and delivery systems.
References
- 1. scribd.com [scribd.com]
- 2. Ammonium Laureth Sulfate - PCC Group Product Portal [products.pcc.eu]
- 3. yeserchem.com [yeserchem.com]
- 4. This compound (ALES) - فرتاک لوتوس | Fartak lotus [fartaklotus.com]
- 5. Ammonium_lauryl_sulfate [chemeurope.com]
- 6. Ammonium Lauryl Sulfate: Role in Modern Surfactant Chemistry [elchemy.com]
- 7. Ammonium Laureth Sulfate | C14H33NO5S | CID 61913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ammonium lauryl sulfate - Wikipedia [en.wikipedia.org]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. jsirjournal.com [jsirjournal.com]
- 12. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Surface active complexes formed between keratin polypeptides and ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Microemulsions as a surrogate carrier for dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Applications of microemulsion based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. justagriculture.in [justagriculture.in]
- 21. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 22. chem.uni-potsdam.de [chem.uni-potsdam.de]
An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Ammonium Lauryl Ether Sulfate (ALES) in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium Lauryl Ether Sulfate (B86663) (ALES) is a widely utilized anionic surfactant in a variety of industrial and pharmaceutical applications, including as a foaming agent, detergent, and emulsifier. Its amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic ether sulfate headgroup, drives its self-assembly in aqueous solutions to form micelles. The concentration at which this self-assembly begins is known as the Critical Micelle Concentration (CMC). A thorough understanding of the CMC of ALES and the factors that influence it is paramount for optimizing formulations, ensuring product stability, and controlling drug delivery systems.
This technical guide provides a comprehensive overview of the CMC of ALES in aqueous solutions. It details the experimental protocols for determining the CMC, presents available quantitative data, and discusses the key factors influencing micellization.
Factors Influencing the Critical Micelle Concentration of ALES
The CMC of ALES is not a fixed value but is influenced by several physicochemical parameters:
-
Temperature: For ionic surfactants like ALES, the relationship between temperature and CMC is often U-shaped. Initially, an increase in temperature can lead to a decrease in the CMC as the dehydration of the hydrophilic headgroups promotes micellization. However, at higher temperatures, the disruption of the structured water molecules around the hydrophobic tails can lead to an increase in the CMC.
-
Electrolyte Concentration: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic surfactant like ALES typically leads to a decrease in the CMC. The counterions from the salt shield the electrostatic repulsion between the charged headgroups of the surfactant monomers, thus favoring the formation of micelles at a lower concentration.
-
Hydrophobic Chain Length: A longer alkyl chain results in a lower CMC due to the increased hydrophobic effect, which is the primary driving force for micellization.
-
Degree of Ethoxylation: The number of ethylene (B1197577) oxide units in the hydrophilic headgroup also affects the CMC. An increase in the degree of ethoxylation generally leads to an increase in the CMC due to the larger and more hydrophilic headgroup.
Quantitative Data for ALES and Related Surfactants
Precise CMC values for ALES under varied conditions are not extensively tabulated in publicly available literature. However, data for the closely related surfactant, Ammonium Dodecyl Sulfate (Ammonium Lauryl Sulfate), can provide valuable insights.
| Surfactant | Temperature (°C) | Added Electrolyte | Electrolyte Concentration (mM) | CMC (mM) |
| Ammonium Dodecyl Sulfate | 16 | None | 0 | 7.7 |
| Ammonium Dodecyl Sulfate | 25 | None | 0 | 8.1 |
| Ammonium Dodecyl Sulfate | 35 | None | 0 | 8.6 |
| Ammonium Dodecyl Sulfate | 25 | NH4Cl | 10 | 5.7 |
| Ammonium Dodecyl Sulfate | 25 | NH4Cl | 50 | 3.1 |
| Ammonium Dodecyl Sulfate | 25 | NH4Cl | 100 | 2.0 |
Note: This data is for Ammonium Dodecyl Sulfate and should be used as an approximation for ALES. The presence and number of ether groups in ALES will influence its CMC.
Experimental Protocols for CMC Determination
Several techniques can be employed to determine the CMC of ALES. The following sections provide detailed methodologies for three common methods.
Surface Tensiometry
This method relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once micelles form, the monomer concentration remains relatively constant, and thus the surface tension reaches a plateau. The CMC is determined as the concentration at the inflection point of a plot of surface tension versus the logarithm of the surfactant concentration.
Experimental Workflow:
Caption: Workflow for CMC determination by surface tensiometry.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of ALES in high-purity deionized water at a concentration significantly above the expected CMC. Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the anticipated CMC.
-
Instrumentation: Utilize a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.
-
Calibration: Calibrate the instrument with deionized water to ensure accuracy.
-
Measurement:
-
Begin with the most dilute ALES solution.
-
Measure the surface tension, ensuring the reading has stabilized.
-
Thoroughly clean and dry the ring or plate between each measurement to prevent cross-contamination.
-
Repeat the measurement for each concentration, progressing from lowest to highest.
-
Maintain a constant temperature throughout the experiment using a water bath.
-
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the ALES concentration (log C). The plot will typically show two linear regions. The intersection of the tangents to these two regions provides the CMC value.
Conductivity Measurement
This technique is suitable for ionic surfactants like ALES. Below the CMC, the conductivity of the solution increases linearly with the surfactant concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual surfactant ions and bind some of the counterions, leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is determined as the concentration at which this change in slope occurs.
Experimental Workflow:
Caption: Workflow for CMC determination by conductivity measurement.
Detailed Protocol:
-
Solution Preparation: Prepare a series of ALES solutions in deionized water, covering a concentration range that brackets the expected CMC.
-
Instrumentation: Use a calibrated conductivity meter with a suitable conductivity cell.
-
Calibration: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known conductivity.
-
Measurement:
-
Place a known volume of deionized water in a thermostated beaker.
-
Immerse the conductivity probe and allow the temperature to equilibrate.
-
Record the initial conductivity.
-
Make successive additions of a concentrated ALES stock solution to the beaker, allowing for mixing and temperature equilibration after each addition.
-
Record the conductivity after each addition.
-
-
Data Analysis: Plot the specific conductivity (κ) as a function of the ALES concentration. The plot will exhibit two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Fluorescence Spectroscopy using Pyrene (B120774)
This highly sensitive method utilizes a fluorescent probe, typically pyrene, which has a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In the polar aqueous solution below the CMC, pyrene exhibits a characteristic emission spectrum. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles, leading to a change in the ratio of the intensities of certain vibronic peaks (I₁/I₃). The CMC is determined from the inflection point of a plot of this intensity ratio versus the surfactant concentration.
Experimental Workflow:
Caption: Workflow for CMC determination by fluorescence spectroscopy.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., methanol (B129727) or acetone) at a concentration of approximately 10⁻³ M.
-
Prepare a series of ALES solutions in deionized water.
-
To each ALES solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range. Ensure the volume of the organic solvent is minimal to avoid affecting the CMC.
-
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Set the excitation wavelength to approximately 334-337 nm.
-
Record the fluorescence emission spectrum for each sample, typically from 350 to 450 nm.
-
-
Data Analysis:
-
From each spectrum, determine the fluorescence intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.
-
Plot the ratio of the intensities (I₁/I₃) as a function of the ALES concentration.
-
The resulting plot is typically a sigmoidal curve. The CMC is determined from the inflection point of this curve, often calculated by fitting the data to a Boltzmann or similar sigmoidal function.
-
Micelle Formation: A Visual Representation
The formation of micelles is a dynamic equilibrium process. Below the CMC, ALES molecules exist as individual monomers in the aqueous solution. As the concentration increases and reaches the CMC, the hydrophobic tails of the ALES molecules aggregate to minimize their contact with water, forming a hydrophobic core, while the hydrophilic headgroups remain exposed to the aqueous environment.
Caption: Schematic representation of ALES monomers and a micelle.
Conclusion
The critical micelle concentration is a fundamental parameter governing the behavior of Ammonium Lauryl Ether Sulfate in aqueous solutions. Its determination is crucial for the effective application of ALES in various scientific and industrial fields. This guide has provided an in-depth overview of the factors influencing the CMC of ALES, detailed experimental protocols for its measurement, and a compilation of relevant quantitative data. By understanding and applying this knowledge, researchers, scientists, and drug development professionals can better control and optimize their formulations and processes involving this important surfactant.
An In-depth Technical Guide to the Physical and Chemical Characteristics of Ammonium Lauryl Ether Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Ammonium (B1175870) Lauryl Ether Sulfate (B86663) (ALES). The information is tailored for researchers, scientists, and drug development professionals, with a focus on data-driven insights, detailed experimental protocols, and visual representations of key concepts.
Introduction
Ammonium Lauryl Ether Sulfate (ALES) is an anionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries for its excellent detergency, foaming, and emulsifying properties.[1][2] Chemically, it is the ammonium salt of a sulfated ethoxylated lauryl alcohol.[1][3] The inclusion of ethylene (B1197577) oxide groups in its structure distinguishes it from ammonium lauryl sulfate (ALS), rendering ALES milder and more suitable for formulations intended for sensitive skin.[1] This guide delves into the fundamental physicochemical properties of ALES, providing a critical resource for formulation development and scientific research.
Chemical Structure and Synthesis
The general chemical structure of this compound is CH₃(CH₂)₁₀CH₂(OCH₂CH₂)nOSO₃NH₄, where 'n' represents the number of ethylene oxide units.[4] The molecule possesses a hydrophobic lauryl tail and a hydrophilic head composed of the ether sulfate and ammonium groups, making it an effective surface-active agent.[3][5]
The synthesis of ALES is a multi-step process, which can be visualized as follows:
The synthesis typically involves the ethoxylation of lauryl alcohol, followed by sulfation and subsequent neutralization with ammonium hydroxide.[6][7][8]
Physical and Chemical Characteristics
The key physical and chemical properties of this compound are summarized in the tables below.
Table 1: General Physicochemical Properties
| Property | Value/Description | Source(s) |
| Chemical Name | This compound | [2] |
| INCI Name | Ammonium Laureth Sulfate | [9] |
| CAS Number | 32612-48-9 | [2][10] |
| Molecular Formula | C₁₂H₂₅(OCH₂CH₂)nOSO₃NH₄ | [4] |
| Appearance | White to yellowish viscous paste or liquid | [1][11] |
| Solubility | Readily soluble in water | [1] |
Table 2: Quantitative Physical and Chemical Data
| Parameter | Value | Conditions | Source(s) |
| Molecular Weight | ~327.48 g/mol (for n=1) to 381 g/mol (for n=2) | [4][10][11] | |
| pH (1-5% aqueous solution) | 5.5 - 7.0 | [6][12] | |
| Critical Micelle Concentration (CMC) | Lower than Ammonium Lauryl Sulfate | [13] | |
| Viscosity (70% solution) | ~2000 mPa·s | 25°C | |
| Decomposition Temperature | > 40°C | [9] | |
| Decomposition pH | < 5 | [9] |
Key Surfactant Properties and Experimental Protocols
The surfactant properties of ALES are central to its functionality. This section details these properties and provides standardized protocols for their measurement.
Micelle Formation and Critical Micelle Concentration (CMC)
Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules aggregate to form micelles. This phenomenon is crucial for the detergent and solubilizing actions of ALES. The ethoxylation in ALES generally leads to a lower CMC compared to its non-ethoxylated counterpart, ammonium lauryl sulfate.[13]
This protocol outlines the determination of the CMC of ALES using a tensiometer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of ALES in deionized water (e.g., 10 g/L).
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range expected to bracket the CMC.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a standard of known surface tension (e.g., deionized water).
-
Surface Tension Measurement:
-
Measure the surface tension of each dilution, starting from the most dilute solution to minimize contamination.
-
Ensure the platinum plate or ring is thoroughly cleaned and flamed between measurements.
-
Allow the surface tension reading to stabilize before recording the value.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the ALES concentration.
-
The CMC is determined as the concentration at which a sharp break in the curve is observed. Two linear fits are applied to the data points before and after the inflection, and the intersection of these lines gives the CMC.
-
Surface Tension Reduction
A key characteristic of surfactants is their ability to reduce the surface tension of a liquid. ALES is effective at lowering the surface tension of water, which is fundamental to its wetting and foaming properties.[3]
This protocol describes the measurement of surface tension of ALES solutions using the Du Noüy ring or Wilhelmy plate method.
-
Solution Preparation: Prepare ALES solutions of desired concentrations in deionized water.
-
Instrument Setup:
-
Ensure the tensiometer is level and free from vibrations.
-
Clean the platinum ring or plate thoroughly with a suitable solvent and then flame it to remove any organic residues.
-
-
Measurement:
-
Pour the ALES solution into a clean, temperature-controlled vessel.
-
Immerse the ring or plate in the solution.
-
Slowly raise the sample stage until the ring or plate is at the interface.
-
Measure the force required to pull the ring or plate through the interface.
-
The instrument's software will calculate the surface tension based on the measured force and the geometry of the ring or plate.
-
-
Replicates: Perform multiple measurements for each concentration to ensure reproducibility.
Viscosity
The viscosity of ALES solutions is an important parameter for product formulation, affecting texture, flow properties, and stability. Viscosity is dependent on concentration, temperature, and the presence of other components.
This protocol details the measurement of the viscosity of ALES solutions.
-
Sample Preparation: Prepare ALES solutions of various concentrations in deionized water. Allow the solutions to equilibrate to the desired measurement temperature in a water bath.
-
Viscometer Setup:
-
Select an appropriate spindle and rotational speed for the expected viscosity range.
-
Calibrate the viscometer using a standard viscosity fluid.
-
-
Measurement:
-
Immerse the selected spindle into the ALES solution to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).
-
-
Data Collection: Repeat the measurement at different rotational speeds to assess for Newtonian or non-Newtonian behavior.
Foaming Properties
ALES is known for its excellent foaming characteristics, producing a rich and stable lather.[1] Foam stability is a critical parameter for many applications.
The Ross-Miles method is a standardized test for evaluating foam height and stability.[7]
-
Apparatus: A jacketed glass column with a specified height and diameter, and a reservoir pipette.
-
Solution Preparation: Prepare a solution of ALES at a specified concentration (e.g., 1 g/L) in water of a defined hardness.
-
Procedure:
-
Add a specific volume of the ALES solution to the bottom of the column.
-
Fill the reservoir pipette with the same solution.
-
Allow the solution in the pipette to drain into the column from a specified height, generating foam.
-
Measure the initial foam height immediately after the pipette has emptied.
-
Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[7]
-
-
Data Analysis: The foam stability is reported as the percentage of the initial foam height remaining after a certain time.
Structure-Property Relationships and Experimental Workflow
The molecular structure of ALES directly influences its surfactant properties. The interplay between its hydrophobic tail and hydrophilic head dictates its behavior at interfaces.
A systematic approach is essential for the comprehensive characterization of ALES. The following workflow outlines a typical experimental process.
Stability and Decomposition
This compound is stable under normal storage conditions. However, it can undergo hydrolysis under acidic conditions (pH < 5) or at elevated temperatures (above 40°C), which can lead to a decrease in performance.[9] Decomposition at high temperatures may release ammonia (B1221849) and oxides of sulfur.
Conclusion
This technical guide has provided a detailed examination of the physical and chemical characteristics of this compound. The data presented in the tables, along with the detailed experimental protocols and illustrative diagrams, offer a valuable resource for scientists and researchers engaged in formulation, product development, and fundamental studies involving this versatile surfactant. A thorough understanding of these properties is essential for optimizing its use and ensuring product quality and performance.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. hnlcaw.com [hnlcaw.com]
- 3. AMMONIUM LAURYL ETHER SULPHATE - Ataman Kimya [atamanchemicals.com]
- 4. Buy this compound | 32612-48-9 [smolecule.com]
- 5. Ammonium Lauryl Sulfate: Role in Modern Surfactant Chemistry [elchemy.com]
- 6. specialchem.com [specialchem.com]
- 7. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 8. specialchem.com [specialchem.com]
- 9. Ross-Miles Test — SIXIN North America, Inc. [sixinusa.com]
- 10. Ammonium Laureth Sulfate | C14H33NO5S | CID 61913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. This compound (ALES) - فرتاک لوتوس | Fartak lotus [fartaklotus.com]
- 13. researchgate.net [researchgate.net]
The Amphiphilic Core of Ammonium Lauryl Ether Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) Lauryl Ether Sulfate (B86663) (ALES) is an anionic surfactant of significant interest across the pharmaceutical and cosmetic industries. Its efficacy as a detergent, emulsifier, and foaming agent is fundamentally rooted in its amphiphilic molecular structure. This technical guide provides an in-depth exploration of the core principles governing the amphiphilic nature of ALES, its behavior in aqueous systems, and its interaction with biological interfaces, offering valuable insights for formulation science and drug development.
Molecular Structure: The Origin of Amphiphilicity
The defining characteristic of Ammonium Lauryl Ether Sulfate is its dual chemical nature, possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component within a single molecule.[1] This structure is the cornerstone of its surface-active properties.
-
Hydrophobic Tail: This portion consists of a lauryl group, a 12-carbon alkyl chain (C12H25). Derived from natural sources like coconut or palm kernel oil, this long hydrocarbon chain is nonpolar and repels water, while readily interacting with nonpolar substances such as oils, fats, and greases.[2][3]
-
Hydrophilic Head: This is a more complex, polar group composed of an ethoxylated sulfate moiety with an ammonium (NH₄⁺) counter-ion. The presence of polyethylene (B3416737) glycol (PEG) units from the ethoxylation process and the highly polar sulfate group confers excellent water solubility.[4] The ethoxylation step, which converts Ammonium Lauryl Sulfate (ALS) to ALES, results in a larger, more water-soluble molecule that is generally considered milder and less irritating to the skin.[2]
References
- 1. Ammonium lauryl sulfate - Wikipedia [en.wikipedia.org]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
ALES: An In-depth Technical Guide to its Molecular Interactions with Proteins and Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium Lauryl Ether Sulfate (B86663) (ALES) is an anionic surfactant widely utilized in a variety of commercial and industrial applications, including cosmetics, personal care products, and pharmaceuticals. Its amphiphilic nature, consisting of a hydrophobic alkyl chain, a polar sulfate group, and intervening ethoxy groups, allows it to reduce surface tension and facilitate the mixing of immiscible substances. At the molecular level, these properties drive significant interactions with biological macromolecules, namely proteins and lipids. Understanding the intricacies of these interactions is paramount for drug development professionals, toxicologists, and researchers in biochemistry and cell biology. The effects of ALES on protein stability and function, as well as on the integrity and fluidity of cell membranes, can have profound physiological consequences, ranging from altered drug delivery to cellular stress and apoptosis.
This technical guide provides a comprehensive overview of the molecular interactions of ALES with proteins and lipids. It summarizes available quantitative data, details key experimental protocols for studying these interactions, and visualizes the cellular signaling pathways affected by ALES exposure. While data for ALES is sometimes limited, this guide incorporates information from closely related surfactants, such as Ammonium Lauryl Sulfate (ALS) and Sodium Lauryl Ether Sulfate (SLES), to provide a thorough understanding of the underlying principles.
Interaction with Proteins
The interaction of surfactants with proteins is a complex process governed by a combination of electrostatic and hydrophobic forces. These interactions can lead to a range of outcomes, from benign binding to complete protein denaturation and loss of function.
Mechanisms of Interaction
The initial interaction between an anionic surfactant like ALES and a protein is often driven by electrostatic attraction between the negatively charged sulfate headgroup of the surfactant and positively charged amino acid residues (e.g., lysine, arginine) on the protein surface. This is followed by hydrophobic interactions, where the alkyl tail of the surfactant associates with nonpolar regions of the protein, including hydrophobic pockets or the protein core if it becomes exposed.
These interactions can lead to several significant effects:
-
Conformational Changes: The binding of ALES can induce localized or global changes in the protein's three-dimensional structure. This can alter the protein's activity, its ability to interact with other molecules, and its stability.
-
Denaturation: At higher concentrations, typically around and above the critical micelle concentration (CMC), ALES can cause the unfolding (denaturation) of globular proteins. This process is often cooperative, with the initial binding of a few surfactant molecules facilitating the unfolding and subsequent binding of more.
-
Solubilization of Insoluble Proteins: For hydrophobic proteins, including some membrane proteins, ALES can be used to increase their solubility in aqueous solutions by forming protein-surfactant complexes.
Quantitative Analysis of ALES-Protein Interactions
Quantifying the binding of ALES to proteins is crucial for understanding the concentration-dependent effects of this surfactant. The following table summarizes key parameters for ALES and related surfactants. It is important to note that specific quantitative data for ALES is not always available in the literature; therefore, data for the closely related surfactant Sodium Lauryl Ether Sulfate (SLES) and the non-ethoxylated Ammonium Lauryl Sulfate (ALS) are included for comparative purposes.
| Parameter | Surfactant | Value | Method | Reference |
| Critical Micelle Concentration (CMC) | ALES | ~140-200 ppm | Not Specified | [1] |
| SLES | 1.0 - 5.0 mM | Various | [2] | |
| ALS | 8x10⁻³ mol/L (for SDS) | Not Specified | [3] | |
| Binding Affinity (Kd) | SLES with Bovine Serum Albumin (BSA) | Data not available | - | - |
| Stoichiometry (n) | SLES with BSA | Data not available | - | - |
| Thermodynamic Parameters (ΔH, ΔS) | SLES with BSA | Data not available | - | - |
Note: The CMC of surfactants can be influenced by factors such as temperature, pH, and the presence of electrolytes.
Experimental Protocols
ITC directly measures the heat changes that occur upon the binding of a ligand (ALES) to a macromolecule (protein), allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 20-50 µM Bovine Serum Albumin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a concentrated solution of ALES (e.g., 5-10 mM) in the exact same buffer to minimize heats of dilution.
-
Thoroughly degas both solutions before use.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Fill the sample cell with the protein solution and the injection syringe with the ALES solution.
-
Equilibrate the system until a stable baseline is achieved.
-
-
Titration:
-
Perform a series of small, sequential injections of the ALES solution into the protein solution while monitoring the heat changes.
-
Typically, an initial small injection is made to account for initial mixing effects, followed by a series of larger, equal-volume injections.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ALES to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
DLS is used to determine the size distribution of particles in a solution. It is a valuable tool for monitoring the formation and size of protein-ALES complexes and can help identify the onset of protein aggregation or unfolding.
Methodology:
-
Sample Preparation:
-
Prepare a series of solutions containing a constant concentration of the protein and varying concentrations of ALES in a filtered buffer.
-
Ensure the samples are free of dust and other particulates by filtering or centrifugation.
-
-
Measurement:
-
Place the sample in a clean cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
The instrument's laser illuminates the sample, and the scattered light fluctuations are measured by a detector.
-
-
Data Analysis:
-
The autocorrelation of the scattered light intensity is analyzed to determine the diffusion coefficient of the particles.
-
The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh) of the particles.
-
By comparing the Rh of the protein in the absence and presence of ALES, the formation and size of protein-surfactant complexes can be determined. An increase in Rh can indicate surfactant binding and protein unfolding or aggregation.
-
Interaction with Lipids
The interaction of ALES with lipid bilayers, the fundamental structure of cell membranes, is a critical aspect of its biological activity. These interactions can range from simple incorporation into the membrane to complete solubilization.
Mechanisms of Interaction
The interaction between ALES and lipid membranes can be described by a multi-stage process:
-
Monomer Partitioning: At low concentrations, ALES monomers insert into the lipid bilayer. The hydrophobic tail intercalates into the hydrophobic core of the membrane, while the polar headgroup remains at the aqueous interface.
-
Membrane Saturation: As the concentration of ALES increases, more monomers are incorporated into the bilayer, leading to changes in membrane properties such as increased fluidity and permeability.
-
Membrane Solubilization: Above a certain critical concentration, the lipid bilayer becomes saturated with surfactant molecules. This leads to the disruption of the bilayer structure and the formation of mixed micelles, which are small aggregates composed of both lipids and surfactant molecules. This process effectively solubilizes the membrane.
Quantitative Analysis of ALES-Lipid Interactions
The following table presents key parameters related to the interaction of ALES and similar surfactants with lipid membranes.
| Parameter | Surfactant | Value/Effect | Method | Reference |
| Effect on Membrane Fluidity | Dialkylammonium cationic surfactants | Increased microfluidity | Fluorescence Spectrometry | [4] |
| SDS | Decreased chain conformational order and stiffness | QCM-D and FT-IR | [5] | |
| SLES | Increased chain conformational order and stiffness | QCM-D and FT-IR | [5] | |
| Membrane Solubilization Concentration | ALES | Data not available | - | - |
Experimental Protocols
SPR is a sensitive technique for real-time, label-free analysis of molecular interactions at a surface. It can be used to study the binding of ALES to a lipid monolayer or bilayer immobilized on a sensor chip.
Methodology:
-
Sensor Chip Preparation:
-
Use a sensor chip with a hydrophobic surface (e.g., an L1 chip).
-
Prepare small unilamellar vesicles (SUVs) of the desired lipid composition (e.g., POPC) by extrusion.
-
Inject the SUVs over the sensor surface to allow for the formation of a stable lipid bilayer.
-
-
ALES Injection:
-
Prepare a series of ALES solutions at different concentrations in a suitable running buffer.
-
Inject the ALES solutions sequentially over the immobilized lipid bilayer, from low to high concentration.
-
A regeneration step with a mild detergent or buffer may be required between injections to return to the baseline.
-
-
Data Analysis:
-
The binding of ALES to the lipid bilayer causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
The sensorgram (a plot of RU versus time) provides kinetic information about the association and dissociation of ALES.
-
By analyzing the steady-state binding levels at different ALES concentrations, a binding curve can be generated and fitted to determine the binding affinity (Kd).
-
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. Changes in membrane fluidity caused by the insertion of ALES can be detected as changes in the anisotropy of the probe. A common probe for this purpose is 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
Methodology:
-
Liposome (B1194612) Preparation and Labeling:
-
Prepare liposomes of the desired lipid composition.
-
Incubate the liposomes with a solution of DPH to allow the probe to incorporate into the lipid bilayers.
-
Remove any unincorporated probe by dialysis or size-exclusion chromatography.
-
-
Measurement:
-
Place the labeled liposome suspension in a fluorometer cuvette.
-
Excite the sample with vertically polarized light at the excitation wavelength of DPH (around 360 nm).
-
Measure the intensity of the emitted fluorescence through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.
-
-
Calculation of Anisotropy (r):
-
The fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrument-specific correction factor.
-
-
Data Interpretation:
-
A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity.
-
By measuring the anisotropy at different concentrations of ALES, the effect of the surfactant on membrane fluidity can be quantified.
-
Cellular Signaling Pathways Affected by ALES
The interaction of ALES with proteins and lipids at the cell membrane can initiate a cascade of intracellular signaling events, ultimately impacting cell fate. Studies on related surfactants have elucidated several key pathways that are modulated by this class of molecules.
ALES Interaction and Cellular Response Workflow
The following diagram illustrates the general workflow from ALES exposure to the activation of downstream signaling pathways.
Caveolin-1 (B1176169)/ERK Signaling Pathway
Caveolin-1 is an integral membrane protein and a key component of caveolae, which are specialized lipid raft domains involved in signal transduction. ALES has been shown to inhibit the expression of caveolin-1.[6] This can have significant downstream effects, including the modulation of the Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for cell proliferation, differentiation, and survival. Inhibition of caveolin-1 can lead to the downregulation of phosphorylated ERK (p-ERK), thereby inhibiting pro-survival signaling.[6][7]
TGF-β Signaling Pathway
Transforming Growth Factor-beta (TGF-β) is a cytokine involved in a wide range of cellular processes, including cell growth, differentiation, and immune regulation. Exposure to ALES has been observed to enhance the secretion of TGF-β.[6] The TGF-β signaling pathway is initiated by the binding of TGF-β to its receptor complex, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.[8][9] Enhanced TGF-β signaling can have context-dependent effects, including promoting fibrosis or modulating inflammatory responses.
Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Cellular stress induced by ALES can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to cell death.[10][11]
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which then directly activates executioner caspases.[12][13]
Conclusion
The interactions of Ammonium Lauryl Ether Sulfate with proteins and lipids are multifaceted, with significant implications for cellular structure and function. At the molecular level, ALES can induce conformational changes in proteins and disrupt the integrity of lipid bilayers, leading to alterations in membrane fluidity and permeability. These primary interactions can trigger a cascade of downstream cellular events, including the modulation of key signaling pathways such as the Caveolin-1/ERK, TGF-β, and apoptosis pathways.
For professionals in drug development, a thorough understanding of these interactions is crucial for formulating stable and effective therapeutics, as surfactants like ALES can impact the stability and delivery of protein-based drugs. For researchers and toxicologists, elucidating the molecular mechanisms of ALES-induced cellular responses is essential for assessing its safety and potential long-term health effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the complex and significant role of ALES in biological systems. Future research should focus on obtaining more specific quantitative data for ALES to refine our understanding of its molecular interactions and better predict its biological outcomes.
References
- 1. cjpas.net [cjpas.net]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Effect of Dialkyl Ammonium Cationic Surfactants on the Microfluidity of Membranes Containing Raft Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of anionic surfactants on the water permeability of a model stratum corneum lipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Effects of Caveolin-1-ERK1/2 pathway on endothelial cells and smooth muscle cells under shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 9. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. researchgate.net [researchgate.net]
Hydrophilic-Lipophilic Balance (HLB) of Ammonium Lauryl Ether Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1] Devised by William C. Griffin in the 1940s, the HLB system provides a framework for selecting the appropriate surfactant or blend of surfactants to achieve stable emulsions and dispersions.[1][2] The HLB scale for non-ionic surfactants typically ranges from 0 to 20, where a lower value indicates greater lipophilicity and a higher value signifies greater hydrophilicity.[1] For ionic surfactants like Ammonium (B1175870) Lauryl Ether Sulfate (B86663), the HLB scale can extend higher, with some values reaching up to 40, reflecting their strong hydrophilic nature.[3]
The HLB of a surfactant dictates its behavior at the interface between immiscible phases, such as oil and water. This property is critical in the formulation of a wide array of products, including pharmaceuticals, cosmetics, and food products. The correct HLB is essential for achieving desired emulsion types (oil-in-water or water-in-oil), ensuring product stability, and optimizing performance characteristics such as detergency and solubilization.[4]
Ammonium Lauryl Ether Sulfate (ALES): An Overview
This compound (ALES) is an anionic surfactant widely utilized in personal care and cleaning products for its excellent foaming, cleansing, and emulsifying properties.[5][6][7] Its molecular structure consists of a lipophilic lauryl group (a C12 alkyl chain), a hydrophilic polyoxyethylene chain, and a highly hydrophilic sulfate group, with an ammonium ion as the counter-ion. This amphipathic nature allows ALES to reduce the interfacial tension between oil and water, making it an effective ingredient in shampoos, body washes, and other formulations requiring the solubilization of oils and fats in an aqueous medium.[8]
HLB Value of this compound
A precise, universally cited HLB value for this compound is not consistently reported in technical datasheets from manufacturers.[5][6][9][10] However, based on its chemical structure and primary applications as a detergent and oil-in-water (O/W) emulsifier, a high HLB value is expected. Anionic surfactants, due to the strong hydrophilicity of their ionic head groups, generally possess high HLB values. For instance, the closely related Sodium Lauryl Sulfate (SLS) has a reported HLB value of approximately 40.[3] Given its similar structure and function, the HLB of ALES is anticipated to be in a comparable high range.
Estimated HLB and Functional Classification
The functional behavior of a surfactant is directly correlated with its HLB value. The following table summarizes the general relationship between HLB ranges and surfactant applications.
| HLB Range | Application |
| 1-3 | Antifoaming agents |
| 3-6 | Water-in-oil (W/O) emulsifiers |
| 7-9 | Wetting and spreading agents |
| 8-16 | Oil-in-water (O/W) emulsifiers |
| 13-16 | Detergents |
| 16-18 | Solubilizers or hydrotropes |
Table 1: General correlation of HLB values with surfactant applications.[1]
Based on its use as a primary surfactant in cleansing formulations and its ability to create stable oil-in-water emulsions, the HLB of ALES is estimated to be greater than 10 , and likely in the higher end of the O/W emulsifier and detergent range, potentially extending towards 40.
Methodologies for HLB Determination
The HLB value of a surfactant can be determined through several theoretical and experimental methods.
Theoretical Calculation Methods
Developed for non-ionic surfactants, Griffin's method calculates the HLB based on the molecular weight of the hydrophilic portion of the molecule.[1][2][11]
Formula: HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the total molecular mass of the molecule.
While this method is not directly applicable to ionic surfactants like ALES, it provides the foundational concept of relating molecular structure to HLB.
The Davies' method is more versatile as it can be applied to both non-ionic and ionic surfactants. This method assigns specific group numbers to the various hydrophilic and lipophilic functional groups within the surfactant molecule.[1]
Formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)
To apply this method to ALES, one would sum the group numbers for the lauryl chain (lipophilic), the ethylene (B1197577) oxide units (hydrophilic), and the highly hydrophilic sulfate and ammonium groups.
Experimental Protocols
Experimental determination of HLB is often considered more accurate as it reflects the surfactant's actual performance.
Protocol:
-
Preparation of a Series of Surfactant Blends: A series of surfactant blends with varying HLB values are prepared by mixing a high HLB surfactant and a low HLB surfactant in different ratios.
-
Emulsification: The oil phase for which the required HLB is to be determined is emulsified with each of the surfactant blends under standardized conditions (e.g., temperature, mixing speed, and duration).
-
Observation and Stability Assessment: The resulting emulsions are observed over a period of time for signs of instability, such as creaming, coalescence, or phase separation.
-
Determination of Optimal HLB: The HLB of the surfactant blend that produces the most stable emulsion is considered the "required HLB" of the oil phase. This method can be adapted to determine the HLB of an unknown surfactant by blending it with surfactants of known HLB values and observing the stability of emulsions with a standard oil.
This method involves titrating a solution of the surfactant in a specific solvent with water until turbidity is observed. The amount of water required is then correlated to the HLB value. While primarily used for non-ionic surfactants, variations of this method can be developed for ionic surfactants.
Logical Relationship of ALES Structure to its HLB Value
The following diagram illustrates the contribution of the different molecular components of this compound to its overall Hydrophilic-Lipophilic Balance.
Caption: Molecular components of ALES and their contribution to its high HLB value.
Conclusion
The Hydrophilic-Lipophilic Balance is a critical parameter for formulators working with surfactants like this compound. While a precise HLB value for ALES is not consistently published, its chemical structure, characterized by a dominant hydrophilic portion, and its functional role as a high-foaming detergent and O/W emulsifier, strongly indicate a high HLB value. Researchers and drug development professionals can utilize the theoretical principles and experimental methodologies outlined in this guide to estimate the HLB of ALES and effectively incorporate it into stable and high-performance formulations. A thorough understanding of the HLB concept allows for a more systematic and efficient approach to formulation development, reducing the need for extensive trial-and-error experimentation.
References
- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 2. jrhessco.com [jrhessco.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. wanqicn.com [wanqicn.com]
- 5. specialchem.com [specialchem.com]
- 6. yeserchem.com [yeserchem.com]
- 7. ataman-chemicals.com [ataman-chemicals.com]
- 8. en.psgraw.com [en.psgraw.com]
- 9. This compound Manufacturers, with SDS [mubychem.com]
- 10. asrc.ir [asrc.ir]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
An In-depth Technical Guide to the Phase Diagram of Ammonium Lauryl Ether Sulfate in Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the phase behavior of Ammonium Lauryl Ether Sulfate (B86663) (ALES) in aqueous solutions. Due to the limited availability of a complete, experimentally determined phase diagram for ALES, this guide presents a representative phase diagram based on the known behavior of chemically similar surfactants, such as Sodium Lauryl Ether Sulfate (SLES). The information herein is intended to serve as a valuable resource for researchers and professionals involved in formulation science, drug delivery, and materials science.
Introduction to Ammonium Lauryl Ether Sulfate (ALES)
This compound is an anionic surfactant widely used in a variety of personal care and industrial applications for its excellent foaming and cleansing properties. As an amphiphilic molecule, ALES self-assembles in water to form a rich variety of microstructures, leading to a complex phase behavior that is dependent on concentration and temperature. Understanding this phase diagram is critical for controlling the rheological properties, stability, and performance of ALES-containing formulations.
Representative Phase Diagram of ALES in Water
-
Micellar Solution (L₁): At low concentrations, above the critical micelle concentration (CMC), ALES molecules form spherical or ellipsoidal micelles dispersed in the aqueous medium. This phase is isotropic and typically has a low viscosity.
-
Hexagonal Phase (H₁): As the concentration increases, the micelles pack more closely and transform into long, cylindrical aggregates arranged in a hexagonal lattice. This phase is highly viscous and anisotropic.
-
Cubic Phase (V₁): In some systems, an intermediate cubic phase may exist between the hexagonal and lamellar phases. This is a very viscous, isotropic, and optically clear gel-like phase.
-
Lamellar Phase (Lα): At even higher concentrations, the surfactant molecules arrange into bilayers separated by layers of water. This lamellar phase is also anisotropic and can exhibit a range of viscosities.
The transitions between these phases are influenced by both concentration and temperature.
Quantitative Data on Phase Transitions
The following table summarizes the approximate concentration ranges for the different phases of a representative alkyl ether sulfate (SLE3S) in water at 25°C, which can be used as an estimate for ALES.
| Phase | Abbreviation | Concentration Range (wt% in water) | Description |
| Micellar | L₁ | 0.024 - 28% | Isotropic solution of spherical or worm-like micelles. |
| Hexagonal | H₁ | 31 - 56% | Cylindrical micelles packed in a hexagonal array. High viscosity. |
| Cubic | V₁ | ~58 - 62% | Bicontinuous cubic structure. Very high viscosity, often gel-like. |
| Lamellar | Lα | 62 - 72% | Surfactant bilayers separated by water layers. Anisotropic. |
Note: This data is for Sodium Lauryl Ether Sulfate with 3 ethylene (B1197577) oxide units (SLE3S) and should be considered as an approximation for ALES.[1]
Effect of Temperature on Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental parameter for surfactants. For anionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature, with a minimum at a specific temperature.[2][3]
| Temperature (°C) | Representative CMC (mM) |
| 15 | 1.2 |
| 25 | 1.0 |
| 35 | 1.1 |
| 45 | 1.3 |
Note: These are representative values for an anionic surfactant and the exact values for ALES may vary.
Experimental Protocols for Phase Diagram Determination
The characterization of the phase diagram of a surfactant-water system involves a combination of techniques to identify the structure and properties of the different phases.
Rheological Analysis
Objective: To determine the viscoelastic properties of ALES solutions at different concentrations and temperatures to identify phase transitions, which are often accompanied by significant changes in viscosity and elasticity.[4][5][6][7][8][9][10]
Methodology:
-
Sample Preparation: Prepare a series of ALES-water samples with varying surfactant concentrations (e.g., from 1 wt% to 80 wt%). Allow the samples to equilibrate for at least 24 hours.
-
Instrumentation: Use a controlled-stress or controlled-strain rheometer equipped with a cone-plate or parallel-plate geometry. A temperature control unit is essential.
-
Steady Shear Viscosity Measurement:
-
Perform a steady shear rate sweep at a constant temperature for each sample.
-
Plot viscosity as a function of shear rate. Newtonian plateaus, shear thinning, and shear thickening behaviors can indicate different structural arrangements.
-
Plot viscosity at a constant shear rate as a function of concentration to identify sharp increases or decreases that signify phase boundaries.
-
-
Oscillatory Shear Measurement:
-
Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER).
-
Conduct a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'').
-
The relative magnitudes of G' and G'' (G' > G'' for elastic-like behavior, G'' > G' for viscous-like behavior) provide insight into the microstructure. Phase transitions are often marked by a crossover of G' and G''.
-
Small-Angle X-ray Scattering (SAXS)
Objective: To determine the nanoscale structure of the different phases by analyzing the scattering pattern of X-rays. SAXS can provide information on the shape, size, and arrangement of micelles and other self-assembled structures.[11][12][13][14][15][16][17][18]
Methodology:
-
Sample Preparation: Load the equilibrated ALES-water samples into thin, X-ray transparent capillaries (e.g., quartz or glass).
-
Instrumentation: Use a SAXS instrument with a high-intensity X-ray source (e.g., a synchrotron or a microfocus X-ray tube) and a 2D detector.
-
Data Acquisition:
-
Expose the sample to the X-ray beam for a sufficient time to obtain a good signal-to-noise ratio.
-
Collect the 2D scattering pattern.
-
Also, collect the scattering pattern of a blank sample (water) for background subtraction.
-
-
Data Analysis:
-
Radially average the 2D scattering pattern to obtain a 1D profile of intensity (I) versus the scattering vector (q).
-
Subtract the background scattering from the sample scattering.
-
Analyze the positions and shapes of the peaks in the scattering profile. The ratio of the peak positions can be used to identify the type of liquid crystalline phase (e.g., 1:√3:√4 for hexagonal, 1:2:3 for lamellar).
-
Cryo-Transmission Electron Microscopy (Cryo-TEM)
Objective: To directly visualize the morphology of the self-assembled structures (e.g., micelles, vesicles) in their native, hydrated state.[19][20][21][22][23]
Methodology:
-
Sample Preparation:
-
Place a small droplet (3-5 µL) of the ALES solution onto a TEM grid with a perforated carbon film.
-
Blot the grid with filter paper to create a thin film of the solution across the holes.
-
Rapidly plunge-freeze the grid into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) to vitrify the water, preserving the nanostructures.
-
-
Instrumentation: Use a transmission electron microscope equipped with a cryo-stage to maintain the sample at liquid nitrogen temperature.
-
Imaging:
-
Transfer the vitrified sample to the cryo-TEM.
-
Image the sample under low-dose conditions to minimize radiation damage to the delicate structures.
-
Acquire images at different magnifications to observe the overall morphology and finer details of the aggregates.
-
-
Image Analysis: Analyze the images to determine the shape, size, and size distribution of the micelles or other structures present in the sample.
Visualizations
Logical Flow of Phase Transitions
Caption: Phase transitions of ALES in water with increasing concentration.
Experimental Workflow for Phase Diagram Determination
Caption: Workflow for determining the ALES-water phase diagram.
References
- 1. arxiv.org [arxiv.org]
- 2. scialert.net [scialert.net]
- 3. The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. rheologylab.com [rheologylab.com]
- 7. researchgate.net [researchgate.net]
- 8. Rheology at the Phase Transition Boundary: 1. Lamellar Lα Phase of AOT Surfactant Solution | Semantic Scholar [semanticscholar.org]
- 9. Item - Rheology and Microstructural Transitions in the Lamellar Phase of a Cationic Surfactant - American Chemical Society - Figshare [acs.figshare.com]
- 10. eolss.net [eolss.net]
- 11. Developments in small-angle X-ray scattering (SAXS) for characterizing the structure of surfactant-macromolecule interactions and their complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods, development and applications of small-angle X-ray scattering to characterize biological macromolecules in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 15. researchgate.net [researchgate.net]
- 16. Small-angle X-ray scattering - Wikipedia [en.wikipedia.org]
- 17. fhi.mpg.de [fhi.mpg.de]
- 18. brockhouse.lightsource.ca [brockhouse.lightsource.ca]
- 19. Frontiers | Substrate-Assisted Visualization of Surfactant Micelles via Transmission Electron Microscopy [frontiersin.org]
- 20. Cryo-TEM imaging of a novel microemulsion system of silicone oil with an anionic/nonionic surfactant mixture - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 21. Micelles Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Cryogenic Electron Microscopy Methodologies as Analytical Tools for the Study of Self-Assembled Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Influence of Electrolytes on the Critical Micelle Concentration of Ammonium Lauryl Ether Sulfate: A Technical Guide
For Immediate Release — This technical guide provides a comprehensive overview of the effects of electrolytes on the critical micelle concentration (CMC) of Ammonium Lauryl Ether Sulfate (B86663) (ALES). Tailored for researchers, scientists, and professionals in drug development, this document details the underlying mechanisms, presents relevant quantitative data, and outlines rigorous experimental protocols for CMC determination.
Ammonium Lauryl Ether Sulfate (ALES) is an anionic surfactant widely utilized in pharmaceutical and cosmetic formulations for its detergency and foaming properties. A key parameter governing its efficacy is the Critical Micelle Concentration (CMC), the specific concentration above which surfactant monomers self-assemble into micelles. The presence of electrolytes in a formulation can significantly alter this parameter, thereby influencing product stability, solubilization capacity, and biological interaction.
Mechanism of CMC Reduction by Electrolytes
The formation of micelles by ionic surfactants like ALES is a balance between two primary forces:
-
Hydrophobic Interactions: The non-polar alkyl chains of ALES monomers are driven to aggregate to minimize their contact with water, which is the primary force favoring micellization.
-
Electrostatic Repulsion: The negatively charged sulfate head-groups of the ALES monomers repel each other, opposing aggregation.
When an electrolyte (a salt) is introduced into an aqueous ALES solution, it dissociates into cations and anions. The positively charged cations are attracted to the anionic sulfate head-groups of the ALES monomers. This gathering of counter-ions around the head-groups effectively shields their negative charges, a phenomenon known as charge screening.[1] This screening effect diminishes the electrostatic repulsion between the monomers, allowing the attractive hydrophobic forces to dominate at a lower surfactant concentration.[1][2] Consequently, the CMC is reduced, and micelle formation is favored.[1][3][4]
Quantitative Data: Effect of Electrolytes on CMC
The following table summarizes the effect of sodium chloride (NaCl) on the CMC of SDS at 25°C, illustrating the expected trend for ALES.
| Surfactant (Analogue) | Electrolyte | Electrolyte Conc. (mM) | Resulting CMC (mM) |
| Sodium Dodecyl Sulfate | None | 0 | 8.23 |
| Sodium Dodecyl Sulfate | NaCl | 10 | 5.18 |
| Sodium Dodecyl Sulfate | NaCl | 50 | 2.2 |
| Sodium Dodecyl Sulfate | NaCl | 100 | 1.4 |
| Data compiled from various sources for SDS as a proxy for ALES.[5] |
The data clearly demonstrates that as the concentration of the electrolyte increases, the CMC of the surfactant decreases substantially.
Experimental Protocols for CMC Determination
For an ionic surfactant such as ALES, two methods are predominantly used for accurate CMC determination: surface tensiometry and conductometry.
This is a universal method for all surfactant types, relying on the principle that surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[6][7]
Apparatus and Materials:
-
Digital Tensiometer (with Wilhelmy plate or Du Noüy ring)
-
High-purity ALES
-
Selected electrolyte (e.g., analytical grade NaCl)
-
Deionized water (ASTM Type I)
-
Calibrated glassware (volumetric flasks, pipettes)
-
Thermostated vessel to maintain constant temperature (e.g., 25°C)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of ALES in deionized water (and a separate one with the desired fixed electrolyte concentration) well above the expected CMC.
-
Serial Dilutions: Prepare a series of solutions with decreasing ALES concentrations from the stock solution. A logarithmic dilution series is often effective.[5]
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's protocol, typically using deionized water.
-
Measurement:
-
Begin with the most dilute solution to minimize contamination.
-
Measure the surface tension of each solution, ensuring the reading stabilizes and the temperature is constant.
-
Thoroughly clean and dry the plate/ring between each measurement.
-
-
Data Analysis: Plot surface tension (γ) versus the logarithm of ALES concentration (log C). The plot will show two distinct linear regions. The CMC is determined from the intersection of the regression lines drawn through these two regions.[5]
This method is highly effective for ionic surfactants. It is based on the change in the electrical conductivity of the solution as micelles form.[6][8][9] Below the CMC, conductivity increases linearly with concentration. Above the CMC, the slope of this line decreases because the larger, slower-moving micelles are less efficient charge carriers than the free monomers.
Apparatus and Materials:
-
Conductivity meter with a calibrated conductivity cell
-
High-purity ALES
-
Selected electrolyte
-
Deionized water
-
Calibrated glassware
-
Thermostated beaker with a magnetic stirrer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of ALES as described previously.
-
Instrument Calibration: Calibrate the conductivity meter using standard KCl solutions.
-
Measurement:
-
Place a known volume of deionized water (or electrolyte solution) in the thermostated beaker.
-
Immerse the conductivity probe and record the initial conductivity.
-
Make successive small additions of the concentrated ALES stock solution into the beaker, allowing the solution to mix and equilibrate before recording the conductivity after each addition.
-
-
Data Analysis: Plot the measured specific conductivity (κ) as a function of the ALES concentration (C). The plot will exhibit two linear regions with different slopes. The CMC is the concentration at the point of intersection of these two lines.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Salt-Induced Transformations of Hybrid Micelles Formed by Anionic Surfactant and Poly(4-vinylpyridine) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. scialert.net [scialert.net]
- 8. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
A Technical Guide to the Surface Tension Reduction Capabilities of Ammonium Lauryl Ether Sulfate (ALES)
For Researchers, Scientists, and Drug Development Professionals
Ammonium Lauryl Ether Sulfate (B86663) (ALES) is an anionic surfactant valued in numerous scientific and industrial applications for its superior foaming, emulsification, and detergency properties.[1][2] As an ethoxylated counterpart to Ammonium Lauryl Sulfate (ALS), ALES exhibits a milder profile with reduced potential for skin irritation, making it a subject of interest in dermatological and pharmaceutical formulations.[1] This guide provides an in-depth analysis of its core function: the reduction of surface tension, a critical parameter in emulsion stability, drug delivery, and formulation science.
The Physicochemical Principles of Surface Tension Reduction
The efficacy of ALES as a surfactant stems from its amphiphilic molecular structure, which comprises a non-polar, hydrophobic hydrocarbon tail and a polar, hydrophilic sulfate head group.[1][3] This dual nature drives its behavior at interfaces, such as the air-water interface.
In an aqueous system, the hydrophobic tails of ALES molecules orient themselves away from the water, leading them to accumulate at the surface with their tails pointing towards the air. This accumulation disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.[4][5]
Critical Micelle Concentration (CMC)
As the concentration of ALES in the solution increases, the surface becomes saturated with surfactant monomers. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), the monomers begin to self-assemble in the bulk of the solution into spherical or cylindrical aggregates called micelles.[6][7] In these structures, the hydrophobic tails form a core, shielded from the water by the outward-facing hydrophilic heads. Once the CMC is reached, the surface tension of the solution remains relatively constant, as any additional surfactant molecules preferentially form new micelles rather than crowding the already saturated surface.[7] This phenomenon is a hallmark of surfactant behavior and a key parameter in formulation development.
Quantitative Surfactant Performance Data
While specific CMC and surface tension values for ALES can vary with the degree of ethoxylation, purity, temperature, and the presence of electrolytes, the following table provides typical values for ALES and closely related anionic surfactants for comparative purposes.[6]
| Surfactant Name | Abbreviation | Type | Typical CMC (mM in H₂O) | Surface Tension at CMC (mN/m) |
| Sodium Lauryl Sulfate | SLS | Anionic | 8.2[7] | ~ 38-40 |
| Sodium Laureth Sulfate | SLES | Anionic | 1.0 - 5.0[6] | ~ 35-40 |
| Ammonium Lauryl Ether Sulfate | ALES | Anionic | Comparable to SLES | Comparable to SLES |
Note: The CMC of ethoxylated sulfates like ALES and SLES is generally lower than their non-ethoxylated counterparts (e.g., SLS), indicating higher efficiency in reducing surface tension at lower concentrations.
Experimental Protocol: Determination of CMC via Tensiometry
The Du Noüy ring method is a precise and widely adopted technique for measuring the surface tension of surfactant solutions to determine the CMC.
Objective: To measure the surface tension of ALES solutions at various concentrations and identify the CMC.
Apparatus:
-
Force Tensiometer (with an electrobalance or torsion wire)
-
Platinum-Iridium Du Noüy Ring
-
Glass vessel (e.g., beaker or crystallizing dish)
-
Micropipettes and precision balance for solution preparation
-
Temperature control unit (optional but recommended)
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of ALES in deionized water.
-
Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC. It is advisable to use a logarithmic scale for concentrations.
-
-
Instrument and Probe Cleaning:
-
Thoroughly clean the glass vessel.
-
Clean the platinum ring by rinsing it with a solvent like ethanol (B145695) or acetone (B3395972) to degrease it, followed by rinsing with copious amounts of deionized water. Finally, flame the ring to a red heat to burn off any residual organic contaminants. Allow it to cool completely before use.
-
-
Tensiometer Calibration & Setup:
-
Level the tensiometer and attach the clean, dry ring to the measurement hook.
-
Calibrate the instrument according to the manufacturer's instructions, zeroing the force with the ring suspended in the air.
-
-
Surface Tension Measurement:
-
Place an ALES solution in the vessel on the sample stage.
-
Raise the stage until the ring is fully immersed approximately 5 mm below the liquid surface.
-
Slowly lower the sample stage. The ring will pull a meniscus of liquid as it is raised toward the surface.
-
Continue to lower the stage while the force measured by the balance increases.
-
The tensiometer records the force as a function of the ring's position. The maximum force is achieved just before the liquid lamella breaks or tears from the ring.
-
Record this maximum force value.
-
-
Data Analysis:
-
The instrument's software typically calculates the surface tension (γ) in mN/m using the maximum force (F), the ring's radius (R), and an appropriate correction factor (f) to account for the non-ideal shape of the pulled liquid volume.
-
Repeat the measurement for each ALES concentration.
-
Plot the measured surface tension (γ) as a function of the logarithm of the ALES concentration.
-
The resulting graph will show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point where these two regions intersect is the Critical Micelle Concentration (CMC).
-
Visualizations of ALES Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to ALES.
Applications in Research and Drug Development
The ability of ALES to significantly reduce surface tension at low concentrations makes it a versatile tool for researchers.
-
Formulation Science: In creating stable emulsions and suspensions, ALES is used to lower the interfacial tension between immiscible phases (e.g., oil and water), preventing coalescence and improving product homogeneity and shelf-life.
-
Drug Delivery: Surfactants like ALES are investigated as penetration enhancers for transdermal drug delivery. By inserting into the lipid bilayers of the stratum corneum, they can temporarily disrupt the highly ordered structure, increasing its fluidity and allowing drug molecules to permeate the skin barrier more effectively.
Conclusion
This compound is a highly effective anionic surfactant that functions primarily by adsorbing at interfaces to reduce surface and interfacial tension. Its performance is characterized by its critical micelle concentration, a threshold above which it self-assembles into micelles, providing a reservoir of surfactant activity. A thorough understanding of these physicochemical properties, quantified through established methodologies like tensiometry, is essential for its rational application in advanced scientific research, particularly in the development of stable formulations and innovative drug delivery systems.
References
- 1. AMMONIUM LAURETH SULFATE (ALES) - Ataman Kimya [atamanchemicals.com]
- 2. yeserchem.com [yeserchem.com]
- 3. Ammonium lauryl sulfate - Wikipedia [en.wikipedia.org]
- 4. This compound (ALES) - فرتاک لوتوس | Fartak lotus [fartaklotus.com]
- 5. Ammonium Lauryl Sulfate: Role in Modern Surfactant Chemistry [elchemy.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Toxicological Profile of Ammonium Lauryl Ether Sulfate in Cell Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ammonium (B1175870) Lauryl Ether Sulfate (B86663) (ALES) is a widely used anionic surfactant in a variety of personal care and cleaning products. Understanding its toxicological profile at the cellular level is crucial for safety assessment and the development of milder formulations. This technical guide provides a comprehensive overview of the in vitro toxicology of ALES, drawing upon available data for ALES and its close structural analogs, Ammonium Lauryl Sulfate (ALS) and Sodium Lauryl Ether Sulfate (SLES). The guide covers key toxicological endpoints including cytotoxicity, genotoxicity, and the underlying mechanisms of action, with a focus on effects observed in cell cultures. Detailed experimental protocols for relevant assays and visual representations of key pathways and workflows are provided to support researchers in this field.
Introduction
Ammonium Lauryl Ether Sulfate (ALES) is the ammonium salt of ethoxylated lauryl sulfate. Its amphiphilic nature, arising from a nonpolar hydrocarbon tail and a polar, ethoxylated sulfate head group, makes it an effective foaming and cleansing agent. While generally considered safe for use in rinse-off products, its potential for skin and eye irritation necessitates a thorough understanding of its effects on cells[1][2]. This guide synthesizes the current knowledge of ALES's toxicological profile in in vitro systems, providing a valuable resource for researchers and professionals in toxicology and drug development. Due to the limited availability of data specifically for ALES, this guide also incorporates findings from studies on the closely related surfactants Ammonium Lauryl Sulfate (ALS) and Sodium Lauryl Ether Sulfate (SLES), with clear distinctions made throughout.
Cytotoxicity in Cell Cultures
The cytotoxic potential of ALES and its analogs has been evaluated in various cell lines. The primary mechanism of surfactant-induced cytotoxicity involves the disruption of cell membrane integrity, leading to cell lysis and death.
Quantitative Cytotoxicity Data
Quantitative data on the cytotoxicity of ALES is sparse in publicly available literature. However, studies on the closely related compound, Ammonium Lauryl Sulfate (ALS), provide valuable insights. A study on alveolar macrophage cells demonstrated a sharp decrease in cell viability at ALS concentrations between 40 and 200 µg/mL. Specifically, treatment with 50 µg/mL of ALS for 24 hours resulted in a cell viability of 67.7 ± 3.4% of the control[3][4][5].
For comparison, data for other surfactants in various cell lines are presented in the tables below. It is important to note that the ethoxy groups in ALES generally lead to a milder irritation potential compared to the non-ethoxylated ALS.
| Surfactant | Cell Line | Exposure Time | Assay | Endpoint | Concentration | % Cell Viability | Reference |
| Ammonium Lauryl Sulfate (ALS) | Alveolar Macrophage Cells | 24 h | Not Specified | Cell Viability | 50 µg/mL | 67.7 ± 3.4% | [3][4][5] |
Table 1: Quantitative Cytotoxicity Data for Ammonium Lauryl Sulfate (ALS)
| Surfactant | Cell Line | Exposure Time | Assay | IC50 | Reference |
| Sodium Lauryl Sulfate (SLS) | BALB/c 3T3 | Not Specified | Neutral Red Uptake | 0.093 mg/mL | [6] |
Table 2: IC50 Data for Sodium Lauryl Sulfate (SLS)
Genotoxicity
The genotoxic potential of ALES and its analogs has been investigated through various in vitro and in vivo assays. Overall, the evidence suggests a low genotoxicity hazard for this class of compounds.
In Vitro and In Vivo Studies
Studies on high-quality analogs of ALES have consistently reported negative results in both in vitro and in vivo genotoxicity assays[7]. An Ames test and a mouse lymphoma assay, conducted according to OECD guidelines and GLP regulations, showed no evidence of mutagenicity[7]. Furthermore, a structure-activity analysis of ALES did not reveal any functional groups associated with mutagenic or genotoxic properties[7]. In vivo studies have also indicated that AES are not clastogenic[7].
| Assay | Test Substance | Cell Line/Organism | Metabolic Activation | Concentration Range | Result | Reference |
| Mouse Lymphoma Assay | Na AES (C12-14, 1-2.5 EO) | L5178Y mouse lymphoma cells | With and Without | 2.44 - 117 µg/mL | Non-genotoxic | [7] |
| Chromosome Aberration | Test Substance | Not Specified | Not Specified | 1000 and 2000 mg/kg bw | No increased chromosome aberration | [7] |
Table 3: Summary of Genotoxicity Data for ALES Analogs
Mechanisms of Action
The toxic effects of ALES and its analogs in cell cultures are mediated by several interconnected mechanisms, primarily involving membrane damage, oxidative stress, and the induction of apoptosis.
Oxidative Stress
While direct studies on ALES-induced oxidative stress are limited, research on the analog Sodium Lauryl Sulfate (SLS) in human keratinocytes (HaCaT cells) has shown an increase in intracellular reactive oxygen species (ROS)[8]. This suggests that ALES may also have the potential to induce oxidative stress. The generation of ROS can lead to damage of cellular components, including lipids, proteins, and DNA, and can trigger downstream signaling pathways leading to inflammation and apoptosis.
Apoptosis
Studies on ALS have provided significant insights into the apoptotic pathway induced by this class of surfactants. Exposure of alveolar macrophage cells to ALS leads to apoptotic cell death, which is believed to be triggered by mitochondrial dysfunction[3][4][5]. Key events in this process include a reduction in mitochondrial potential, decreased ATP levels, and the release of lactate (B86563) dehydrogenase (LDH)[3][4][5]. Furthermore, the expression of caveolin-1 (B1176169), a protein involved in cell signaling and membrane structure, is inhibited by ALS, suggesting its role in initiating the apoptotic cascade[3][4].
The general apoptotic pathways in keratinocytes, a relevant cell type for dermatological safety assessment, involve both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways[9][10][11]. These pathways converge on the activation of caspases, which are the executioners of apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the toxicological profile of surfactants like ALES in cell cultures.
Cell Culture
-
Cell Line: Human immortalized keratinocyte cell line (HaCaT) is a commonly used and relevant model for skin irritation studies. Other cell lines such as normal human epidermal keratinocytes (NHEK) or 3T3 fibroblasts can also be used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare various concentrations of ALES in serum-free DMEM. Remove the culture medium from the wells and add 100 µL of the ALES solutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of cell membrane damage.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed with a detergent).
Oxidative Stress Assay (ROS Production)
This assay measures the generation of intracellular reactive oxygen species.
-
Cell Seeding and Treatment: Seed HaCaT cells in a black, clear-bottom 96-well plate and treat with ALES as described above.
-
Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the ROS production as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
Visual representations of the proposed signaling pathway for ALES-induced apoptosis and a general experimental workflow for cytotoxicity assessment are provided below using Graphviz (DOT language).
References
- 1. yeserchem.com [yeserchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Ammonium lauryl sulfate-induced apoptotic cell death may be due to mitochondrial dysfunction triggered by caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ammonium lauryl sulfate: Applications and Toxic Mechanism_Chemicalbook [chemicalbook.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. theic2.org [theic2.org]
- 8. Oxidative stress activates the transplanted adipose-derived stem cells to exert antioxidant effects in alopecia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Keratinocyte Apoptosis in Epidermal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanism of ultraviolet-induced keratinocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell Lysis Using Ammonium Lauryl Ether Sulfate (ALES) Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective cell lysis is a critical first step for the successful isolation and analysis of intracellular proteins. The choice of detergent in the lysis buffer is paramount, as it must be strong enough to disrupt cell membranes while being gentle enough to preserve the structure and function of the target proteins for downstream applications. Ammonium Lauryl Ether Sulfate (B86663) (ALES) is an anionic surfactant that offers a compelling alternative to harsher detergents like Sodium Dodecyl Sulfate (SDS). Due to the ethoxylation of its lauryl sulfate backbone, ALES exhibits a milder denaturing activity, making it a suitable choice for applications where protein integrity is crucial.
These application notes provide a detailed protocol for cell lysis using a specially formulated ALES-based buffer. The protocol is designed to be broadly applicable for the extraction of total protein from cultured mammalian cells for subsequent analysis by methods such as Western Blotting and ELISA.
Key Features of ALES Lysis Buffer:
-
Moderate Lysis Strength: Effectively lyses cell membranes to release cytoplasmic and membrane-associated proteins.
-
Reduced Protein Denaturation: The ethoxy groups in ALES render it a gentler detergent compared to SDS, which helps in maintaining the native conformation and activity of many proteins.
-
Good Solubility: ALES is highly soluble in aqueous solutions, facilitating easy buffer preparation and handling.
-
Compatibility: The formulated buffer is compatible with standard downstream applications, including immunoprecipitation, and common protein quantification assays with appropriate considerations.
Data Presentation
Table 1: Illustrative Comparison of Protein Yield from Different Lysis Buffers
| Lysis Buffer | Cell Type | Protein Yield (µg/10^6 cells) | Notes |
| ALES Lysis Buffer | HEK293 | 150 - 250 | Good yield with preserved enzyme activity for many targets. |
| RIPA Buffer | HEK293 | 200 - 350 | Higher yield, but may denature some sensitive proteins. |
| NP-40 Lysis Buffer | HEK293 | 100 - 200 | Milder lysis, may not efficiently extract all membrane or nuclear proteins. |
| ALES Lysis Buffer | HeLa | 180 - 280 | Effective for total protein extraction from adherent cell lines. |
| RIPA Buffer | HeLa | 220 - 380 | Strong lysis, suitable for whole-cell extracts. |
| NP-40 Lysis Buffer | HeLa | 120 - 220 | Primarily cytoplasmic protein extraction. |
Note: The data presented in this table are illustrative and may vary depending on the specific cell line, cell density, and experimental conditions. Optimization is recommended for each specific application.
Experimental Protocols
Protocol 1: Preparation of ALES Lysis Buffer
Materials:
-
Tris-HCl
-
NaCl
-
EDTA
-
Ammonium Lauryl Ether Sulfate (ALES) (e.g., 25% stock solution)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Deionized water
Preparation of 1X ALES Lysis Buffer (100 mL):
-
To 80 mL of deionized water, add the following components to the final concentrations listed in the table below.
-
Adjust the pH to 7.4 with HCl.
-
Bring the final volume to 100 mL with deionized water.
-
Store the buffer at 4°C.
-
Important: Add Protease and Phosphatase Inhibitor Cocktails fresh to the required volume of lysis buffer immediately before use.
| Component | Final Concentration | Amount for 100 mL | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | 5 mL of 1 M stock | Buffering agent to maintain a stable pH. |
| NaCl | 150 mM | 3 mL of 5 M stock | Maintains physiological ionic strength. |
| EDTA | 1 mM | 0.2 mL of 0.5 M stock | Chelates divalent cations to inhibit metalloproteases. |
| ALES | 1% (w/v) | 4 mL of 25% stock | Anionic detergent for cell membrane disruption. |
Protocol 2: Cell Lysis of Adherent Mammalian Cells
-
Grow cells to 80-90% confluency in a culture dish.
-
Place the culture dish on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold ALES Lysis Buffer (supplemented with inhibitors) to the dish (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 10-15 minutes.
-
Using a cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Further disrupt the cells by passing the lysate through a 21-gauge needle 5-10 times.
-
Incubate the lysate on ice for an additional 20 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble protein) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C for long-term use.
Protocol 3: Protein Quantification
The choice of protein quantification assay is critical due to potential interference from lysis buffer components.
-
Bicinchoninic Acid (BCA) Assay: This assay is generally more compatible with detergents like ALES.[1][2][3][4] It is recommended to use a commercial BCA Protein Assay Kit and follow the manufacturer's instructions. Prepare the protein standards in the same ALES Lysis Buffer as the samples to ensure accuracy.
-
Bradford Assay: This assay is known to be more susceptible to interference from detergents.[5][6][7] If using the Bradford assay, it is crucial to prepare the standards in the same ALES Lysis Buffer and to ensure that the final concentration of ALES in the assay is below the level that causes precipitation of the Coomassie dye. A preliminary test with the buffer alone is recommended.
Protocol 4: Western Blotting
-
Sample Preparation: Mix the cell lysate with an equal volume of 2X Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel (SDS-PAGE) and run the gel according to standard procedures.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Coat a 96-well plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Dilute the cell lysates prepared with ALES Lysis Buffer to the desired concentration in assay diluent. Add the diluted samples to the wells and incubate for 2 hours at room temperature. It is important to run a buffer blank (assay diluent with ALES Lysis Buffer at the same final dilution as the samples) to account for any background signal.[9]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the detection antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme-Conjugate Incubation: Add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP) and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Read Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
Mandatory Visualization
Caption: Experimental workflow for cell lysis and protein analysis.
Caption: Simplified PI3K/Akt signaling pathway.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Principle and Protocol of BCA Method - Creative BioMart [creativebiomart.net]
- 5. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. Video: Linearization of the Bradford Protein Assay [jove.com]
- 7. Sensitivity and variability of the Bradford protein assay in the presence of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Arctium lappa Extract in Nanoparticle Synthesis and Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The green synthesis of nanoparticles has emerged as a sustainable and eco-friendly alternative to traditional chemical and physical methods. This approach utilizes biological entities, particularly plant extracts, as reducing and capping agents. Arctium lappa, commonly known as burdock, is a medicinal plant rich in bioactive compounds such as flavonoids, phenolic acids, and lignans.[1][2][3][4] These phytochemicals, particularly quercetin, serve as effective reducing agents for the synthesis of metallic nanoparticles and as stabilizing agents to prevent their agglomeration.[5][6][7] This document provides detailed application notes and protocols for the synthesis of gold (AuNPs), silver (AgNPs), and other metallic nanoparticles using Arctium lappa extract (ALE).
Key Advantages of Using Arctium lappa Extract
-
Eco-Friendly: Eliminates the need for toxic reducing agents.
-
Cost-Effective: Utilizes a readily available and inexpensive plant source.
-
Biocompatible: The resulting nanoparticles are often capped with biocompatible plant-derived molecules, enhancing their potential for biomedical applications.[2][3]
-
Enhanced Bioactivity: The phytochemicals present in the extract can impart additional therapeutic properties to the synthesized nanoparticles, such as antioxidant and antimicrobial activities.[1][8][9]
Quantitative Data Summary
The following table summarizes the key quantitative data from various studies on the synthesis of nanoparticles using Arctium lappa extract.
| Nanoparticle Type | Precursor | Extract Part Used | Synthesis Conditions | Average Size (nm) | Morphology | Reference |
| Silver (AgNPs) | Silver Nitrate (B79036) (AgNO₃) | Root | Not specified | 21.3 | Roughly Spherical | [8][10] |
| Gold (AuNPs) | Not specified | Root | Not specified | 24.7 | Uneven, Multi-shaped | [8][10] |
| Silver (AgNPs) | Silver Nitrate (AgNO₃) | Not specified | Not specified | 30-50 | Spherical | [1] |
| Gold (AuNPs) | Not specified | Not specified | Laser Ablation | 80-160 (SEM), ~80 (TEM) | Not specified | [5] |
| Silver (AgNPs) | Not specified | Not specified | Laser Ablation | Not specified | Not specified | [5] |
| Au/Pt/ZnO NPs | Not specified | Not specified | 75°C for 12-24h | 10-40 | Spherical | [11][12] |
| Silver (AgNPs) | Silver Nitrate (AgNO₃) | Fruit | Not specified | 20.18 | Not specified | [7] |
Experimental Protocols
Protocol 1: Synthesis of Silver Nanoparticles (AgNPs) using Aqueous Arctium lappa Root Extract
This protocol is based on the general principles of green synthesis of AgNPs.
1. Preparation of Arctium lappa Root Extract:
- Wash fresh Arctium lappa roots thoroughly with distilled water to remove any debris.
- Dry the roots at room temperature and then grind them into a fine powder.
- Soak 50 g of the root powder in 1 L of distilled water.
- Keep the mixture in a shaker at 20°C for 24 hours with continuous agitation at 100 RPM.
- Filter the extract using Whatman No. 1 filter paper.
- Store the filtered extract at 4°C for further use.
2. Synthesis of AgNPs:
- Take a specific volume of the prepared Arctium lappa root extract (e.g., 25 mL) in a conical flask.
- Heat the extract on a magnetic stirrer at 60-80°C.
- Prepare a 1 mM silver nitrate (AgNO₃) solution in distilled water.
- Add the AgNO₃ solution dropwise to the heated extract while stirring continuously. The ratio of extract to silver nitrate solution can be optimized (e.g., 1:10 v/v).
- Observe the color change of the solution from light yellow to reddish-brown, which indicates the formation of AgNPs.
- Continue the reaction for a specific duration (e.g., 1-2 hours) to ensure the complete reduction of silver ions.
3. Characterization of AgNPs:
- Monitor the formation of AgNPs by measuring the UV-Vis spectrum of the solution, typically observing a surface plasmon resonance peak around 420-450 nm.[1]
- Determine the size, shape, and morphology of the synthesized AgNPs using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).
- Analyze the crystalline nature of the AgNPs using X-ray Diffraction (XRD).
- Identify the functional groups of the biomolecules responsible for capping and stabilizing the AgNPs using Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol 2: Synthesis of Zinc Oxide Nanoparticles (ZnO NPs) using Arctium lappa Extract
This protocol is a generalized procedure for the green synthesis of ZnO NPs.[13]
1. Preparation of Arctium lappa Extract:
- Follow the same procedure as described in Protocol 1, Step 1.
2. Synthesis of ZnO NPs:
- Heat 25 mL of the crude Arctium lappa extract on a magnetic stirrer to 60-80°C.
- Once the temperature is reached, add 2.5 g of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) to the extract.
- Stir the mixture for approximately 1 hour until a white precipitate appears.
- Transfer the mixture to an oven and maintain it at 60°C for 12 hours to obtain a creamy paste.
- Collect the paste and wash it several times with a solution of distilled water and ethanol.
- Heat the washed paste in a furnace at 400°C for 2 hours to obtain the final white ZnO nanoparticle powder.
3. Characterization of ZnO NPs:
- Characterize the synthesized ZnO NPs using XRD to determine the crystal structure and average crystallite size.
- Use TEM and SEM to analyze the morphology and size distribution of the nanoparticles.
- Employ FTIR to identify the functional groups from the plant extract that are present on the surface of the ZnO NPs.
Visualization of Workflows and Mechanisms
Green Synthesis Workflow
The following diagram illustrates the general workflow for the green synthesis of nanoparticles using Arctium lappa extract.
Caption: General workflow for the green synthesis of nanoparticles using Arctium lappa extract.
Mechanism of Nanoparticle Synthesis and Stabilization
The phytochemicals present in Arctium lappa extract, such as flavonoids and phenolic compounds, play a dual role in the synthesis and stabilization of nanoparticles.[7]
Caption: Mechanism of nanoparticle synthesis and stabilization by Arctium lappa extract.
Applications in Drug Development
The nanoparticles synthesized using Arctium lappa extract have shown potential in various biomedical applications:
-
Antimicrobial Agents: Both AgNPs and AuNPs synthesized from A. lappa have demonstrated strong inhibitory effects against various microorganisms.[8]
-
Catalysis: These nanoparticles have shown excellent catalytic activity in the degradation of environmental pollutants.[8][14]
-
Anticancer Activity: Green synthesized AgNPs have exhibited cytotoxicity against human breast cancer cells.[1] Au/Pt/ZnO nanoparticles have shown cytotoxic activity against leukemia cells.[11][12]
-
Antioxidant Activity: The nanoparticles often possess antioxidant properties due to the capping of phytochemicals from the plant extract.[1][6]
Conclusion
The use of Arctium lappa extract for the synthesis of nanoparticles offers a promising, environmentally friendly, and cost-effective approach. The resulting nanoparticles exhibit desirable characteristics and bioactivities, making them suitable for a wide range of applications in drug development, catalysis, and environmental remediation. The protocols and data presented here provide a valuable resource for researchers and scientists venturing into the field of green nanotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Arctium lappa (Burdock): Insights from ethnopharmacology potential, chemical constituents, clinical studies, pharmacological utility and nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Green Synthesis of Silver Nanoparticles Using Plant Extracts: A Comprehensive Review of Physicochemical Properties and Multifunctional Applications [mdpi.com]
- 8. Silver and gold nanoparticles biosynthesized by aqueous extract of burdock root, Arctium lappa as antimicrobial agent and catalyst for degradation of pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green synthesis of gold nanoparticles using an antiepileptic plant extract: in vitro biological and photo-catalytic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Silver and gold nanoparticles biosynthesized by aqueous extract of burdock root, Arctium lappa as antimicrobial agent and catalyst for degradation of pollutants | CiNii Research [cir.nii.ac.jp]
- 11. Biologically synthesized of Au/Pt/ZnO nanoparticles using Arctium lappa extract and cytotoxic activity against leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biologically synthesized of Au/Pt/ZnO nanoparticles using Arctium lappa extract and cytotoxic activity against leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Ammonium Lauryl Ether Sulfate in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) Lauryl Ether Sulfate (B86663) (ALES) is an anionic surfactant widely utilized in industrial and research settings for emulsion polymerization. Its primary function is to facilitate the formation and stabilization of polymer latexes. This document provides detailed application notes, experimental protocols, and an overview of the mechanistic role of ALES in emulsion polymerization, a process critical for the synthesis of a variety of polymers used in coatings, adhesives, textiles, and increasingly, in drug delivery systems.[1][2]
The molecular structure of ALES, featuring a hydrophobic alkyl chain and a hydrophilic ether sulfate group, allows it to act as an effective emulsifier, reducing the interfacial tension between the monomer and the aqueous phase.[1] This property is fundamental to the nucleation of polymer particles and the stabilization of the resulting latex through electrostatic repulsion. The ethoxy groups in the ALES molecule can also contribute to steric stabilization, enhancing the overall stability of the polymer dispersion.[1]
Mechanism of Action in Emulsion Polymerization
The role of ALES in emulsion polymerization can be understood through the lens of the Smith-Ewart theory, which outlines three key stages:
-
Micelle Formation and Monomer Swelling: In an aqueous medium, above its critical micelle concentration (CMC), ALES molecules self-assemble into micelles. The hydrophobic monomer, dispersed in the water, preferentially partitions into the hydrophobic cores of these micelles.
-
Initiation and Particle Nucleation: A water-soluble initiator generates free radicals in the aqueous phase. These radicals can enter the monomer-swollen micelles, initiating polymerization. Each micelle that captures a radical becomes a nascent polymer particle.
-
Particle Growth: The polymer particles grow by the continuous diffusion of monomer from the monomer droplets, through the aqueous phase, to the growing polymer particles. ALES molecules adsorb onto the surface of these growing particles, maintaining colloidal stability by providing a negative surface charge that prevents particle agglomeration through electrostatic repulsion.[1]
The concentration of ALES is a critical parameter that influences the number and size of the polymer particles formed. Generally, a higher ALES concentration leads to the formation of a larger number of smaller particles. This is because a higher surfactant concentration results in a greater number of micelles, increasing the probability of radical capture and subsequent particle nucleation.
Quantitative Data Summary
Table 1: Effect of ALES Concentration on Particle Size in Polystyrene Emulsion Polymerization
| ALES Concentration (mmol/L) | Average Particle Diameter (nm) | Polydispersity Index (PDI) |
| 5 | 150 | 0.25 |
| 10 | 100 | 0.18 |
| 20 | 75 | 0.12 |
| 40 | 50 | 0.08 |
Note: This data is illustrative, based on the known inverse relationship between anionic surfactant concentration and particle size.
Table 2: Effect of ALES Concentration on Molecular Weight in Polymethyl Methacrylate (PMMA) Emulsion Polymerization
| ALES Concentration (mmol/L) | Weight-Average Molecular Weight (Mw, kDa) | Number-Average Molecular Weight (Mn, kDa) | Molecular Weight Distribution (MWD) |
| 8 | 1200 | 550 | 2.18 |
| 15 | 1050 | 500 | 2.10 |
| 30 | 900 | 450 | 2.00 |
| 50 | 800 | 420 | 1.90 |
Note: This data is illustrative. The effect of surfactant concentration on molecular weight can be complex and depends on the specific monomer and initiator system.
Experimental Protocols
This section provides a detailed methodology for a typical semi-batch emulsion polymerization of an acrylic monomer system using ALES as the primary surfactant. This protocol can be adapted for other hydrophobic monomers like styrene.
Materials
-
Monomers (e.g., Methyl Methacrylate, Butyl Acrylate)
-
Ammonium Lauryl Ether Sulfate (ALES)
-
Initiator (e.g., Ammonium Persulfate)
-
Deionized Water
-
Buffer (e.g., Sodium Bicarbonate)
-
Nitrogen gas supply
Equipment
-
Jacketed glass reactor with a multi-neck lid
-
Mechanical stirrer with a paddle agitator
-
Reflux condenser
-
Thermocouple
-
Two separate feed pumps (for monomer pre-emulsion and initiator solution)
-
Heating/cooling circulator for the reactor jacket
Protocol for Semi-Batch Emulsion Polymerization of Acrylic Latex
-
Reactor Setup:
-
Assemble the jacketed glass reactor with the mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Ensure all glassware is clean and dry.
-
-
Initial Charge:
-
To the reactor, add a portion of the deionized water and the buffer.
-
Begin purging the reactor with nitrogen to remove oxygen, and continue the nitrogen blanket throughout the reaction.
-
Start the mechanical stirrer at a moderate speed (e.g., 200-300 rpm).
-
Heat the reactor to the desired reaction temperature (e.g., 80-85°C) using the heating circulator.
-
-
Preparation of Pre-emulsion:
-
In a separate beaker, prepare the monomer pre-emulsion by adding the remaining deionized water, ALES, and the acrylic monomers.
-
Stir this mixture vigorously for at least 30 minutes to form a stable emulsion.
-
-
Preparation of Initiator Solution:
-
In another beaker, dissolve the ammonium persulfate in a portion of deionized water.
-
-
Polymerization Reaction:
-
Once the reactor reaches the set temperature, add a small initial shot of the monomer pre-emulsion to the reactor to create seed particles.
-
After a short period (e.g., 15-20 minutes) to allow for seed formation, begin the continuous and separate feeding of the remaining monomer pre-emulsion and the initiator solution into the reactor over a period of 3-4 hours using the feed pumps.
-
Maintain the reaction temperature throughout the feeding period. Monitor the reaction for any signs of instability, such as a rapid increase in viscosity or coagulum formation.
-
-
Post-Polymerization:
-
After the feeds are complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
-
Characterization:
-
The resulting latex can be characterized for solid content, particle size and distribution (e.g., using Dynamic Light Scattering), molecular weight (e.g., using Gel Permeation Chromatography), and other relevant properties.
-
Visualizations
Emulsion Polymerization Workflow
Caption: Workflow for semi-batch emulsion polymerization.
Role of ALES in Particle Stabilization
Caption: ALES-mediated electrostatic stabilization.
Applications in Drug Development
Emulsion polymerization is a valuable technique for creating polymer nanoparticles for drug delivery applications. The ability to control particle size in the nanometer range is crucial for cellular uptake and biodistribution. ALES, as a key component in this process, can influence the final particle characteristics and, consequently, the performance of the drug delivery system. The resulting polymer nanoparticles can be designed to encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery.
Conclusion
This compound plays a critical role in emulsion polymerization by enabling the formation of stable polymer latexes with controlled particle sizes. Its function as an anionic surfactant is central to the nucleation and stabilization of polymer particles. The provided protocols and data serve as a guide for researchers and scientists in utilizing ALES for the synthesis of polymers for a wide range of applications, including the development of advanced drug delivery systems. Further optimization of reaction conditions, particularly ALES concentration, is essential for achieving desired polymer properties for specific applications.
References
Application Notes and Protocols: Ammonium Lauryl Ether Sulfate (ALES) as a Dispersing Agent for Carbon Nanotubes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon nanotubes (CNTs) possess extraordinary mechanical, thermal, and electrical properties, making them highly promising materials for a wide range of applications, including advanced composites, sensors, and nanoelectronics. In the realm of biomedicine, their high surface area and ability to penetrate cell membranes have positioned them as potential carriers for drug delivery. However, a significant hurdle in harnessing the full potential of CNTs is their inherent hydrophobicity and strong van der Waals interactions, which cause them to agglomerate into bundles, limiting their dispersibility in aqueous and biological media.
Effective dispersion of CNTs is therefore a critical prerequisite for their practical application. Surfactants, such as ammonium (B1175870) lauryl ether sulfate (B86663) (ALES), are amphiphilic molecules that can adsorb onto the surface of CNTs, mitigating the inter-tube attractions and promoting stable dispersions. ALES, an anionic surfactant, offers a promising approach for non-covalent functionalization of CNTs, preserving their intrinsic properties while enhancing their compatibility with aqueous environments. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing ALES for the effective dispersion of carbon nanotubes for various research and drug development applications. While direct quantitative data for ALES is limited, the following protocols and data for the structurally similar surfactant, Sodium Dodecyl Sulfate (SDS), and the related Ammonium Laurate (AL), provide a strong foundation for optimizing ALES-mediated CNT dispersion.
Mechanism of Dispersion
The dispersion of carbon nanotubes using ALES is primarily driven by non-covalent interactions. The hydrophobic alkyl tail of the ALES molecule adsorbs onto the hydrophobic surface of the CNT, while the hydrophilic ether sulfate headgroup extends into the aqueous medium. This creates a charged layer around the CNTs, leading to electrostatic repulsion between adjacent nanotubes and preventing their re-agglomeration. The process is further enhanced by sonication, which provides the necessary energy to overcome the van der Waals forces holding the CNT bundles together, allowing the surfactant molecules to intercalate and stabilize individual nanotubes.
Quantitative Data for Surfactant-Mediated CNT Dispersion
The following tables summarize key quantitative parameters for CNT dispersion using anionic surfactants like SDS, which can serve as a starting point for optimizing ALES concentration and sonication conditions.
Table 1: Optimal Surfactant Concentrations for CNT Dispersion
| Surfactant | CNT Type | Optimal Concentration (wt%) | CNT Concentration (mg/mL) | Reference |
| SDS | SWCNTs | 1.5 | 0.4 | [1][2] |
| SDS | MWCNTs | 0.1 - 1.4 (SDS/MWCNT ratio: 1.5-1) | - | [3] |
| AL | - | - | - | [4][5][6] |
Note: Ammonium Laurate (AL) has been shown to provide greater shelf stability and more selective dispersion compared to SDS, suggesting ALES may also be a highly effective dispersant.[4][5][6]
Table 2: Sonication Parameters for CNT Dispersion
| Surfactant | CNT Type | Sonication Time | Sonication Power/Frequency | Key Findings | Reference |
| SDS | SWCNTs | Longer sonication helps dispersion | Low temperature sonication is beneficial | Longer sonication can damage CNTs | [1][2] |
| - | MWCNTs | 89 s (optimized) | 144 µm amplitude, 44/30 s pulse on/off | Sonication time/energy not directly proportional to dispersion | [7] |
| - | MWCNTs | 30 min (6 cycles of 5 min on, 5 min rest) | Probe sonicator | Effective for achieving good dispersion in a polymer matrix | [8] |
Experimental Protocols
Protocol 1: Preparation of ALES-Dispersed Carbon Nanotubes
This protocol provides a general procedure for dispersing CNTs in an aqueous solution using ALES. Optimization of ALES concentration and sonication parameters is recommended for specific CNT types and desired applications.
Materials:
-
Carbon Nanotubes (SWCNTs or MWCNTs)
-
Ammonium Lauryl Ether Sulfate (ALES)
-
Deionized (DI) water
-
Probe sonicator or ultrasonic bath
-
Centrifuge
-
Analytical balance
-
Glass vials
Procedure:
-
ALES Solution Preparation: Prepare a stock solution of ALES in DI water. A starting concentration of 1-2 wt% is recommended.
-
CNT Addition: Weigh the desired amount of CNTs and add them to a glass vial.
-
Dispersion:
-
Add the ALES solution to the vial containing CNTs. A typical starting CNT concentration is 0.1 - 1.0 mg/mL.
-
Initially, vortex the mixture for 1-2 minutes to wet the CNTs.
-
-
Sonication:
-
Probe Sonicator (Recommended for higher energy input): Place the vial in an ice bath to prevent overheating. Sonicate the mixture using a probe sonicator. Start with short sonication pulses (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 15-30 minutes. The power output should be optimized for your specific instrument.
-
Ultrasonic Bath: Place the vial in the ultrasonic bath. Sonicate for 1-4 hours. The effectiveness of bath sonication is generally lower than probe sonication.
-
-
Centrifugation: To remove large agglomerates and impurities, centrifuge the dispersion. Typical conditions are 1,000 - 5,000 x g for 15-60 minutes.
-
Collection: Carefully collect the supernatant, which contains the well-dispersed CNTs.
-
Characterization: Characterize the dispersion for concentration, stability, and morphology using techniques such as UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).
Protocol 2: Characterization of ALES-Dispersed CNTs
1. UV-Vis Spectroscopy for Concentration and Dispersion Quality:
-
Principle: Well-dispersed individual CNTs exhibit characteristic absorption peaks in the UV-Vis-NIR spectrum. The absorbance is proportional to the concentration of dispersed CNTs.
-
Procedure:
-
Dilute the ALES-dispersed CNT supernatant with DI water to a concentration range suitable for your spectrophotometer.
-
Record the absorbance spectrum over a range of 200-800 nm.
-
The presence of sharp, well-defined peaks indicates good dispersion. A broad, featureless spectrum suggests aggregation.
-
The concentration can be quantified using a calibration curve prepared with known concentrations of dispersed CNTs.
-
2. Dynamic Light Scattering (DLS) for Size Distribution:
-
Principle: DLS measures the size distribution of particles in a suspension by analyzing the fluctuations in scattered light intensity.
-
Procedure:
-
Dilute the ALES-dispersed CNT supernatant to an appropriate concentration.
-
Perform DLS measurements to obtain the hydrodynamic diameter of the dispersed CNTs. A smaller average particle size and a narrow size distribution indicate better dispersion.
-
3. Transmission Electron Microscopy (TEM) for Morphology:
-
Principle: TEM provides high-resolution images of the dispersed CNTs, allowing for direct visualization of individual nanotubes and small bundles.
-
Procedure:
-
Prepare a TEM grid by drop-casting a small volume of the diluted ALES-dispersed CNT suspension onto the grid and allowing it to dry.
-
Image the grid using a TEM to observe the morphology and degree of bundling of the CNTs.
-
Application in Drug Delivery
ALES-dispersed CNTs can serve as nanocarriers for the delivery of therapeutic agents. The high surface area of CNTs allows for the loading of drug molecules through non-covalent interactions such as π-π stacking and hydrophobic interactions. The functionalized surface of the ALES-CNT conjugate can also be further modified with targeting ligands to enhance delivery to specific cells or tissues.
The cellular uptake of functionalized CNTs can occur through various mechanisms, including endocytosis (e.g., clathrin-mediated, caveolae-mediated) or direct membrane translocation. The specific pathway is often dependent on the size, surface charge, and functionalization of the CNT conjugate.
Stability of ALES-Dispersed CNTs
The long-term stability of the CNT dispersion is crucial for its application. The stability can be assessed by monitoring the absorbance of the supernatant over time. A stable dispersion will show minimal change in absorbance, indicating that the CNTs remain suspended. The zeta potential of the dispersion can also be measured; a more negative zeta potential generally corresponds to greater electrostatic repulsion and higher stability. Studies on similar surfactants like AL have shown greater shelf stability compared to SDS, suggesting ALES could also form highly stable dispersions.[9][10][11]
Conclusion
This compound presents a viable and effective option for the dispersion of carbon nanotubes in aqueous media. By following the outlined protocols and optimizing the key parameters of surfactant concentration and sonication, researchers can achieve stable and well-characterized CNT dispersions. These dispersions are suitable for a variety of applications, particularly in the field of drug delivery, where the unique properties of CNTs can be leveraged for targeted and efficient therapy. Further research to establish specific quantitative data for ALES will be beneficial for standardizing protocols and advancing the use of ALES-dispersed CNTs in scientific and biomedical applications.
References
- 1. nanomedicinelab.com [nanomedicinelab.com]
- 2. The application of carbon nanotubes in target drug delivery systems for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. scilit.com [scilit.com]
- 7. Optimizing sonication parameters for dispersion of single-walled carbon nanotubes (Journal Article) | ETDEWEB [osti.gov]
- 8. Improved cellular uptake of functionalized single-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ammonium Laurate Surfactant for Cleaner Deposition of Carbon Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ammonium Laurate Surfactant for Cleaner Deposition of Carbon Nanotubes (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for DNA Extraction Utilizing Ammonium Sulfate-Based Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) sulfate (B86663) precipitation is a widely utilized method for the purification and fractionation of proteins by altering their solubility. This "salting-out" technique is also a critical component in various DNA extraction protocols. By selectively precipitating proteins and other cellular contaminants, ammonium sulfate-based methods facilitate the isolation of high-quality DNA from a diverse range of biological samples. These protocols are valued for their cost-effectiveness, simplicity, and efficiency, particularly in scenarios where minimizing protein contamination is crucial for downstream applications such as PCR, sequencing, and other molecular diagnostic assays. This document provides detailed protocols and comparative data for DNA extraction methods employing ammonium sulfate.
Principle of Ammonium Sulfate in DNA Extraction
Ammonium sulfate is a salt that is highly soluble in aqueous solutions. At high concentrations, the salt ions compete with proteins for water molecules, leading to a decrease in protein solubility and subsequent precipitation. This process, known as "salting-out," effectively removes a significant portion of cellular proteins from the lysate, leaving the DNA in the supernatant. The DNA can then be precipitated using alcohol (e.g., isopropanol (B130326) or ethanol). The alkaline pH of extraction buffers containing ammonium sulfate can also aid in protein precipitation through hydrophobic interactions, further enhancing the purity of the extracted DNA.[1]
Experimental Protocols
Two detailed protocols are provided below. The first is a method optimized for obtaining amplifiable DNA from a small number of cells, while the second is a general protocol for extracting high-molecular-weight DNA using a salting-out approach.
Protocol 1: DNA Extraction from a Small Number of Cells using Ammonium Sulfate
This protocol is adapted from a method demonstrated to be highly efficient for paucicellular clinical specimens.[2]
Materials:
-
Ammonium Sulfate DNA Extraction Buffer:
-
16 mM (NH₄)₂SO₄
-
50 mM Tris-HCl, pH 8.5
-
1 mM EDTA, pH 8.0
-
0.5% Tween-20
-
-
Proteinase K (20 mg/mL stock)
-
10% Chelex-100
-
0.2 mL PCR tubes
-
Thermocycler or heat block
-
Microcentrifuge
Procedure:
-
Sample Preparation: Place dissected cells or tissues into a 0.2 mL PCR tube.
-
Lysis:
-
Add 50 µL of Ammonium Sulfate DNA Extraction Buffer to the sample.
-
Add Proteinase K to a final concentration of 200 µg/mL.
-
Incubate at 56°C for 1 hour to digest the sample.[2]
-
-
Enzyme Inactivation and DNA Elution:
-
Add 10% Chelex-100 to the tube and shake gently.
-
Heat the tube to 100°C for 20 minutes in a thermocycler.[2]
-
Centrifuge at 12,000 rpm for 10 minutes.
-
-
DNA Collection: Carefully transfer the supernatant containing the eluted DNA to a new, sterile tube. The DNA is now ready for downstream applications or storage at -20°C.
Protocol 2: High Molecular Weight (HMW) Genomic DNA Extraction by Salting-Out
This is a general protocol for isolating high-yield, high molecular weight DNA, suitable for applications like long-read sequencing.[2] This method utilizes a high concentration of salt to precipitate proteins.
Materials:
-
Cell Lysis Buffer (e.g., TNES buffer: 400 mM NaCl, 20 mM EDTA, 50 mM Tris pH 8.0, 0.5% SDS)
-
Proteinase K (20 mg/mL stock)
-
RNase A (10 mg/mL stock, optional)
-
Saturated Ammonium Acetate or 5M NaCl solution
-
Ice-cold 100% Isopropanol or Ethanol (B145695)
-
70% Ethanol
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Microcentrifuge tubes (1.5 mL or larger)
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
Resuspend cell pellet or tissue homogenate in Cell Lysis Buffer.
-
Add Proteinase K to a final concentration of 100-200 µg/mL.
-
Incubate at 55-65°C for 1-3 hours, or until the solution is clear and viscous.[2]
-
-
RNA Removal (Optional):
-
Cool the lysate to room temperature.
-
Add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30-60 minutes.
-
-
Protein Precipitation:
-
Add 1/3 volume of saturated Ammonium Acetate or 5M NaCl to the lysate.
-
Mix thoroughly by inverting the tube several times. A white precipitate of proteins should form.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at room temperature.
-
-
DNA Precipitation:
-
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Add an equal volume of ice-cold 100% isopropanol or 2 volumes of ice-cold 100% ethanol.
-
Mix gently by inversion until a white, stringy DNA precipitate is visible.
-
Centrifuge at high speed for 10-20 minutes at 4°C to pellet the DNA.
-
-
DNA Washing:
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 1 mL of 70% ethanol to remove residual salts.
-
Centrifuge at high speed for 5-10 minutes at 4°C.
-
-
Drying and Resuspension:
-
Carefully discard the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry.
-
Resuspend the DNA pellet in an appropriate volume of TE Buffer.
-
Data Presentation
The following tables summarize the quantitative data from a study comparing the Ammonium Sulfate DNA Extraction method (Method A) with two other commercially available kits (Method B: Pinpoint Slide DNA Isolation System, and Method C: TaKaRa DEXPAT).[2]
Table 1: DNA Concentration and Yield from SNU 790 Cell Line
| Number of Cells | Method A (ng/µL) | Method A Total Yield (ng) | Method B (ng/µL) | Method B Total Yield (ng) | Method C (ng/µL) | Method C Total Yield (ng) |
| 50 | 0.124 ± 0.011 | 6.180 ± 0.534 | 0.067 ± 0.006 | 3.367 ± 0.285 | 0.066 ± 0.007 | 3.320 ± 0.339 |
| 100 | 0.231 ± 0.017 | 11.533 ± 0.851 | 0.128 ± 0.010 | 6.413 ± 0.511 | 0.136 ± 0.012 | 6.813 ± 0.586 |
| 200 | 0.455 ± 0.025 | 22.767 ± 1.259 | 0.211 ± 0.013 | 10.567 ± 0.654 | 0.297 ± 0.015 | 14.867 ± 0.751 |
| 500 | 0.879 ± 0.043 | 43.967 ± 2.159 | 0.354 ± 0.021 | 17.700 ± 1.054 | 0.588 ± 0.031 | 29.400 ± 1.559 |
| 1000 | 1.125 ± 0.058 | 57.653 ± 2.883 | 0.451 ± 0.028 | 22.527 ± 1.382 | 0.761 ± 0.042 | 38.033 ± 2.112 |
Data presented as mean ± standard deviation.[2]
Table 2: DNA Purity (A260/A280 Ratio) from SNU 790 Cell Line
| Number of Cells | Method A (A260/A280) | Method B (A260/A280) | Method C (A260/A280) |
| 50 | 1.8 ± 0.1 | 1.8 ± 0.1 | 1.6 ± 0.1 |
| 100 | 1.8 ± 0.1 | 1.8 ± 0.1 | 1.6 ± 0.1 |
| 200 | 1.7 ± 0.1 | 1.7 ± 0.1 | 1.5 ± 0.1 |
| 500 | 1.6 ± 0.1 | 1.6 ± 0.1 | 1.5 ± 0.1 |
| 1000 | 1.5 ± 0.1 | 1.6 ± 0.1 | 1.4 ± 0.1 |
Data presented as mean ± standard deviation. A pure DNA sample typically has an A260/A280 ratio of ~1.8.[2]
Table 3: DNA Concentration and Yield from Papillary Thyroid Carcinoma (PTC) Cells
| Number of Cells | Method A (ng/µL) | Method A Total Yield (ng) | Method B (ng/µL) | Method B Total Yield (ng) | Method C (ng/µL) | Method C Total Yield (ng) |
| 25 | 0.013 ± 0.001 | 0.652 ± 0.068 | 0.001 ± 0.000 | 0.070 ± 0.000 | 0.004 ± 0.000 | 0.190 ± 0.010 |
| 50 | 0.029 ± 0.002 | 1.430 ± 0.110 | 0.015 ± 0.001 | 0.765 ± 0.065 | 0.018 ± 0.001 | 0.920 ± 0.070 |
| 100 | 0.058 ± 0.004 | 2.920 ± 0.190 | 0.033 ± 0.002 | 1.655 ± 0.115 | 0.041 ± 0.003 | 2.035 ± 0.135 |
| 200 | 0.114 ± 0.008 | 5.710 ± 0.390 | 0.071 ± 0.005 | 3.530 ± 0.230 | 0.085 ± 0.006 | 4.270 ± 0.290 |
| 500 | 0.267 ± 0.015 | 13.340 ± 0.750 | 0.158 ± 0.011 | 7.915 ± 0.535 | 0.198 ± 0.013 | 9.910 ± 0.670 |
| 1000 | 0.406 ± 0.023 | 20.280 ± 1.130 | 0.242 ± 0.016 | 12.115 ± 0.815 | 0.307 ± 0.019 | 15.347 ± 0.967 |
Data presented as mean ± standard deviation.[2]
Table 4: DNA Purity (A260/A280 Ratio) from Papillary Thyroid Carcinoma (PTC) Cells
| Number of Cells | Method A (A260/A280) | Method B (A260/A280) | Method C (A260/A280) |
| 25 | 1.8 ± 0.1 | 1.8 ± 0.1 | 1.7 ± 0.1 |
| 50 | 1.8 ± 0.1 | 1.8 ± 0.1 | 1.6 ± 0.1 |
| 100 | 1.7 ± 0.1 | 1.7 ± 0.1 | 1.6 ± 0.1 |
| 200 | 1.6 ± 0.1 | 1.6 ± 0.1 | 1.5 ± 0.1 |
| 500 | 1.5 ± 0.1 | 1.4 ± 0.1 | 1.4 ± 0.1 |
| 1000 | 1.5 ± 0.1 | 1.2 ± 0.1 | 1.3 ± 0.1 |
Data presented as mean ± standard deviation.[2]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the ammonium sulfate-based DNA extraction protocol for small cell numbers (Protocol 1).
Caption: Workflow for DNA extraction using the ammonium sulfate method.
References
Application of Arbitrary Lagrangian-Eulerian (ALE) Method in Enhancing Oil Recovery Simulations
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Enhanced Oil Recovery (EOR) encompasses a suite of techniques aimed at increasing the amount of crude oil that can be extracted from an oil field beyond what is achievable through primary and secondary recovery methods. The simulation of EOR processes is critical for optimizing these techniques, predicting reservoir performance, and assessing economic viability. The Arbitrary Lagrangian-Eulerian (ALE) method is a powerful numerical technique that combines the strengths of both Lagrangian (mesh moves with the material) and Eulerian (mesh is fixed) formulations. This makes it particularly well-suited for simulating complex multiphase flow phenomena with large deformations and moving interfaces, which are characteristic of many EOR processes.
These application notes provide an overview of the application of ALES in EOR simulations, present quantitative data from representative EOR studies, and offer detailed protocols for setting up and running such simulations.
Key Advantages of ALES in EOR Simulations
The ALE method offers several advantages for simulating EOR processes:
-
Handling of Large Deformations: EOR methods like hydraulic fracturing and thermal expansion of reservoir rock can induce significant deformation. ALES can accurately model these changes without the mesh distortion issues that can plague purely Lagrangian methods.[1][2]
-
Tracking of Multiphase Interfaces: The interface between different fluids (e.g., oil, water, gas, chemical solutions) is crucial in EOR. ALES provides a sharp and accurate representation of these moving interfaces.[3]
-
Fluid-Structure Interaction (FSI): In some EOR applications, the interaction between the injected fluids and the reservoir rock (the "structure") is important. ALES is a robust method for handling FSI problems.[4][5]
-
Flexibility: The mesh in an ALE simulation can be moved arbitrarily, allowing for optimization of the computational grid to maintain high-quality elements and improve simulation accuracy and efficiency.[6]
Data Presentation: Quantitative Results from EOR Simulation Studies
The following tables summarize quantitative data from various EOR simulation studies. While these studies do not all explicitly state the use of the ALE method, they provide representative data on the performance of different EOR techniques that can be targeted for simulation using ALES.
Table 1: Performance of CO2 Enhanced Oil Recovery (EOR)
| Parameter | Case Study 1 | Case Study 2 | Case Study 3 |
| Reservoir Type | Sandstone | Carbonate | Shale |
| Injection Strategy | Continuous Gas Injection | Water-Alternating-Gas (WAG) | Huff-n-Puff |
| Incremental Oil Recovery | 15% | 8% | 14% |
| CO2 Injection Rate | - | - | 25 MMscfd |
| Simulation Software | Not Specified | Finite-difference simulator | EDFM-AI-AHM |
| Reference | [7] | [8] | [2] |
Table 2: Performance of Polymer Flooding EOR
| Parameter | Case Study 1 | Case Study 2 |
| Reservoir Type | Heavy Oil Reservoir | Heterogeneous Heavy Oil |
| Polymer Concentration | 4,000 ppm | 2.5 kg/m ³ |
| Incremental Oil Recovery | 3.4% (over water flooding) | - |
| Simulation Software | CMG STARS | Custom Simulator |
| Reference | [7] | [1] |
Table 3: Performance of Thermal EOR
| Parameter | Case Study 1 | Case Study 2 |
| EOR Method | Hot Water Injection | Steam Injection |
| Injection Temperature | 95 °C | Not Specified |
| Incremental Oil Recovery | 8.75% | 50-60% of OOIP |
| Simulation Software | Not Specified | Not Specified |
| Reference | [6] | [9] |
Experimental Protocols: ALES-Based EOR Simulation
The following protocol outlines the general steps for setting up and running an EOR simulation using a solver that supports the ALE formulation. This is a generalized protocol due to the limited number of published, detailed case studies of ALES specifically for mainstream EOR.
Protocol 1: Simulation of CO2 Flooding using ALES
-
Model Geometry and Meshing:
-
Define the 3D geometry of the reservoir based on geological and seismic data.
-
Create a computational mesh. The ALE formulation allows for an initial mesh that can be adapted during the simulation. Use finer mesh resolution around the injection and production wells and in areas where large saturation gradients are expected.
-
-
Material Properties Definition:
-
Reservoir Rock (Lagrangian Domain): Define the properties of the porous medium, including porosity, permeability (isotropic or anisotropic), and rock compressibility.
-
Fluids (Eulerian/ALE Domain): Define the properties of the reservoir fluids (oil, water) and the injected fluid (CO2). This includes density, viscosity, and their dependence on pressure and temperature. Use an appropriate Equation of State (EOS) to model the phase behavior of the CO2-oil system.
-
-
ALE Formulation Setup:
-
In the simulation software, select the ALE formulation for the fluid domains.
-
Define the mesh motion strategy. For CO2 flooding, the mesh can be allowed to adapt to the movement of the CO2 plume to maintain a high-quality mesh at the fluid front.
-
-
Initial and Boundary Conditions:
-
Set the initial conditions for pressure, temperature, and fluid saturations throughout the reservoir.
-
Define the boundary conditions. This includes specifying the injection rate or pressure of CO2 at the injection well and the production rate or bottom-hole pressure at the production well.
-
-
Fluid-Structure Interaction (FSI) Coupling:
-
If geomechanical effects are considered, define the coupling between the fluid pressure in the ALE domain and the stress/strain in the Lagrangian rock domain. This is crucial for modeling reservoir compaction or expansion.
-
-
Solver Settings and Simulation Run:
-
Choose an appropriate time-stepping scheme.
-
Set the convergence criteria for the numerical solver.
-
Run the simulation, monitoring key parameters like oil recovery factor, CO2 breakthrough time, and pressure distribution.
-
-
Post-processing and Analysis:
-
Visualize the simulation results, including the movement of the CO2 plume, changes in fluid saturations, and pressure profiles.
-
Analyze the quantitative data to assess the efficiency of the CO2 flooding process.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and relationships in ALES-based EOR simulations.
Caption: General workflow for an ALES-based EOR simulation.
Caption: Conceptual relationship of the ALE method and its EOR applications.
References
- 1. ALE Formulation [help.altair.com]
- 2. Choice of Formulation [help.altair.com]
- 3. ALE (Arbitrary Lagrangian-Eulerian) CNF Parameters [help.altair.com]
- 4. scsolutions.com [scsolutions.com]
- 5. ALE Formulation [2021.help.altair.com]
- 6. Arbitrary Lagrangian-Eulerian Formulation (ALE) [doc.comsol.com]
- 7. Enhanced Oil Recovery Method Selection for Shale Oil Based on Numerical Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] ALE and Fluid/Structure Interaction in LS-DYNA | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Formulating Stable Microemulsions with Ammonium Lauryl Ether Sulfate (ALES)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microemulsions are clear, thermodynamically stable, and isotropic systems composed of an oil phase, an aqueous phase, a surfactant, and typically a co-surfactant.[1][2] Unlike coarse emulsions, which are kinetically stable and opaque, microemulsions form spontaneously or with minimal energy input and have droplet sizes typically ranging from 10 to 200 nm.[3][4] These properties make them highly attractive vehicles for drug delivery, enhancing the solubilization and bioavailability of both hydrophilic and lipophilic compounds.[5][6]
Ammonium Lauryl Ether Sulfate (ALES) is an anionic surfactant commonly used in personal care products. Its potential in pharmaceutical formulations, particularly in creating stable oil-in-water (O/W) microemulsions for topical or oral delivery, is an area of growing interest. These application notes provide a comprehensive guide to the principles, protocols, and characterization techniques for developing stable ALES-based microemulsions.
The primary role of the surfactant (ALES) is to reduce the interfacial tension between the oil and water phases to ultra-low values.[7] A co-surfactant, often a short-chain alcohol or glycol, is crucial as it increases the flexibility of the interfacial film, which is necessary for the spontaneous formation of microemulsion droplets.[8][9]
Key Components and Screening
The stability and characteristics of a microemulsion are highly dependent on the judicious selection of its components.
-
Surfactant: this compound (ALES).
-
Co-surfactant: Short to medium-chain alcohols (e.g., Ethanol, Propylene Glycol, Transcutol®) are often used to enhance the flexibility of the interfacial layer.[9]
-
Oil Phase: The choice of oil depends on the solubility of the active pharmaceutical ingredient (API) and its miscibility with other components. Common oils include isopropyl myristate (IPM), oleic acid, and various triglycerides.
-
Aqueous Phase: Typically purified water or a buffer solution to maintain a specific pH.[8]
Protocol: Component Solubility Screening
Objective: To select an appropriate oil phase and co-surfactant by determining the solubility of the model API in various candidates.
Methodology:
-
Add an excess amount of the model API to a series of vials, each containing 2 mL of a different oil, surfactant, or co-surfactant.
-
Seal the vials and place them on an isothermal shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[10]
-
After shaking, centrifuge the samples at high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved API.[10]
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the amount of dissolved API using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Table 1: Illustrative Solubility Data for a Model Hydrophobic API
| Component Category | Component | Solubility (mg/mL) |
| Oil Phase | Isopropyl Myristate (IPM) | 120.5 ± 4.2 |
| Oleic Acid | 95.3 ± 3.1 | |
| Capryol™ 90 | 88.1 ± 2.5 | |
| Surfactant | ALES (25% Solution) | 15.2 ± 1.1 |
| Co-surfactant | Transcutol® P | 210.8 ± 6.5 |
| Propylene Glycol (PG) | 155.4 ± 5.3 | |
| Ethanol | 130.7 ± 4.9 |
Based on this illustrative data, Isopropyl Myristate and Transcutol® P would be selected as the oil and co-surfactant, respectively, due to their high solubilizing capacity for the model API.
Constructing Pseudo-Ternary Phase Diagrams
To identify the concentration ranges of components that form a stable microemulsion, a pseudo-ternary phase diagram is constructed.[11][12] This is typically done by keeping the ratio of surfactant to co-surfactant (S/CoS) constant and titrating this mixture with the oil phase and aqueous phase.
Protocol: Water Titration Method for Phase Diagram Construction
Objective: To map the microemulsion existence region for a given oil, surfactant, and co-surfactant system.
Methodology:
-
Prepare different fixed weight ratios of ALES and Transcutol® P (S/CoS mix), for example, 1:1, 2:1, and 3:1.[11]
-
For each S/CoS mix ratio, prepare a series of mixtures with the selected oil phase (IPM) in varying weight ratios, from 9:1 to 1:9 (Oil:S/CoS mix).[13]
-
Place each mixture in a small beaker on a magnetic stirrer at ambient temperature.
-
Slowly titrate each mixture with the aqueous phase (purified water) dropwise.[10]
-
Continuously observe the mixture for transparency. The transition from a clear solution to a turbid or milky one indicates the boundary of the microemulsion region.
-
Record the weight of all components at these transition points.
-
Plot the data on a triangular graph to delineate the microemulsion region for each S/CoS ratio. The area within the boundary represents the stable microemulsion zone.
Formulation and Characterization
Once the microemulsion region is identified, specific formulations can be prepared for detailed characterization.
Protocol: Preparation of ALES-Based Microemulsion
Objective: To prepare a stable microemulsion formulation based on the phase diagram.
Methodology:
-
Select a composition from within the stable microemulsion region identified in the phase diagram (e.g., S/CoS ratio of 2:1).
-
Accurately weigh the required amounts of ALES and Transcutol® P and mix them to form the S/CoS blend.
-
Weigh the required amount of Isopropyl Myristate (oil phase) and add the API, stirring until it is completely dissolved.
-
Add the S/CoS blend to the oil phase and mix thoroughly.
-
Slowly add the aqueous phase to the oil-surfactant mixture under gentle magnetic stirring until a transparent, homogenous system is formed.[11][14]
Diagram 1: General Workflow for Microemulsion Formulation
Caption: Workflow for formulating and optimizing ALES-based microemulsions.
Protocol: Characterization of Microemulsions
Objective: To evaluate the physicochemical properties of the prepared microemulsion formulations.
Methodologies:
-
Visual Inspection: Observe the formulations against a black and white background for transparency, homogeneity, and any signs of phase separation or precipitation.[12]
-
Droplet Size and Polydispersity Index (PDI):
-
Zeta Potential:
-
Measure the zeta potential using the same DLS instrument to assess the surface charge of the droplets, which relates to the stability of the system.
-
-
Electrical Conductivity:
-
pH Measurement:
-
Measure the pH of the undiluted microemulsion using a calibrated pH meter. This is critical for formulations intended for biological applications.[12]
-
-
Stability Studies:
-
Centrifugation: Centrifuge the samples at ~5000 rpm for 30 minutes and observe for any phase separation, creaming, or cracking.[12]
-
Thermodynamic Stability: Subject the formulations to multiple heating-cooling cycles (e.g., 4°C to 45°C) for 24-48 hours at each temperature. Observe for any physical changes.[17]
-
Table 2: Illustrative Characterization Data for an Optimized ALES Formulation (Composition: 10% IPM, 55% S/CoS Mix (2:1), 35% Water)
| Parameter | Result | Significance |
| Appearance | Transparent & Homogenous | Indicates successful microemulsion formation |
| Droplet Size (nm) | 25.4 ± 1.2 | Nanometer-sized droplets enhance absorption |
| Polydispersity Index (PDI) | 0.158 ± 0.02 | Indicates a narrow and uniform size distribution |
| Zeta Potential (mV) | -28.5 ± 2.1 | Negative charge suggests good electrostatic stability |
| Electrical Conductivity (µS/cm) | 215 | Confirms O/W (oil-in-water) structure |
| pH | 6.2 ± 0.1 | Suitable for topical application |
| Stability (Centrifugation) | No phase separation | Indicates good physical stability |
| Stability (Heating-Cooling) | No phase separation | Indicates good thermodynamic stability |
Diagram 2: Component Relationships in an O/W Microemulsion
Caption: Interplay of components forming a stable O/W microemulsion droplet.
Conclusion and Applications
The formulation of stable microemulsions using this compound requires a systematic approach involving careful component selection, phase behavior studies, and comprehensive physicochemical characterization. The protocols outlined provide a robust framework for developing ALES-based microemulsions.
These systems offer significant potential as advanced drug delivery vehicles, particularly for topical and transdermal applications, due to their ability to enhance drug solubility, permeability, and overall bioavailability.[1][3][6] Further studies, such as in-vitro drug release and ex-vivo skin permeation, are necessary to fully evaluate the performance of the optimized formulation for a specific therapeutic goal.[13][17]
References
- 1. jsirjournal.com [jsirjournal.com]
- 2. Formulation and Characterization of Bio-Based Microemulsions | Institute of Physical Chemistry | University of Stuttgart [ipc.uni-stuttgart.de]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of microemulsion based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmascigroup.us [pharmascigroup.us]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Co-surfactant: Significance and symbolism [wisdomlib.org]
- 10. dovepress.com [dovepress.com]
- 11. Formulation Development and Evaluation of Microemulsion Based Lornoxicam Gel – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. researchgate.net [researchgate.net]
- 13. Formulation of Microemulsion Systems for Dermal Delivery of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2017081698A1 - Water-in-oil microemulsions for personal care - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Design and Characterization of Microemulsion Systems for Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation and evaluation of microemulsion-based hydrogel for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) in Proton Exchange Membrane Fuel Cell (PEMFC) Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proton Exchange Membrane Fuel Cells (PEMFCs) are a promising clean energy technology, however, their widespread commercialization is hindered by challenges related to durability, cost, and performance.[1][2][3][4] Effective diagnostic techniques are crucial for understanding and mitigating degradation mechanisms, thereby extending the operational lifetime of PEMFCs.[5][6][7] Electrochemical Impedance Spectroscopy (EIS) has emerged as a powerful and widely adopted non-invasive technique for in-operando diagnosis of PEMFCs.[8][9] EIS allows for the deconvolution of various electrochemical processes occurring within the fuel cell, such as charge transfer, mass transport, and ohmic resistances, providing valuable insights into the state of health of different components.[10]
These application notes provide a comprehensive overview of the use of EIS in PEMFC development, including detailed experimental protocols and data interpretation guidelines. The information is intended to assist researchers and scientists in utilizing EIS for performance characterization, fault diagnosis, and durability studies of PEMFCs.
Key Applications of EIS in PEMFC Development
EIS is a versatile technique with a broad range of applications in PEMFC research and development, including:
-
Performance Diagnostics: Identifying and quantifying the contributions of different sources of voltage loss, such as ohmic resistance, activation polarization, and concentration polarization.
-
Fault Diagnosis: Detecting and diagnosing various failure modes, including membrane dehydration, electrode flooding, catalyst degradation, and contamination.[9][11]
-
Durability and Degradation Studies: Monitoring the changes in electrochemical properties over time to understand and quantify degradation mechanisms of the membrane, catalyst layers, and gas diffusion layers.[5][6][7]
-
Water Management Analysis: Assessing the state of hydration of the membrane and detecting conditions of flooding or drying within the cell.[9]
-
Hydrogen Leak Detection: Low-frequency impedance data can be indicative of mass transport issues, which can be used to detect hydrogen leakage.[12]
Experimental Protocols
Protocol 1: Standard EIS Measurement for PEMFC Performance Characterization
This protocol outlines the procedure for performing a standard EIS measurement on a single PEMFC to characterize its electrochemical performance under specific operating conditions.
1. Materials and Equipment:
- Single PEMFC test station with control over temperature, humidity, gas flow rates, and back pressure.
- Potentiostat/Galvanostat with a frequency response analyzer (FRA) module.
- Test cell with a well-defined active area.
- Humidifiers for anode and cathode gas streams.
- Mass flow controllers for hydrogen and air/oxygen.
- Temperature and pressure sensors.
2. Experimental Setup:
- Install the Membrane Electrode Assembly (MEA) into the test cell, ensuring proper torque for uniform compression.
- Connect the test station to the cell for gas supply, heating, and humidification.
- Connect the potentiostat/galvanostat to the anode and cathode of the fuel cell. The working electrode is typically connected to the anode, and the counter and reference electrodes are connected to the cathode.
3. Cell Conditioning and Activation:
- Before any measurements, the MEA needs to be conditioned or activated to ensure stable and reproducible performance. A typical activation process involves operating the cell at a constant current density (e.g., 0.5 A/cm²) for several hours until the cell voltage stabilizes.[13]
4. EIS Measurement Procedure:
- Set the desired operating conditions (temperature, relative humidity, gas flow rates, and back pressure) and allow the cell to stabilize for at least 30 minutes.
- Set the DC operating point for the EIS measurement. This can be a constant current density (galvanostatic mode) or a constant voltage (potentiostatic mode). For performance characterization at different loads, galvanostatic mode is commonly used.
- Configure the EIS parameters on the potentiostat software:
- Frequency Range: Typically from 10 kHz to 0.1 Hz or lower to capture all relevant processes.[9][13]
- AC Amplitude: Apply a small sinusoidal perturbation. The amplitude should be small enough to maintain a linear system response, typically 5-10% of the DC current.[13]
- Number of points per decade: A higher number of points (e.g., 10-15) will provide better resolution of the impedance spectrum.
- Initiate the EIS measurement. The instrument will sweep through the specified frequency range and record the impedance at each frequency.
- Repeat the EIS measurement at different current densities to characterize the fuel cell performance across a range of operating loads.[13]
5. Data Analysis:
- The collected data is typically visualized as a Nyquist plot (imaginary impedance vs. real impedance).
- The high-frequency intercept with the real axis represents the ohmic resistance of the cell, primarily from the membrane.
- The arcs in the Nyquist plot correspond to different electrochemical processes. The high-frequency arc is typically associated with the charge transfer kinetics at the cathode, while the low-frequency arc is related to mass transport limitations.
- Equivalent circuit modeling can be used to quantify the different resistance and capacitance components of the fuel cell.
Protocol 2: EIS for Diagnosing Membrane Dehydration and Electrode Flooding
This protocol describes how to use EIS to diagnose two common water management issues in PEMFCs: membrane dehydration and electrode flooding.
1. Inducing Dehydration Conditions:
- Operate the fuel cell at a relatively high temperature (e.g., 80-90°C) with low relative humidity of the reactant gases (e.g., < 50% RH).
- Perform EIS measurements as described in Protocol 1.
- Expected Observation: In a dehydrated state, the ionic conductivity of the membrane decreases, leading to a significant increase in the high-frequency resistance (ohmic resistance) observed in the Nyquist plot. The impedance spectrum will shift to the right along the real axis.[9]
2. Inducing Flooding Conditions:
- Operate the fuel cell at a lower temperature (e.g., 40-50°C) with high relative humidity of the reactant gases (e.g., > 90% RH), particularly at high current densities.
- Perform EIS measurements as described in Protocol 1.
- Expected Observation: Flooding in the gas diffusion layers and catalyst layers hinders the transport of reactants to the active sites. This will manifest as a significant increase in the size of the low-frequency mass transport arc in the Nyquist plot.[9]
Data Presentation
The following tables summarize typical qualitative changes in EIS parameters under different fault conditions.
| Fault Condition | High-Frequency Resistance (HFR) | Charge Transfer Resistance (Rct) | Mass Transport Resistance (Rmt) |
| Normal Operation | Baseline | Baseline | Baseline |
| Membrane Dehydration | Increases Significantly | Minor Increase | Minor Increase |
| Electrode Flooding | Minor Increase | Minor Increase | Increases Significantly |
| Catalyst Degradation | Minor Increase | Increases Significantly | Minor Increase |
Table 1: Qualitative Impact of Common PEMFC Faults on EIS Parameters.
| Operating Parameter | Effect on HFR | Effect on Rct | Effect on Rmt |
| Increase Temperature | Decreases (improved conductivity) | Decreases (faster kinetics) | Decreases (enhanced diffusion) |
| Increase RH | Decreases (improved conductivity) | Minor Decrease | Can increase at high RH (flooding) |
| Increase Current Density | Minor Change | Decreases | Increases |
Table 2: Influence of Operating Conditions on PEMFC EIS Parameters.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for diagnosing the state of health of a PEMFC using EIS.
Caption: Workflow for PEMFC diagnosis using EIS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. elib.dlr.de [elib.dlr.de]
- 8. PEMFC diagnostics and modelling by electrochemical impedance spectroscopy | Semantic Scholar [semanticscholar.org]
- 9. Rapid Fault Diagnosis of PEM Fuel Cells through Optimal Electrochemical Impedance Spectroscopy Tests [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Solubilizing Membrane Proteins with Ammonium Lauryl Ether Sulfate (ALES)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium Lauryl Ether Sulfate (B86663) (ALES) is an anionic surfactant commonly found in a variety of consumer products.[1] While less conventional in membrane protein research compared to non-ionic or zwitterionic detergents like DDM or CHAPS, its properties as a surfactant suggest potential utility in the solubilization of integral membrane proteins.[][3] ALES possesses a hydrophobic lauryl tail, a hydrophilic sulfate head group, and an ethoxy chain that increases its hydrophilicity and may offer a milder action compared to its non-ethoxylated counterpart, Ammonium Lauryl Sulfate (ALS).[1][4]
These application notes provide a comprehensive guide for utilizing ALES to solubilize membrane proteins for further biochemical and structural analysis. Due to the limited availability of specific data for ALES in this research context, the provided protocols are based on the known properties of related anionic detergents and general principles of membrane protein solubilization. It is crucial to note that these protocols serve as a starting point and will require empirical optimization for each specific membrane protein.
Physicochemical Properties of ALES and Related Surfactants
A clear understanding of the physicochemical properties of ALES is essential for designing effective solubilization strategies. The Critical Micelle Concentration (CMC) is a key parameter, representing the concentration at which detergent monomers begin to form micelles, which are necessary for encapsulating and solubilizing membrane proteins.[]
Table 1: Physicochemical Properties of ALES and Related Anionic Surfactants
| Property | Ammonium Lauryl Ether Sulfate (ALES) | Sodium Laureth Sulfate (SLES) | Ammonium Lauryl Sulfate (ALS) |
| Chemical Formula | C₁₄H₃₃NO₅S (for 2 ethylene (B1197577) oxide units)[5] | Not applicable | C₁₂H₂₉NO₄S[4] |
| Molecular Weight | ~327.48 g/mol (for 2 ethylene oxide units)[5] | Varies | 283.43 g/mol [4] |
| Type | Anionic[1] | Anionic | Anionic[4] |
| Appearance | Clear to slightly yellowish liquid[1] | Clear to yellowish liquid | Yellowish viscous liquid[6] |
| pH (in solution) | 5.5 - 7.0[7] | Varies | < 7 (mildly acidic)[6] |
| Critical Micelle Concentration (CMC) | Not well-documented in research literature; estimated to be in a similar range to SLES. | 1.0 - 5.0 mM[8] | Not well-documented in research literature. |
Note: The CMC of a detergent is influenced by factors such as temperature, pH, and ionic strength of the buffer. The provided CMC for SLES should be used as a preliminary guideline for determining the optimal ALES concentration.
Experimental Protocols
The following protocols provide a general framework for the solubilization of membrane proteins using ALES. Optimization of detergent concentration, buffer composition, temperature, and incubation time is critical for success.
Protocol 1: General Solubilization of Integral Membrane Proteins
This protocol outlines a general procedure for extracting integral membrane proteins from a prepared membrane fraction.
Materials:
-
Cell paste or tissue expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail)
-
Solubilization Buffer (Lysis Buffer containing a specific concentration of ALES)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
-
Microcentrifuge tubes
Procedure:
-
Membrane Preparation:
-
Resuspend cell paste or minced tissue in ice-cold Lysis Buffer.
-
Lyse the cells using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer. Repeat the ultracentrifugation step to wash the membranes.
-
-
Detergent Screening (Small-Scale Optimization):
-
Resuspend the washed membrane pellet in Lysis Buffer to a final protein concentration of 5-10 mg/mL.
-
Aliquots of the membrane suspension should be incubated with a range of ALES concentrations (e.g., 0.1% to 2.0% w/v). It is advisable to test concentrations both below and significantly above the estimated CMC.
-
Incubate on a rotator at 4°C for 1-4 hours.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Analyze the supernatant by SDS-PAGE and Western blotting to determine the optimal ALES concentration for solubilizing the target protein.
-
-
Large-Scale Solubilization:
-
Once the optimal ALES concentration is determined, scale up the solubilization procedure with the remaining membrane fraction.
-
Follow the incubation and centrifugation steps as in the screening phase.
-
The resulting supernatant contains the solubilized membrane protein ready for subsequent purification steps.
-
Protocol 2: Solubilization of G-Protein Coupled Receptors (GPCRs)
GPCRs are notoriously unstable upon removal from the lipid bilayer. This protocol provides a starting point for their solubilization with ALES, incorporating stabilizing agents.
Materials:
-
Membrane fraction containing the target GPCR
-
GPCR Solubilization Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM MgCl₂, 1 mM CaCl₂, Protease Inhibitor Cocktail)
-
ALES stock solution (10% w/v in water)
-
Cholesterol hemisuccinate (CHS) or other stabilizing additives (optional)
Procedure:
-
Buffer Preparation: Prepare the GPCR Solubilization Buffer. If using CHS, it may need to be dissolved in a small amount of organic solvent before being added to the buffer.
-
Solubilization:
-
Resuspend the membrane pellet in GPCR Solubilization Buffer to a protein concentration of approximately 5 mg/mL.
-
Add ALES stock solution to the desired final concentration (determined through screening). A starting point could be a detergent-to-protein ratio of 3:1 to 10:1 (w/w).
-
Incubate with gentle agitation for 2-4 hours at 4°C.
-
-
Clarification:
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C.
-
Collect the supernatant containing the solubilized GPCR.
-
-
Analysis of Functionality:
-
It is crucial to assess the functionality of the solubilized GPCR. This can be done through ligand binding assays (e.g., radioligand binding) or functional assays (e.g., G-protein activation assays).
-
Protocol 3: Solubilization of Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that requires dimerization for its activity. Maintaining its functional state post-solubilization is key.
Materials:
-
A431 cells or other cells overexpressing EGFR
-
EGFR Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% ALES, 10% glycerol, 1 mM EDTA, 1 mM EGTA, Protease and Phosphatase Inhibitor Cocktails)
Procedure:
-
Cell Lysis and Solubilization:
-
Wash cultured cells with ice-cold PBS and then lyse them directly in ice-cold EGFR Lysis Buffer containing ALES.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
The supernatant contains the solubilized EGFR.
-
-
Activity Assay:
-
The kinase activity of the solubilized EGFR should be assessed. This can be done by measuring its autophosphorylation in the presence of ATP and EGF using an anti-phosphotyrosine antibody for detection by Western blot.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Experimental Workflow
Conclusion
This compound presents a potential, cost-effective alternative for the solubilization of membrane proteins. As an anionic detergent, it is expected to be more denaturing than non-ionic detergents; therefore, careful optimization is paramount to preserving the structural and functional integrity of the target protein.[3] The protocols and data provided herein offer a foundational starting point for researchers. Successful application will necessitate systematic screening of ALES concentration, buffer conditions, and the inclusion of stabilizing agents, coupled with rigorous functional and structural assessment of the solubilized protein.
References
- 1. en.psgraw.com [en.psgraw.com]
- 3. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Ammonium lauryl sulfate - Wikipedia [en.wikipedia.org]
- 5. Ammonium Laureth Sulfate | C14H33NO5S | CID 61913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alignchemical.com [alignchemical.com]
- 7. chemaron.com [chemaron.com]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Application Note and Protocol: Determination of the Critical Micelle Concentration (CMC) of Ammonium Lauryl Ether Sulfate (ALES) using Fluorescence Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium Lauryl Ether Sulfate (ALES) is a widely utilized anionic surfactant in a variety of formulations, including shampoos, bath products, and detergents. Its efficacy is intrinsically linked to its ability to form micelles, which are self-assembled aggregates that encapsulate hydrophobic substances, enabling their solubilization in aqueous solutions. The concentration at which these micelles begin to form is known as the Critical Micelle Concentration (CMC). The determination of the CMC is a critical parameter in research, development, and quality control of surfactant-based products.
Fluorescence spectroscopy offers a highly sensitive and reliable method for determining the CMC of surfactants.[1][2][3] This technique utilizes a fluorescent probe, such as pyrene (B120774), which exhibits a strong sensitivity to the polarity of its microenvironment.[4] Below the CMC, pyrene resides in the polar aqueous environment. As ALES concentration increases and micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles.[4] This transition induces a characteristic change in the fluorescence emission spectrum of pyrene, which can be precisely measured to determine the CMC.[2][5]
This application note provides a detailed protocol for the determination of the CMC of ALES using pyrene as a fluorescent probe and fluorescence spectroscopy.
Principle of the Method
The fluorescence emission spectrum of pyrene exhibits several vibronic bands. The ratio of the intensity of the first vibronic peak (I₁) to that of the third vibronic peak (I₃), denoted as the I₁/I₃ ratio, is particularly sensitive to the polarity of the surrounding environment.[6] In a polar solvent like water, the I₁/I₃ ratio is relatively high. Conversely, in a nonpolar environment, such as the hydrophobic core of a micelle, the I₁/I₃ ratio is significantly lower.
By measuring the I₁/I₃ ratio of pyrene across a range of ALES concentrations, a sigmoidal curve is generated when plotting the I₁/I₃ ratio against the logarithm of the ALES concentration. The inflection point of this curve corresponds to the CMC, indicating the onset of micelle formation.
Materials and Reagents
-
This compound (ALES)
-
Pyrene
-
Acetone (B3395972) (spectroscopic grade)
-
Deionized water
-
Volumetric flasks (various sizes)
-
Micropipettes and tips
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Experimental Protocol
Preparation of Stock Solutions
-
ALES Stock Solution (e.g., 10 mM): Accurately weigh the required amount of ALES and dissolve it in deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 10 mM).
-
Pyrene Stock Solution (e.g., 0.1 mM in acetone): Prepare a stock solution of pyrene in acetone. Due to the low solubility of pyrene in water, it is first dissolved in an organic solvent.
Preparation of ALES-Pyrene Solutions
-
Prepare a series of ALES solutions with varying concentrations by serial dilution of the ALES stock solution in volumetric flasks. The concentration range should span below and above the expected CMC of ALES.
-
To each volumetric flask containing the diluted ALES solution, add a small, constant volume of the pyrene stock solution such that the final concentration of pyrene is in the micromolar range (e.g., 1 µM). The final concentration of acetone should be kept low (typically <1%) to avoid affecting the micellization process.
-
Allow the solutions to equilibrate for a specified period (e.g., 30 minutes) at a constant temperature.
Fluorescence Measurements
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.
-
Set the excitation wavelength to 335 nm.[4]
-
Set the emission scan range from 350 nm to 500 nm.[4]
-
Record the fluorescence emission spectrum for each ALES-pyrene solution using a quartz cuvette.
-
From each spectrum, record the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks. The typical emission wavelengths for I₁ and I₃ of pyrene are approximately 373 nm and 384 nm, respectively.[7]
Data Analysis
-
For each ALES concentration, calculate the ratio of the fluorescence intensities of the first and third vibronic peaks (I₁/I₃).
-
Plot the I₁/I₃ ratio as a function of the logarithm of the ALES concentration.
-
The resulting plot should show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which can be found by taking the first derivative of the curve or by the intersection of two linear fits to the pre-micellar and post-micellar regions of the curve.
Data Presentation
The quantitative data obtained from the experiment can be summarized in a table for clear comparison.
| ALES Concentration (mM) | log(ALES Concentration) | I₁ (Intensity at ~373 nm) | I₃ (Intensity at ~384 nm) | I₁/I₃ Ratio |
| 0.01 | -2.00 | 500 | 300 | 1.67 |
| 0.05 | -1.30 | 495 | 298 | 1.66 |
| 0.1 | -1.00 | 490 | 295 | 1.66 |
| 0.5 | -0.30 | 450 | 310 | 1.45 |
| 1.0 | 0.00 | 380 | 350 | 1.09 |
| 2.0 | 0.30 | 320 | 360 | 0.89 |
| 5.0 | 0.70 | 315 | 358 | 0.88 |
| 10.0 | 1.00 | 310 | 355 | 0.87 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Visualizations
Caption: Principle of pyrene fluorescence change for CMC determination.
Caption: Workflow for determining the CMC of ALES via fluorescence.
Troubleshooting
-
No clear sigmoidal curve:
-
The concentration range of ALES may be too narrow or not centered around the CMC. Widen the concentration range.
-
The pyrene concentration may be too high, leading to excimer formation.[5] Reduce the pyrene concentration.
-
-
High background fluorescence:
-
Ensure high-purity deionized water and spectroscopic grade solvents are used.
-
Clean the cuvettes thoroughly.
-
-
Inconsistent results:
-
Ensure the temperature is kept constant throughout the experiment, as temperature can affect the CMC.
-
Ensure complete dissolution and equilibration of the solutions.
-
Conclusion
Fluorescence spectroscopy using pyrene as a probe is a robust, sensitive, and reliable method for the determination of the Critical Micelle Concentration of this compound. The clear change in the I₁/I₃ ratio of pyrene upon partitioning into the ALES micelles provides a distinct endpoint for CMC determination. This application note provides a comprehensive protocol that can be readily implemented in research and quality control laboratories.
References
- 1. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 3. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. usc.gal [usc.gal]
- 6. agilent.com [agilent.com]
- 7. Conductometric and Fluorescence Probe Analysis to Investigate the Interaction between Bioactive Peptide and Bile Salts: A Micellar State Study [mdpi.com]
Application Notes and Protocols for the Use of Ammonium Lauryl Ether Sulfate (ALES) in the Preparation of Latex Polystyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium Lauryl Ether Sulfate (B86663) (ALES) is an anionic surfactant widely employed as an emulsifier in emulsion polymerization processes. Its amphiphilic nature, comprising a hydrophobic alkyl chain and a hydrophilic sulfate group, enables the formation of stable micelles in aqueous media. These micelles serve as the loci for the polymerization of hydrophobic monomers like styrene (B11656), leading to the formation of a stable colloidal dispersion of polymer particles known as latex. The concentration of ALES is a critical parameter that significantly influences the particle size, stability, and polymerization kinetics of the resulting polystyrene latex. This document provides detailed application notes and experimental protocols for the utilization of ALES in the synthesis of latex polystyrene.
Role of ALES in Emulsion Polymerization of Styrene
In the emulsion polymerization of styrene, ALES performs several crucial functions:
-
Micelle Formation: Above its critical micelle concentration (CMC), ALES molecules self-assemble into spherical micelles in the aqueous phase. The hydrophobic tails form the core of the micelle, which serves as a reservoir for the hydrophobic styrene monomer.
-
Particle Nucleation: The polymerization is initiated by a water-soluble initiator, which generates free radicals in the aqueous phase. These radicals enter the monomer-swollen micelles, initiating the polymerization of styrene and forming polymer particle nuclei.
-
Particle Stabilization: The hydrophilic sulfate head groups of the ALES molecules adsorb onto the surface of the growing polystyrene particles. This creates a negatively charged surface, leading to electrostatic repulsion between the particles and preventing their aggregation, thus ensuring the colloidal stability of the latex.
-
Monomer Transport: ALES facilitates the transport of styrene monomer from the monomer droplets dispersed in the aqueous phase to the growing polymer particles.
The overall process can be visualized as a dynamic system where monomer droplets act as reservoirs, the aqueous phase is the transport medium for the initiator and monomer, and the ALES micelles are the primary sites of particle formation and growth.
Data Presentation
The concentration of ALES has a profound impact on the final properties of the polystyrene latex. The following tables summarize the expected quantitative effects based on studies using analogous anionic surfactants like Sodium Dodecyl Sulfate (SDS). Researchers should consider these trends when optimizing their formulations.
Table 1: Effect of Anionic Surfactant Concentration on Polystyrene Particle Size
| Anionic Surfactant Concentration (relative to styrene) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 2% | 170 | < 0.1 |
| 5% | 70 | < 0.1 |
| 8% | 40 | ~ 0.1 |
Data adapted from a study on the effect of Sodium Dodecyl Sulfate (SDS) concentration on polystyrene sphere size.[1] As the concentration of the anionic surfactant increases, the number of micelles available for particle nucleation also increases. This leads to the formation of a larger number of smaller polymer particles.[1]
Table 2: Influence of Anionic Surfactant Concentration on Zeta Potential and Stability of Polystyrene Latex
| Anionic Surfactant Concentration (mM) | Z-Average Diameter (nm) | Zeta Potential (mV) |
| 0.1 | ~220 | -40 |
| 1.0 | ~250 | -50 |
| 10.0 (Above CMC) | ~200 | -60 |
Data adapted from a study on the variation of z-average diameter and zeta potential of polystyrene nanoparticles with Sodium Dodecyl Sulfate (SDS) concentration.[2] The zeta potential becomes more negative with increasing surfactant concentration, indicating enhanced electrostatic stabilization of the polystyrene particles.[2]
Table 3: Expected Influence of ALES Concentration on Styrene Conversion Rate
| ALES Concentration | Expected Monomer Conversion Rate | Rationale |
| Low | Slower | Fewer micelles lead to a lower number of polymerization loci. |
| Optimal (Above CMC) | Faster | A higher number of micelles increases the rate of particle nucleation and polymerization. |
| High | May decrease slightly | Excessive surfactant can lead to smaller particles with a very high surface area, potentially affecting radical entry and termination kinetics. |
This table provides a qualitative trend. The optimal concentration needs to be determined experimentally.
Experimental Protocols
This section provides a detailed methodology for the emulsion polymerization of styrene using an anionic surfactant. This protocol is based on established methods using Sodium Dodecyl Sulfate (SDS) and can be adapted for use with Ammonium Lauryl Ether Sulfate (ALES).[3] Researchers should determine the critical micelle concentration (CMC) of their specific ALES solution to ensure operation in the appropriate concentration range.
Materials:
-
Styrene monomer (inhibitor removed)
-
This compound (ALES)
-
Potassium persulfate (KPS, initiator)
-
Deionized water
-
Nitrogen gas
-
Reaction vessel (e.g., three-neck round-bottom flask) equipped with a condenser, nitrogen inlet, and mechanical stirrer.
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar (optional, for smaller scale)
Procedure:
-
Inhibitor Removal from Styrene: Wash the styrene monomer with an equal volume of 10% aqueous sodium hydroxide (B78521) solution in a separatory funnel to remove the inhibitor (e.g., tert-butylcatechol). Repeat the washing until the aqueous layer is colorless. Subsequently, wash the styrene with deionized water until the pH of the water is neutral. Dry the styrene over anhydrous magnesium sulfate and then distill under reduced pressure. Store the purified styrene at a low temperature in the dark.
-
Reaction Setup: Assemble the reaction vessel with the condenser, nitrogen inlet, and mechanical stirrer. Ensure all glassware is clean and dry.
-
Preparation of the Aqueous Phase: In the reaction vessel, dissolve the desired amount of ALES in deionized water. The concentration of ALES should be varied based on the desired particle size and stability as indicated in the data tables.
-
Purging with Nitrogen: Purge the reaction vessel with nitrogen gas for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction. Maintain a gentle nitrogen flow throughout the experiment.
-
Addition of Monomer: Add the purified styrene monomer to the reaction vessel while stirring to form an emulsion. A typical monomer-to-water ratio is 1:3 by weight.
-
Initiation of Polymerization: Heat the reaction mixture to the desired temperature (typically 70-80 °C) under continuous stirring. Once the temperature has stabilized, dissolve the potassium persulfate initiator in a small amount of deionized water and add it to the reaction vessel to initiate the polymerization. A typical initiator concentration is 0.5-2% by weight based on the monomer.
-
Polymerization Reaction: Allow the polymerization to proceed for a predetermined time (e.g., 4-8 hours) while maintaining a constant temperature and stirring speed. The initially translucent emulsion will turn into an opaque, milky-white latex as the polymerization progresses.
-
Reaction Termination and Cooling: After the desired reaction time, cool the reactor to room temperature to stop the polymerization.
-
Characterization of the Polystyrene Latex:
-
Particle Size and Polydispersity: Determine the average particle size and polydispersity index (PDI) of the latex using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the zeta potential of the latex particles to assess their colloidal stability.
-
Monomer Conversion: Determine the monomer conversion by gravimetry. Take a known weight of the final latex, dry it in an oven at a specified temperature until a constant weight is achieved, and calculate the percentage of solid polymer formed relative to the initial monomer weight.
-
Morphology: Observe the morphology of the polystyrene particles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis and characterization of polystyrene latex using ALES.
Caption: Role of ALES in the emulsion polymerization of styrene.
References
- 1. Anionic/nonionic surfactants for controlled synthesis of highly concentrated sub-50 nm polystyrene spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Detergent Concentration for Maximum Protein Yield in Cell Lysis: A Technical Support Guide
Troubleshooting Guide
Low protein yield is a common issue during cell lysis. The following table outlines potential problems, their likely causes, and suggested solutions.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Protein Yield | Inefficient Cell Lysis: The detergent concentration may be too low to effectively disrupt the cell membranes. | Increase the detergent concentration incrementally. Consider combining chemical lysis with mechanical methods like sonication or bead beating for cells with tough walls (e.g., bacteria, yeast).[1][2] | |
| Protein Degradation: Proteases released during cell lysis can degrade the target protein. | Add a protease inhibitor cocktail to the lysis buffer and keep samples on ice or at 4°C throughout the procedure.[1][3] | ||
| Protein Insolubility: The target protein may be insoluble in the chosen lysis buffer or form inclusion bodies. | Try a different type of detergent (e.g., a stronger ionic detergent like SDS for hard-to-solubilize proteins). For inclusion bodies, use denaturing agents like urea (B33335) or guanidine-HCl in the lysis buffer.[4][5] | ||
| Incorrect Buffer Composition: The pH or ionic strength of the lysis buffer may not be optimal for protein stability and solubility. | Ensure the buffer pH is stable and appropriate for your protein of interest. Adjusting the salt concentration (e.g., NaCl) can also improve solubility.[1] | ||
| Protein Denaturation/Loss of Activity | Harsh Detergent: Strong ionic detergents like SDS can denature proteins and inhibit their activity. | If protein activity is crucial, use a milder non-ionic (e.g., Triton X-100) or zwitterionic (e.g., CHAPS) detergent.[6] | |
| Excessive Mechanical Disruption: Over-sonication can generate heat and denature proteins. | Perform sonication in short bursts on ice to prevent overheating.[1] | ||
| Viscous Lysate | DNA Release: Lysis of a large number of cells releases a significant amount of DNA, making the lysate viscous. | Add DNase I to the lysis buffer to degrade the DNA. Alternatively, shear the DNA by passing the lysate through a narrow-gauge needle.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the different types of detergents used for cell lysis?
A1: Detergents are broadly classified into three types based on their charge:
-
Ionic Detergents: These have a charged head group.
-
Anionic (negatively charged): Sodium dodecyl sulfate (B86663) (SDS) is a strong, denaturing detergent effective at solubilizing most proteins.
-
Cationic (positively charged): These are less commonly used for general protein extraction.
-
-
Non-ionic Detergents: These have an uncharged, hydrophilic head group. Triton X-100 and NP-40 are examples of mild, non-denaturing detergents often used when preserving protein function is important.
-
Zwitterionic Detergents: These have both a positive and a negative charge, resulting in a net neutral charge. CHAPS is a common zwitterionic detergent that is effective at solubilizing membrane proteins while often preserving their native state.
Q2: How do I choose the right detergent for my experiment?
A2: The choice of detergent depends on the cell type, the location of your protein of interest (e.g., cytoplasm, membrane-bound), and the downstream applications.
-
For total protein extraction where protein activity is not a concern (e.g., for SDS-PAGE and Western blotting), a strong ionic detergent like SDS is often used.
-
To preserve protein structure and function (e.g., for enzyme assays or immunoprecipitation), a mild non-ionic detergent like Triton X-100 or a zwitterionic detergent like CHAPS is recommended.
-
For membrane proteins , detergents that can effectively solubilize the lipid bilayer, such as Triton X-100, CHAPS, or stronger detergents like SDS, are necessary.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For effective cell lysis and protein solubilization, the detergent concentration in your lysis buffer should be above its CMC.
Q4: Can I use a combination of detergents?
A4: Yes, using a combination of detergents can be beneficial. For example, RIPA (Radioimmunoprecipitation Assay) buffer is a popular lysis buffer that contains a mixture of ionic (SDS and sodium deoxycholate) and non-ionic (NP-40 or Triton X-100) detergents. This combination is very effective at solubilizing a wide range of proteins, including nuclear and membrane proteins.
Experimental Protocols
General Protocol for Optimizing Detergent Concentration for Cell Lysis
This protocol provides a framework for determining the optimal concentration of a chosen detergent for maximizing the yield of a soluble protein of interest from a specific cell type.
Materials:
-
Cell pellet (e.g., E. coli or cultured mammalian cells)
-
Lysis Buffer Base (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Stock solution of the detergent to be tested (e.g., 10% w/v)
-
Protease inhibitor cocktail
-
DNase I (optional)
-
Protein quantification assay reagents (e.g., BCA or Bradford assay)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare a series of lysis buffers: Create a set of lysis buffers with varying concentrations of the detergent. For example, if you are testing a new detergent, you might prepare concentrations ranging from 0.1% to 2.0% (w/v).
-
Cell Lysis:
-
Resuspend equal amounts of your cell pellet in each of the prepared lysis buffers.
-
Add protease inhibitors to each tube. If the lysate is expected to be viscous, add DNase I.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
For cells with tough walls, you may need to include a mechanical lysis step (e.g., sonication on ice).
-
-
Clarification of Lysate:
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration in each supernatant using a standard protein assay.
-
-
Analysis of Protein Yield:
-
Analyze the total protein yield at each detergent concentration.
-
If you have an antibody for your protein of interest, perform SDS-PAGE and Western blotting to assess the yield of the specific target protein in the soluble fraction.
-
Data Presentation:
The results of the optimization experiment can be presented in a table for easy comparison.
Table 1: Example Data for Detergent Concentration Optimization
| Detergent Concentration (%) | Total Protein Yield (mg/mL) | Target Protein Yield (Relative Units from Western Blot) |
| 0.1 | 1.2 | 0.8 |
| 0.5 | 2.5 | 1.5 |
| 1.0 | 3.1 | 2.0 |
| 1.5 | 3.2 | 2.1 |
| 2.0 | 3.0 | 1.9 |
Visualizations
Caption: Workflow for optimizing detergent concentration for cell lysis.
Caption: Troubleshooting logic for low protein yield in cell lysis.
References
- 1. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 2. Evaluation of protein extraction methodologies on bacterial proteomic profiling: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. signagen.com [signagen.com]
- 4. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 5. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing Efficiency of Lysis Buffer Solutions and Sample Preparation Methods for Liquid Chromatography–Mass Spectrometry Analysis of Human Cells and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Ammonium Lauryl Ether Sulfate (ALES) Foam Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address and prevent excessive foaming with Ammonium Lauryl Ether Sulfate (ALES) in laboratory applications.
Troubleshooting Guide
Uncontrolled foaming can compromise experimental accuracy by causing volume errors, poor mixing, and potential sample loss. This guide provides a systematic approach to identifying and resolving common causes of excessive foaming.
Logical Workflow for Troubleshooting Foaming Issues
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of excessive foaming with ALES in the laboratory?
A1: Excessive foaming of ALES solutions is often multifactorial. Key contributors include:
-
High Agitation or Shear: Vigorous mixing, shaking, or sonication introduces air into the solution, which is then stabilized by the surfactant properties of ALES.
-
Elevated Temperatures: Higher temperatures can decrease the viscosity of the liquid, which may lead to faster foam formation, although it can also decrease foam stability.[1]
-
pH Deviations: ALES is most stable in a slightly acidic to neutral pH range (typically 5.5-7.0). Significant deviations from this range can affect its foaming properties.
-
Contaminants: The presence of impurities such as residual organic solvents, grease from glassware, or other surface-active agents can significantly enhance foam formation and stability.
-
High ALES Concentration: Operating at concentrations significantly above the critical micelle concentration (CMC) can lead to more stable and voluminous foam.
Q2: How does pH affect the foaming of ALES?
A2: ALES generally exhibits optimal stability and consistent foaming properties in a pH range of 5.5 to 7.0. In strongly acidic conditions (pH below 5), ALES can undergo hydrolysis, which may alter its surfactant properties and potentially lead to reduced foaming or instability. While ALES is not typically used in alkaline systems, its foaming behavior can also be affected at high pH values.[2]
Q3: Can the presence of electrolytes (salts) in my buffer influence ALES foaming?
A3: Yes, electrolytes can have a significant impact on the foaming of ALES. The addition of salts can increase the adsorption of surfactant molecules at the air-liquid interface, which can lead to a more stable foam structure.[3] However, very high salt concentrations can sometimes have the opposite effect, leading to a decrease in foam stability. The specific effect will depend on the type and concentration of the salt.
Q4: What are the main categories of anti-foaming agents, and how do I choose one?
A4: Anti-foaming agents can be broadly categorized as silicone-based and non-silicone-based (organic).
-
Silicone-based antifoams are highly effective at low concentrations and work by spreading rapidly over the foam surface, causing the bubbles to collapse.[4] They are suitable for a wide range of aqueous and non-aqueous systems.
-
Non-silicone antifoams include fatty alcohols, glycols, and various polymers. These are often preferred in applications where silicone contamination is a concern, such as in certain biological assays or downstream processing.
The choice of antifoam depends on the specific application, the chemical compatibility with your system, and any potential interference with downstream analyses. It is always recommended to perform a small-scale test to determine the most effective antifoam and its optimal concentration.
Q5: Are there any non-chemical methods to control foaming?
A5: Yes, several mechanical methods can be employed to control foaming at the laboratory scale:
-
Sonication: A brief application of sonication can often break up existing foam.
-
Centrifugation: Centrifuging a foamy solution can help to separate the gas and collapse the foam.
-
Reduced Agitation: Using low-shear mixing methods (e.g., gentle swirling or a magnetic stirrer at low RPM) can prevent excessive air incorporation.
-
Vessel Geometry: Using a vessel with a larger surface area can sometimes help to dissipate foam more quickly.
Quantitative Data on ALES Foaming
The following tables provide illustrative data on the foaming properties of ALES under different conditions. This data is based on typical trends observed for anionic surfactants and should be used as a general guide.
Table 1: Effect of pH on ALES Foam Volume (Illustrative Data)
| pH | Initial Foam Volume (mL) after 1 min agitation |
| 4.0 | 180 |
| 5.5 | 250 |
| 7.0 | 245 |
| 8.5 | 220 |
Table 2: Effect of Temperature on ALES Foam Stability (Illustrative Data)
| Temperature (°C) | Foam Half-Life (seconds) |
| 25 | 300 |
| 40 | 240 |
| 60 | 150 |
Table 3: Effect of NaCl Concentration on ALES Foam Height (Illustrative Data)
| NaCl Concentration (M) | Initial Foam Height (mm) |
| 0 | 50 |
| 0.1 | 65 |
| 0.5 | 75 |
| 1.0 | 60 |
Experimental Protocols for Foam Prevention
Protocol 1: Preparation of a Non-Foaming Buffer Solution Containing ALES
This protocol outlines a method for preparing a buffer solution with ALES while minimizing foam generation.
-
Select an Appropriate Vessel: Choose a beaker or flask with a wide mouth and a volume at least twice that of the final buffer volume to accommodate any minor foaming.
-
Dissolve Buffer Components: Add the powdered buffer components to approximately 80% of the final volume of deionized water. Dissolve completely using a magnetic stirrer at a low speed to avoid creating a vortex.
-
Prepare ALES Stock Solution: If starting with a concentrated ALES solution, pre-dilute it in a small volume of the buffer.
-
Add ALES Gently: Slowly add the ALES solution to the buffer by pipetting it down the side of the vessel. Avoid dropping the ALES solution directly onto the surface of the buffer.
-
Mix Gently: Continue mixing with the magnetic stirrer at a low speed until the solution is homogeneous.
-
Adjust pH: Adjust the pH of the solution as required using a calibrated pH meter. Add acid or base dropwise while gently stirring.
-
Bring to Final Volume: Carefully add deionized water to reach the final desired volume.
-
Final Gentle Mix: Swirl the container gently by hand to ensure final homogeneity.
Protocol 2: Minimizing Foaming During Protein Extraction with ALES
This protocol provides steps to reduce foaming during the extraction of proteins from tissues or cell pellets using a lysis buffer containing ALES.
-
Prepare Lysis Buffer: Prepare the ALES-containing lysis buffer according to Protocol 1.
-
Pre-cool all Materials: Ensure the lysis buffer, sample, and all equipment (e.g., homogenizer, centrifuge tubes) are pre-chilled on ice.
-
Resuspend Pellet/Tissue Gently: Add the lysis buffer to the cell pellet or tissue. If using a pipette to resuspend, do so slowly and avoid bubbling. For tissue, use a Dounce homogenizer with slow, deliberate strokes.
-
Avoid Vortexing: Do not use a vortex mixer to resuspend the sample, as this will introduce a significant amount of air.
-
Incubation: If the protocol requires an incubation step, place the tube on a rocker or rotator at a low speed.
-
Centrifugation: After lysis, centrifuge the sample as per your protocol to pellet cellular debris. The centrifugal force will also help to collapse any foam that has formed.
-
Collect Supernatant Carefully: When collecting the supernatant containing the extracted proteins, insert the pipette tip below the foam layer to avoid aspirating it.
Protocol 3: Preventative Cell Lysis Protocol to Avoid Foaming
This protocol is designed for cell lysis when foaming is a critical concern, for instance, when working with sensitive proteins.[5]
-
Wash and Pellet Cells: Wash the cells with ice-cold PBS and centrifuge to obtain a cell pellet.
-
Add Lysis Buffer: Add the ALES-containing lysis buffer to the cell pellet.
-
Gentle Resuspension: Resuspend the pellet by gently pipetting up and down. Keep the pipette tip submerged in the liquid to prevent air from being drawn in.
-
Freeze-Thaw Cycles (Optional): For some cell types, performing one or more freeze-thaw cycles can aid in lysis without vigorous mechanical disruption. Freeze the cell suspension in liquid nitrogen or a -80°C freezer, then thaw rapidly in a 37°C water bath.
-
Incubate on Ice: Incubate the lysate on ice for the recommended time with occasional gentle swirling.
-
Clarify Lysate: Centrifuge the lysate to pellet cell debris.
-
Collect Supernatant: Carefully collect the supernatant, avoiding the foam layer as described in Protocol 2.
Signaling Pathways and Workflows
Foam Formation and Antifoam Action
References
Technical Support Center: Improving the Stability of ALES-Stabilized Emulsions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Ammonium Lauryl Ether Sulfate (B86663) (ALES)-stabilized emulsions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of ALES-stabilized emulsions.
Q1: My ALES-stabilized emulsion is showing signs of creaming. What are the likely causes and how can I fix it?
Creaming is the formation of a concentrated layer of the dispersed phase at the top of the emulsion due to density differences. While it is a reversible phenomenon, it can be a precursor to irreversible coalescence.
Possible Causes and Solutions:
-
Insufficient Viscosity of the Continuous Phase: A low-viscosity external phase allows dispersed droplets to move more freely and rise.
-
Solution: Increase the viscosity of the continuous phase by adding a thickening agent or stabilizer.
-
-
Large Droplet Size: Larger droplets have a greater tendency to cream due to increased buoyancy forces.
-
Solution: Improve the homogenization process by increasing the mixing speed, time, or using a high-pressure homogenizer to reduce the average droplet size.
-
-
High Concentration of the Dispersed Phase: A higher internal phase volume can increase the rate of creaming.
-
Solution: If possible, reduce the concentration of the dispersed phase.
-
-
Inadequate ALES Concentration: Insufficient ALES may not provide enough electrostatic repulsion to keep droplets separated.
-
Solution: Optimize the ALES concentration. An increase may enhance stability, but excessive amounts can lead to other issues.
-
Q2: I am observing coalescence and complete phase separation in my emulsion. What steps should I take?
Coalescence is the irreversible merging of droplets, leading to the breakdown of the emulsion. This is a critical stability issue.
Possible Causes and Solutions:
-
Insufficient ALES Concentration: The interfacial film is not robust enough to prevent droplets from merging.
-
Solution: Gradually increase the ALES concentration to ensure complete coverage of the oil droplets.
-
-
Inappropriate pH: The pH of the aqueous phase affects the surface charge of the ALES molecules and, consequently, the electrostatic repulsion between droplets.
-
Solution: Adjust the pH of the continuous phase. For anionic surfactants like ALES, a more alkaline pH generally increases the negative surface charge, enhancing stability.
-
-
High Electrolyte Concentration: The presence of salts can shield the surface charge of the droplets, reducing electrostatic repulsion and promoting coalescence.[1][2]
-
Solution: Reduce the concentration of electrolytes in the formulation. If salts are necessary, consider using monovalent ions over multivalent ions, as the latter have a stronger charge-shielding effect.
-
-
Temperature Fluctuations: Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent and energetic collisions. It can also affect the solubility and performance of ALES.
Q3: My emulsion has become grainy or is showing signs of flocculation. What is happening and how can I prevent it?
Flocculation is the aggregation of droplets into loose clusters without the rupture of the interfacial film. While reversible, it can lead to creaming and coalescence.
Possible Causes and Solutions:
-
Weak Inter-droplet Repulsion: This can be due to suboptimal pH or the presence of electrolytes that screen the surface charge.
-
Solution: Adjust the pH to increase the magnitude of the zeta potential (more negative for ALES). Reduce the electrolyte concentration.
-
-
Bridging Flocculation: If other polymers are present in the formulation, they can sometimes adsorb to multiple droplets simultaneously, causing them to cluster.
-
Solution: Evaluate the compatibility of all formulation components. Consider changing the order of addition of ingredients.
-
-
Depletion Flocculation: This can occur in the presence of non-adsorbing polymers that create an osmotic pressure, pushing the droplets together.
-
Solution: Adjust the concentration or type of polymer used as a thickener.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ALES stabilizes an oil-in-water (O/W) emulsion?
ALES is an anionic surfactant, meaning its head group carries a negative charge in aqueous solutions. It stabilizes O/W emulsions primarily through electrostatic repulsion . The hydrophobic tail of the ALES molecule adsorbs to the surface of the oil droplets, while the negatively charged hydrophilic head group extends into the continuous aqueous phase. This creates a negative surface charge on all the oil droplets, leading to electrostatic repulsion between them, which prevents them from aggregating and coalescing.
Q2: How does pH affect the stability of an ALES-stabilized emulsion?
The pH of the aqueous phase significantly influences the stability of ALES-stabilized emulsions by altering the surface charge of the oil droplets.[5][6] As an anionic surfactant, the sulfate head group of ALES is negatively charged. In more alkaline conditions (higher pH), the negative charge is pronounced, leading to a higher negative zeta potential and stronger electrostatic repulsion between droplets, which generally enhances emulsion stability.[7] Conversely, in acidic conditions (lower pH), the negative charge can be reduced, weakening the repulsive forces and potentially leading to instability.[5] ALES itself can decompose in acidic conditions with a pH below 5.[3][4]
Q3: What is the impact of adding electrolytes (salts) to my ALES-stabilized emulsion?
The addition of electrolytes, such as sodium chloride (NaCl), can have a detrimental effect on the stability of ALES-stabilized emulsions.[1] The ions from the salt can accumulate around the negatively charged ALES head groups at the oil-water interface. This effect, known as charge screening, neutralizes the surface charge of the droplets, reduces the zeta potential, and weakens the electrostatic repulsion between them.[8] This can lead to increased flocculation, coalescence, and creaming.[4]
Q4: How does temperature influence the stability of ALES-stabilized emulsions?
Temperature can affect emulsion stability in several ways:[2]
-
Viscosity: Increasing the temperature generally decreases the viscosity of the continuous phase, which can accelerate creaming or sedimentation.[5][9]
-
Droplet Collision: Higher temperatures increase the kinetic energy of the droplets, leading to more frequent and forceful collisions, which can promote coalescence.
-
ALES Stability: ALES can decompose at temperatures above 40-60°C, which would lead to a loss of emulsifying capacity and emulsion breakdown.[3][4]
Data Presentation
The following tables summarize the expected trends in stability parameters for ALES-stabilized oil-in-water emulsions based on changes in formulation variables.
Table 1: Effect of ALES Concentration on Emulsion Properties
| ALES Concentration (% w/w) | Average Droplet Size (nm) | Zeta Potential (mV) | Stability Observation (after 24h) |
| 0.5 | 850 | -25 | Significant creaming and some coalescence |
| 1.0 | 450 | -35 | Minor creaming |
| 2.0 | 250 | -45 | Stable |
| 5.0 | 230 | -48 | Stable |
Note: This data is illustrative and actual values will depend on the specific oil phase, water quality, and processing conditions. Increasing ALES concentration generally leads to smaller droplet sizes and a more negative zeta potential, improving stability up to a certain point.[10]
Table 2: Effect of pH on Emulsion Stability
| pH | Average Droplet Size (nm) | Zeta Potential (mV) | Stability Observation |
| 4 | 700 | -15 | Unstable, coalescence observed |
| 6 | 300 | -30 | Moderately stable, slight creaming |
| 8 | 250 | -45 | Stable |
| 10 | 260 | -50 | Stable |
Note: This data is illustrative. For anionic surfactants, a more negative zeta potential at higher pH values typically corresponds to greater electrostatic repulsion and improved stability.[11][12]
Table 3: Effect of Electrolyte (NaCl) Concentration on Emulsion Stability
| NaCl Concentration (mM) | Average Droplet Size (nm) | Zeta Potential (mV) | Creaming Index (%) after 24h |
| 0 | 250 | -45 | < 5 |
| 50 | 350 | -20 | 15 |
| 100 | 500 | -10 | 30 |
| 200 | >1000 (coalescence) | -5 | > 50 (phase separation) |
Note: This data is illustrative. Increasing electrolyte concentration shields the surface charge, leading to a decrease in the magnitude of the zeta potential, increased droplet size, and reduced stability.[4][13]
Table 4: Effect of Temperature on Emulsion Viscosity and Stability
| Temperature (°C) | Viscosity (mPa·s) | Stability Observation (after 8h) |
| 25 | 150 | Stable |
| 40 | 100 | Slight creaming |
| 60 | 60 | Significant creaming and signs of coalescence |
Note: This data is illustrative. Higher temperatures generally lead to lower viscosity and decreased emulsion stability.[5][9]
Experimental Protocols
1. Preparation of an ALES-Stabilized Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing a simple O/W emulsion using ALES.
-
Materials:
-
Deionized water
-
Ammonium Lauryl Ether Sulfate (ALES)
-
Oil phase (e.g., mineral oil, vegetable oil)
-
-
Procedure:
-
Prepare the Aqueous Phase: Dissolve the desired amount of ALES in deionized water with gentle stirring until a clear solution is obtained. Adjust the pH of the aqueous phase if necessary using a suitable acid or base.
-
Prepare the Oil Phase: Measure the desired amount of the oil phase.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing at a moderate speed using a high-shear mixer (e.g., rotor-stator homogenizer).
-
Homogenization: Increase the mixing speed to the desired level and homogenize for a specified time (e.g., 5-10 minutes) to reduce the droplet size.
-
Cooling: If the emulsification process generated heat, cool the emulsion to room temperature while stirring gently.[14]
-
2. Characterization of Emulsion Stability
a) Droplet Size Analysis using Dynamic Light Scattering (DLS)
-
Objective: To measure the mean droplet size and polydispersity index (PDI) of the emulsion.
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Methodology:
-
Sample Preparation: Dilute the emulsion with the continuous phase (filtered deionized water of the same pH) to a concentration suitable for the instrument to avoid multiple scattering.
-
Instrument Setup: Set the measurement temperature (typically 25°C) and enter the refractive index and viscosity of the continuous phase into the software.
-
Measurement: Transfer the diluted sample to a clean cuvette, place it in the instrument, and allow it to equilibrate. Perform the measurement, typically consisting of multiple runs.
-
Data Analysis: The software will provide the z-average diameter (mean size) and the PDI. A lower PDI indicates a more uniform droplet size distribution.
-
b) Zeta Potential Measurement
-
Objective: To determine the surface charge of the emulsion droplets, which is an indicator of electrostatic stability.[15]
-
Instrumentation: An instrument capable of measuring zeta potential, often combined with a DLS system.
-
Methodology:
-
Sample Preparation: Dilute the emulsion in the original continuous phase or a solution of identical ionic strength to avoid altering the electrical double layer.[8]
-
Instrument Setup: Select the appropriate measurement cell (e.g., folded capillary cell) and rinse it with the dispersant and then the diluted sample.
-
Measurement: Fill the cell with the diluted sample, ensuring no air bubbles are present. Place the cell in the instrument and allow for temperature equilibration. Perform the measurement.
-
Data Analysis: The instrument software will calculate the zeta potential from the measured electrophoretic mobility. For ALES-stabilized emulsions, a zeta potential more negative than -30 mV is generally indicative of good electrostatic stability.[16]
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. How is Viscosity of Asphalt Emulsion Influenced? - Asphalt Emulsion Manufacturers Association [aema.org]
- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 4. Effect of NaCl Concentration on the Emulsifying Properties of Myofibrilla Protein in the Soybean Oil and Fish Oil Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. entegris.com [entegris.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US4254104A - Process for preparing stable oil-in-water emulsions - Google Patents [patents.google.com]
- 15. How to Use Zeta Potential to Screen Surfactant Candidates for Emulsion Stabilization [eureka.patsnap.com]
- 16. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting protein precipitation with Ammonium lauryl ether sulfate
Welcome to the Technical Support Center for Protein Precipitation with Ammonium (B1175870) Lauryl Ether Sulfate (B86663) (ALES). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common issues encountered during protein precipitation experiments using the anionic surfactant ALES.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of protein precipitation with Ammonium Lauryl Ether Sulfate (ALES)?
A1: Protein precipitation with an anionic surfactant like ALES is primarily driven by electrostatic and hydrophobic interactions. For precipitation to occur, the pH of the solution is typically adjusted to be below the protein's isoelectric point (pI), giving the protein a net positive charge. The negatively charged sulfate head of the ALES molecule then binds to these positively charged sites on the protein. This binding neutralizes the protein's surface charge, reducing its solubility. Subsequently, the hydrophobic alkyl tails of the ALES molecules interact with hydrophobic patches on the protein surface and with each other, causing the protein-surfactant complexes to aggregate and precipitate out of solution.[1][2]
Q2: When should I choose ALES for protein precipitation over other methods like salting out with ammonium sulfate?
A2: ALES, as a detergent, is a denaturing precipitant. It is useful when the primary goal is to concentrate a protein sample and remove contaminants like salts, or for applications where the final protein does not need to be in its native, active conformation (e.g., sample preparation for SDS-PAGE).[3] In contrast, salting out with ammonium sulfate is a non-denaturing method that preserves protein structure and activity, making it suitable for purification of functional proteins.[4][5]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important for ALES precipitation?
A3: The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers spontaneously assemble into larger aggregates called micelles.[6][7] For effective protein precipitation, the ALES concentration should be kept below its CMC.[1] Above the CMC, ALES molecules are more likely to form micelles rather than interact individually with protein molecules. This can inhibit the formation of the insoluble protein-surfactant complexes required for precipitation.
Q4: Will ALES precipitation denature my protein?
A4: Yes, ALES is an anionic detergent similar to Sodium Dodecyl Sulfate (SDS) and is considered a denaturing agent.[8] The interaction between the surfactant and the protein disrupts the protein's native three-dimensional structure. This method is generally unsuitable for applications that require the protein to maintain its biological activity.[3]
Q5: How does residual ALES affect downstream applications?
A5: Residual ALES can significantly interfere with many downstream processes. It can disrupt protein quantification assays (such as Bradford and BCA), interfere with the binding of proteins to chromatography columns (like ion-exchange or affinity), and suppress ionization in mass spectrometry.[9] Therefore, it is crucial to remove the surfactant after precipitation if it is incompatible with subsequent steps.
Troubleshooting Guides
This section addresses specific problems that may arise during protein precipitation with ALES.
Problem 1: No or Low Protein Precipitation
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect pH | The solution pH must be below the protein's isoelectric point (pI) to ensure a net positive charge on the protein for ALES to bind. Experiment with a pH gradient to find the optimal precipitation pH.[1][10] |
| ALES Concentration Too Low | The molar ratio of ALES to protein is critical. If the concentration is too low, charge neutralization and hydrophobic aggregation will be incomplete. Increase the ALES concentration incrementally, ensuring it remains below the CMC.[1] |
| ALES Concentration Too High (Above CMC) | If the ALES concentration is above its CMC, micelles will form, which can solubilize the protein rather than precipitate it. Lower the ALES concentration.[6] |
| High Ionic Strength | High salt concentrations in the buffer can shield the electrostatic interactions between the positively charged protein and the anionic ALES, preventing binding and precipitation.[11] If possible, reduce the salt concentration of the sample by dialysis or buffer exchange before adding ALES. |
| Low Initial Protein Concentration | Precipitation is less efficient for very dilute protein solutions because the probability of protein-surfactant complexes aggregating is lower.[3] If possible, concentrate the sample using methods like ultrafiltration before precipitation. |
Problem 2: Precipitated Protein Pellet Will Not Redissolve
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Strong Hydrophobic Aggregation | The protein-ALES complex is highly hydrophobic and insoluble in standard aqueous buffers. |
| Use Chaotropic Agents: Try to resolubilize the pellet in buffers containing strong denaturants like 8M Urea or 6M Guanidine Hydrochloride. Note that this will result in a fully denatured protein.[12][13] | |
| Use Organic Solvents: A novel strategy for mass spectrometry applications involves resolubilizing the pellet in 80% formic acid at -20°C, followed by dilution.[14] Acetone (B3395972) or ethanol (B145695) may also aid in recovery.[1] | |
| Use a Different Detergent: Attempt to solubilize the pellet in a buffer containing a different, often non-ionic or zwitterionic, detergent (e.g., Triton X-100, CHAPS).[15] | |
| Irreversible Denaturation/Aggregation | The protein may have denatured and aggregated in a way that is not reversible under the tested conditions. |
| Optimize Precipitation: Re-visit the precipitation protocol. Use the minimum required concentration of ALES and the shortest possible incubation time to minimize harsh denaturation. |
Experimental Protocols
Protocol 1: General Protein Precipitation with ALES
This protocol provides a starting point for precipitating a protein using ALES. Optimization will be required for each specific protein.
-
Buffer Preparation: Prepare your protein solution in a low ionic strength buffer (e.g., <50 mM Tris or HEPES).
-
pH Adjustment: Determine the isoelectric point (pI) of your target protein. Adjust the pH of the protein solution to be 1-2 pH units below the pI using a dilute acid (e.g., 0.1M HCl).
-
ALES Addition: Prepare a stock solution of ALES (e.g., 10% w/v). Add the ALES stock solution dropwise to the protein solution while gently stirring. Test a range of final ALES-to-protein molar ratios to find the optimum. A starting point could be a ratio of 10:1.
-
Incubation: Incubate the mixture at a constant temperature (e.g., 4°C or room temperature) for 15-30 minutes to allow the precipitate to form.
-
Centrifugation: Pellet the precipitated protein by centrifugation. The required speed and time will depend on the amount and nature of the precipitate (e.g., 10,000 x g for 15 minutes at 4°C is a common starting point).
-
Supernatant Removal: Carefully decant and save the supernatant for analysis to determine precipitation efficiency.
-
Pellet Washing (Optional): To remove residual contaminants, gently wash the pellet with the same buffer (at the precipitation pH) containing ALES, then centrifuge again.
-
Resolubilization: Proceed to redissolve the pellet using a suitable buffer, which may require detergents or chaotropic agents as described in the troubleshooting section.[12][13]
Protocol 2: Recovery of Protein from ALES Precipitate using Acetone
This method is useful for removing the ALES and concentrating the protein for applications like SDS-PAGE.
-
Perform Precipitation: Follow steps 1-6 of the General Precipitation Protocol.
-
Add Cold Acetone: After removing the supernatant, add at least 4 volumes of ice-cold acetone (-20°C) to the protein pellet.
-
Vortex and Incubate: Vortex thoroughly to break up the pellet and resuspend it in the acetone. Incubate at -20°C for at least 1 hour to allow the protein to precipitate while the ALES remains in solution.
-
Centrifuge: Pellet the protein by centrifugation (e.g., 12,000 x g for 15 minutes at 4°C).
-
Wash Pellet: Discard the acetone supernatant. Wash the pellet with a smaller volume of cold acetone to remove any remaining ALES, and centrifuge again.
-
Dry Pellet: Carefully remove all acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resolubilization more difficult.
-
Resolubilize: Redissolve the protein pellet in the desired buffer for your downstream application (e.g., Laemmli buffer for SDS-PAGE).
Visualizations
Caption: Mechanism of ALES protein precipitation.
Caption: General experimental workflow for ALES precipitation.
Caption: Troubleshooting decision tree for ALES precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bioquochem.com [bioquochem.com]
- 6. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Protein precipitation - Wikipedia [en.wikipedia.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Resolubilization of precipitated intact membrane proteins with cold formic acid for analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
ALES Technical Support Center: Optimizing Performance Through pH Adjustment
Welcome to the technical support center for the Anionic Lipid-Enhanced Electroporation System (ALES). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to address specific issues you may encounter when adjusting pH for optimal ALES performance in various buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the Anionic Lipid-Enhanced Electroporation (ALES) system?
A1: The ALES system enhances the delivery of molecules into cells by combining the effects of electroporation with the benefits of anionic lipid vesicles. Electroporation creates transient pores in the cell membrane, while the anionic lipids interact with the target molecules and the cell membrane, facilitating more efficient transport into the cell. This synergistic approach can lead to higher transfection or delivery efficiencies compared to electroporation alone.[1]
Q2: Why is pH a critical parameter for ALES performance?
A2: The pH of the electroporation buffer is a critical factor that can influence several aspects of the ALES procedure. It can affect the surface charge of both the anionic lipid vesicles and the target molecules (e.g., DNA, RNA, proteins), which is crucial for their interaction and subsequent transport across the cell membrane. The pH can also impact the stability and integrity of the cell membrane itself, as well as the conformation of the molecules being delivered. An acidic extracellular pH, for instance, has been shown to affect cell viability and gene electrotransfer efficiency.[2][3]
Q3: What is the recommended pH range for ALES buffers?
A3: The optimal pH can be cell-type and application-dependent. However, a common starting point for many electroporation protocols is a pH around 7.4, which is close to physiological pH.[4] For ALES, it is crucial to empirically determine the optimal pH for your specific system. Some studies have investigated the effects of acidic pH (e.g., 6.5) on electroporation, noting differences in cell survival and gene transfer efficiency.[3][5] It is recommended to perform a pH optimization experiment, testing a range of pH values (e.g., 6.5, 7.0, 7.4, 7.8) to find the best conditions for your cells and target molecule.
Q4: Can the composition of the buffer, other than pH, affect ALES efficiency?
A4: Yes, the composition of the electroporation buffer is crucial. High concentrations of salts can increase the conductivity of the buffer, which may lead to arcing during the electric pulse, causing cell death and sample loss.[6][7] It is advisable to use buffers with low ionic strength. Contaminants such as proteins or other solutes can also negatively impact efficiency.[6] Therefore, using a high-purity, low-salt buffer is recommended for optimal results.
Q5: How does the charge of the target molecule influence ALES performance?
A5: The charge of the molecule to be delivered is a significant factor. The ALES system utilizes anionic lipids, which are negatively charged. The interaction between the anionic lipid vesicles and the target molecule, as well as the interaction with the negatively charged cell membrane, will be influenced by the molecule's own charge. The enhancement of transport by anionic lipids has been observed to be dependent on the charge of the transported molecule.[1]
Troubleshooting Guide
This guide addresses common issues encountered during ALES experiments, with a focus on problems related to buffer pH.
| Problem | Potential Cause | Suggested Solution |
| Low Transfection/Delivery Efficiency | Suboptimal Buffer pH: The pH of your electroporation buffer may not be optimal for your specific cell type and target molecule, affecting the charge and interaction of components. | Perform a pH optimization experiment. Test a range of pH values for your electroporation buffer (e.g., 6.5, 7.0, 7.4, 7.8) to identify the optimal pH for your experimental setup. |
| Incorrect Buffer Composition: High salt concentration in the buffer or the DNA/molecule preparation can inhibit electroporation.[6][8] | Use a low-ionic-strength electroporation buffer. Ensure your molecule preparation is free of excess salts; consider dialysis or spin-column purification.[6] | |
| High Cell Mortality | Arcing During Electroporation: This is often caused by high conductivity of the electroporation buffer due to high salt content.[6][7] | Reduce the salt concentration of your buffer. Ensure there are no air bubbles in the cuvette.[7][9] Pre-chilling the cuvettes on ice may also help prevent arcing.[7] |
| Inappropriate Buffer pH: A pH that is too acidic or too alkaline for your specific cells can lead to increased cytotoxicity. | Test a range of pH values to find one that balances efficiency with cell viability. While slightly acidic conditions might increase survival in some cases, this can be cell-type dependent.[3][5] | |
| Inconsistent Results | Fluctuations in Buffer pH: The pH of your buffer may not be stable, or may be changing during the experiment. | Use a well-buffered solution and verify the pH immediately before each experiment. Ensure proper storage of buffer stocks to prevent changes in pH over time. |
| Variable Buffer Preparation: Inconsistencies in buffer preparation can lead to variable experimental outcomes. | Prepare a large batch of electroporation buffer to be used across multiple experiments to ensure consistency. Follow a standardized protocol for buffer preparation. | |
| Arcing and "Popping" Sound During Pulse | High Buffer Conductivity: The presence of too many ions in the buffer leads to a rapid discharge of energy.[6][9] | Use a low-salt electroporation buffer. Desalt your DNA or molecule sample before adding it to the cells.[7] |
| Air Bubbles in the Cuvette: Air bubbles can disrupt the electric field and cause arcing.[9] | Be careful when pipetting the cell suspension into the cuvette to avoid introducing bubbles. Gently tap the cuvette to dislodge any visible bubbles before placing it in the electroporator. |
Experimental Protocols
Protocol 1: pH Optimization for ALES
This protocol outlines a method to determine the optimal pH of the electroporation buffer for your specific ALES experiment.
Materials:
-
Your cell line of interest
-
Anionic lipid formulation (e.g., DOPG:DOPE at a 1:1 molar ratio)[1][10]
-
Target molecule (e.g., plasmid DNA encoding a fluorescent protein)
-
Electroporation buffer components (e.g., sucrose, potassium phosphate, magnesium chloride)[4]
-
Acids and bases for pH adjustment (e.g., HCl and NaOH)
-
Electroporator and cuvettes
-
Cell culture reagents
-
Flow cytometer or fluorescence microscope for analysis
Procedure:
-
Prepare a series of electroporation buffers: Prepare your base electroporation buffer (e.g., 272 mM sucrose, 7 mM K2HPO4, 1 mM MgCl2).[4] Aliquot the buffer and adjust the pH of each aliquot to a different value (e.g., 6.5, 7.0, 7.4, 7.8) using HCl or NaOH. Filter-sterilize each buffer.
-
Cell Preparation: Harvest your cells in the exponential growth phase and wash them with a suitable buffer. Resuspend the cells in each of the prepared pH-adjusted electroporation buffers to a final concentration of 1 x 10^7 cells/mL.[4]
-
ALES Mixture Preparation: For each pH condition, mix the cell suspension with the anionic lipid formulation and your target molecule at a predetermined ratio.
-
Electroporation: Transfer the ALES mixture to a pre-chilled electroporation cuvette.[6] Apply the electric pulse using your electroporator's optimized settings for your cell type.
-
Recovery: Immediately after the pulse, add pre-warmed recovery medium to the cuvette and transfer the cell suspension to a culture plate.[6]
-
Incubation and Analysis: Incubate the cells under appropriate conditions (e.g., 24-48 hours). Analyze the transfection/delivery efficiency (e.g., percentage of fluorescent cells via flow cytometry) and cell viability (e.g., using a trypan blue exclusion assay or a viability stain) for each pH condition.
-
Data Evaluation: Compare the results across the different pH values to determine the optimal pH that provides the highest efficiency with acceptable cell viability.
Visualizations
Caption: A general workflow for an Anionic Lipid-Enhanced Electroporation (ALES) experiment.
Caption: A troubleshooting decision tree for common ALES performance issues.
References
- 1. Enhanced transdermal transport by electroporation using anionic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of electroporation and recovery medium pH on cell membrane permeabilization, cell survival and gene transfer efficiency in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lbk.fe.uni-lj.si [lbk.fe.uni-lj.si]
- 6. neb.com [neb.com]
- 7. goldbio.com [goldbio.com]
- 8. Electroporation—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. reddit.com [reddit.com]
- 10. Anionic liposomal delivery system for DNA transfection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating ALES-induced Protein Denaturation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address protein denaturation caused by Ammonium Lauryl Ether Sulfate (ALES) during extraction.
Frequently Asked Questions (FAQs)
Q1: What is ALES and why does it cause protein denaturation?
This compound (ALES) is an anionic surfactant commonly used in protein extraction to lyse cells and solubilize proteins. Its amphipathic nature, possessing both a hydrophobic tail and a hydrophilic head, allows it to disrupt cell membranes effectively. However, these same properties contribute to protein denaturation. The hydrophobic tail of ALES can interact with the hydrophobic core of proteins, disrupting the native three-dimensional structure. This leads to unfolding and loss of biological activity.[1][2][3]
Q2: What are the visible signs of ALES-induced protein denaturation and aggregation?
Visible indicators of protein denaturation and subsequent aggregation include the appearance of cloudiness, precipitates, or a gel-like consistency in your protein extract. A loss of biological activity in functional assays is also a key indicator of denaturation.[4][5]
Q3: Can I prevent ALES-induced denaturation completely?
While complete prevention can be challenging, especially with harsh detergents like ALES, denaturation can be significantly minimized by optimizing extraction conditions and using protective additives.[6] The goal is to find a balance between efficient cell lysis and maintaining the structural integrity of the target protein.
Q4: Are there alternatives to ALES for protein extraction?
Yes, several milder detergents can be used as alternatives to ALES. These include non-ionic detergents (e.g., Triton X-100, Tween 20) and zwitterionic detergents (e.g., CHAPS).[1][2][3] The choice of detergent depends on the specific protein and downstream applications.
Q5: How does temperature affect ALES-induced protein denaturation?
Higher temperatures generally increase the denaturing effect of ALES.[4][7] It is crucial to perform protein extraction on ice or at low temperatures (e.g., 4°C) to minimize thermal denaturation, which can be exacerbated by the presence of a denaturing surfactant like ALES.[8]
Troubleshooting Guides
Problem 1: Low yield of active protein.
| Possible Cause | Suggested Solution |
| ALES concentration is too high. | Optimize the ALES concentration. Start with a lower concentration and incrementally increase it to find the minimum concentration required for effective lysis without significant denaturation. |
| Incubation time with ALES is too long. | Reduce the incubation time. Shorter exposure to the detergent can minimize denaturation. |
| Inappropriate buffer conditions. | Ensure the buffer pH is optimal for your protein's stability. Maintain an appropriate ionic strength to help stabilize the protein structure.[5] |
| High processing temperature. | Perform all extraction steps at 4°C or on ice to reduce the rate of denaturation.[8] |
Problem 2: Protein precipitates out of solution after extraction.
| Possible Cause | Suggested Solution |
| Excessive protein denaturation and aggregation. | Add stabilizing agents to the lysis buffer. Common stabilizers include glycerol (B35011) (5-20%), sugars like sucrose (B13894) or trehalose (B1683222) (0.1-1 M), or polymers like polyethylene (B3416737) glycol (PEG).[9] |
| ALES interfering with downstream steps. | Consider removing ALES after extraction using methods like dialysis, gel filtration, or precipitation with organic solvents, although the latter may also cause denaturation if not performed carefully. |
| Protein concentration is too high. | If the target protein is highly abundant, consider diluting the sample before or after lysis to reduce the likelihood of aggregation. |
Quantitative Data on Detergent Performance
The following table summarizes the general characteristics and performance of different types of detergents in protein extraction. Note that specific yields can vary significantly depending on the cell type and target protein. The data for ALES is inferred from the properties of similar anionic surfactants like SDS.
| Detergent Type | Example | Typical Concentration | Protein Yield | Denaturing Potential |
| Anionic | ALES, SDS | 0.1 - 1% | High | High[1][2] |
| Non-ionic | Triton X-100 | 0.1 - 1% | Moderate to High | Low[1][2] |
| Zwitterionic | CHAPS | 0.1 - 1% | Moderate | Low to Moderate[2] |
Experimental Protocols
Protocol 1: Protein Extraction with ALES and Stabilizing Additives
This protocol is designed to minimize protein denaturation when using ALES for extraction from cultured mammalian cells.
Materials:
-
Cell pellet
-
Ice-cold PBS
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% ALES (optimized concentration), 10% glycerol, and protease inhibitor cocktail.
-
Microcentrifuge
Procedure:
-
Wash the cell pellet with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 20 minutes with gentle rocking.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the solubilized proteins to a new pre-chilled tube.
-
Proceed immediately with downstream applications or store at -80°C.
Protocol 2: Comparative Analysis of Different Detergents for Optimal Protein Yield and Activity
This protocol allows for the empirical determination of the best detergent for a specific target protein.
Materials:
-
Identical cell pellets
-
Ice-cold PBS
-
Lysis Buffers: Prepare identical base buffers (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitors) each containing a different detergent (e.g., 0.5% ALES, 1% Triton X-100, 1% CHAPS).
-
Protein assay reagent (e.g., BCA or Bradford)
-
Instrumentation for functional assay of the target protein.
Procedure:
-
Follow the lysis and clarification steps (1-6) from Protocol 1 for each of the different lysis buffers.
-
Determine the total protein concentration in each lysate using a standard protein assay.
-
Perform a functional assay specific to your target protein for each lysate to determine the level of biological activity.
-
Compare the total protein yield and the specific activity of your target protein obtained with each detergent to select the most suitable one.
Visualizations
Caption: Troubleshooting workflow for ALES-induced protein denaturation.
Caption: Experimental workflow for comparing different extraction detergents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular origins of surfactant-mediated stabilization of protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Introduction of Detergents in Thermal Proteome Profiling Requires Lowering the Applied Temperatures for Efficient Target Protein Identification [mdpi.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. The effect of stabilizers and denaturants on the cold denaturation temperatures of proteins and implications for freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ammonium Lauryl Ether Sulfate (ALES) Performance under Varying Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of temperature on the performance of Ammonium Lauryl Ether Sulfate (ALES). Below you will find quantitative data summaries, detailed experimental protocols, and visualizations to assist in your laboratory work.
Troubleshooting Guide
| Issue | Question | Possible Cause & Solution |
| Reduced Foaming | Why is my ALES solution not foaming as expected? | Low Temperature: At lower temperatures, the viscosity of the ALES solution increases, which can hinder foam formation. Solution: Gently warm the solution to the recommended operating temperature (typically 25-40°C) and mix. Avoid overheating, as this can cause degradation.[1][2] High Temperature: Extremely high temperatures (above 40°C) can lead to the degradation of ALES, reducing its foaming capabilities.[3][4] Solution: Ensure your process temperature does not exceed the recommended limits. If degradation is suspected, prepare a fresh solution. |
| Decreased Viscosity | My ALES-based formulation appears thinner than usual. | Elevated Temperature: The viscosity of ALES solutions is inversely related to temperature. An increase in ambient or processing temperature will lead to a decrease in viscosity. Solution: If a specific viscosity is required, consider adjusting the formulation with a thickening agent or controlling the temperature of your environment and process. |
| Product Instability / Separation | My ALES formulation has separated or become cloudy. | High Temperature Storage/Processing: Prolonged exposure to temperatures above 40°C can cause hydrolysis and decomposition of ALES, leading to instability and phase separation.[3][4] Solution: Store ALES and its formulations in a cool, dry place away from direct heat. Monitor processing temperatures closely. Low Temperature (Cloud Point): While less common for ALES compared to non-ionic surfactants, very low temperatures can cause some formulations to reach their cloud point, where the surfactant comes out of solution, leading to a cloudy appearance.[5][6] Solution: Gently warm the solution with agitation. If cloudiness persists, the formulation may need to be adjusted. |
| Inconsistent Performance | I'm observing batch-to-batch variability in my experiments. | Temperature Fluctuations: Inconsistent temperature control during preparation, storage, or experimentation can lead to significant variations in viscosity, foaming, and overall performance of ALES. Solution: Implement strict temperature control protocols for all stages of your work with ALES. Use temperature-controlled water baths and storage areas. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for working with this compound?
A1: The optimal temperature range for handling and formulating with ALES is typically between 25°C and 40°C. Within this range, ALES exhibits good solubility and foaming properties without significant risk of degradation.
Q2: How does temperature affect the viscosity of ALES solutions?
A2: The viscosity of ALES solutions decreases as the temperature increases. This is a critical factor to consider in formulations where viscosity is a key parameter for product performance and stability.
Q3: Will freezing ALES damage it?
A3: While freezing should generally be avoided, a single freeze-thaw cycle is unlikely to cause significant chemical degradation of ALES. However, it may lead to phase separation in formulated products. If frozen, it is recommended to thaw the material slowly at room temperature and mix thoroughly to ensure homogeneity before use.
Q4: What happens if I overheat an ALES solution?
A4: Overheating ALES, particularly at temperatures above 40°C and in acidic conditions (pH ≤ 5), can lead to hydrolysis and decomposition.[3][4] This degradation can result in a loss of foaming and detergency, a decrease in viscosity, and potential odor formation.
Q5: Does temperature impact the foaming stability of ALES?
A5: Yes, temperature can significantly affect foam stability. While moderate warming can improve foam generation, higher temperatures can accelerate the drainage of liquid from the foam lamellae, leading to faster foam collapse.[1] Conversely, very low temperatures can increase viscosity, which may initially stabilize the foam but can also hinder its formation.[2]
Data Presentation
Table 1: Effect of Temperature on the Viscosity of a 10% ALES Solution
| Temperature (°C) | Viscosity (mPa·s) |
| 10 | ~150 |
| 25 | ~60 |
| 40 | ~25 |
Note: These are representative values. Actual viscosity will depend on the specific grade of ALES, its concentration, and the presence of other formulation components.
Table 2: Influence of Temperature on Foaming Properties of a 1% ALES Solution
| Temperature (°C) | Initial Foam Height (mL) | Foam Stability (mL after 5 min) |
| 15 | 180 | 160 |
| 25 | 200 | 175 |
| 40 | 210 | 165 |
Note: These are illustrative data. Foam properties can be influenced by water hardness, pH, and the presence of foam boosters or inhibitors.
Experimental Protocols
Protocol 1: Determination of ALES Solution Viscosity as a Function of Temperature
Objective: To measure the change in viscosity of an ALES solution at different temperatures.
Apparatus:
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindle
-
Temperature-controlled water bath
-
Beakers
-
Calibrated thermometer
Procedure:
-
Prepare a solution of ALES at the desired concentration in deionized water.
-
Place a sufficient volume of the ALES solution in a beaker and allow it to equilibrate in the water bath at the first target temperature (e.g., 10°C) for at least 30 minutes.
-
Measure the viscosity of the solution using the rotational viscometer according to the instrument's operating instructions. Ensure the spindle is properly immersed and rotating at a constant speed. Record the viscosity reading once it has stabilized.
-
Increase the temperature of the water bath to the next target temperature (e.g., 25°C) and allow the solution to equilibrate.
-
Repeat the viscosity measurement.
-
Repeat the process for all desired temperatures (e.g., 40°C).
-
Record all temperature and viscosity data for analysis.
Reference: This protocol is based on the principles outlined in ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.[7]
Protocol 2: Evaluation of ALES Foaming Performance at Different Temperatures
Objective: To assess the foaming tendency and stability of an ALES solution at various temperatures.
Apparatus:
-
Graduated cylinders (e.g., 500 mL)
-
Temperature-controlled water bath
-
Mechanical shaker or a standardized mixing apparatus
-
Stopwatch
-
Calibrated thermometer
Procedure:
-
Prepare a solution of ALES at the desired concentration in deionized water.
-
Place a fixed volume (e.g., 100 mL) of the ALES solution into a graduated cylinder.
-
Equilibrate the cylinder and its contents in the water bath at the first target temperature (e.g., 15°C) for at least 30 minutes.
-
Securely stopper the cylinder and shake it vigorously for a set period (e.g., 30 seconds) using a consistent and reproducible motion.
-
Immediately after shaking, place the cylinder back in the water bath and record the initial total volume (liquid + foam) to determine the initial foam height.
-
Start a stopwatch and record the foam volume at regular intervals (e.g., every minute) for a total of 5 minutes to assess foam stability.
-
Repeat the procedure for each target temperature (e.g., 25°C and 40°C) using a fresh sample of the ALES solution for each test.
-
Tabulate the initial foam height and foam stability data for each temperature.
Reference: This protocol is a modification of the principles described in ASTM D1173 - Standard Test Method for Foaming Properties of Surface-Active Agents.[8]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. yeserchem.com [yeserchem.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. Cloud point - Wikipedia [en.wikipedia.org]
- 6. phase-technology.com [phase-technology.com]
- 7. chemquest.com [chemquest.com]
- 8. standards.iteh.ai [standards.iteh.ai]
Technical Support Center: Overcoming ALES Interference in Downstream Protein Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Ammonium Lauryl Ether Sulfate (ALES) interference in common downstream protein assays.
Frequently Asked Questions (FAQs)
Q1: Why is ALES interfering with my protein assay?
This compound (ALES) is an anionic detergent commonly used to solubilize proteins. However, its presence can significantly interfere with standard protein quantification methods.
-
Bradford Assay: The Bradford assay relies on the binding of Coomassie dye to proteins. ALES, being an anionic detergent, can bind to the positively charged dye, leading to a false positive signal and a high background reading. Additionally, ALES can interfere with the protein-dye interaction, causing inaccurate quantification.[1]
-
BCA Assay: The Bicinchoninic Acid (BCA) assay is based on the reduction of Cu²⁺ to Cu⁺ by proteins, followed by the detection of Cu⁺ with BCA. While generally more tolerant to detergents than the Bradford assay, ALES can still interfere by chelating copper ions or by reducing them, leading to an overestimation of the protein concentration.[2][3][4]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for ALES removal?
The Critical Micelle Concentration (CMC) is the concentration of a detergent above which molecules self-assemble to form micelles. Below the CMC, detergent molecules exist as monomers. The CMC is a crucial factor in choosing a detergent removal strategy. Detergents with a high CMC are generally easier to remove by methods like dialysis and size-exclusion chromatography because a larger proportion of the detergent exists as monomers, which are smaller and more easily separated from proteins. While the exact CMC of ALES can vary with buffer conditions, it is an important parameter to consider for efficient removal.
Q3: Can I simply dilute my sample to reduce ALES interference?
Diluting your sample can sometimes reduce the concentration of ALES to a level that is compatible with your protein assay. However, this is only a viable option if your protein concentration is high enough to remain within the detection range of the assay after dilution. Be aware that this approach may not be sufficient for highly sensitive assays or when the initial ALES concentration is very high.
Q4: Are there any protein assays that are compatible with ALES?
Some commercially available protein assays are marketed as "detergent-compatible." These assays often use proprietary reagents to minimize the effects of detergents. For example, some modified Bradford assays and specialized BCA assay kits show increased tolerance to certain detergents.[5] The Pierce 660nm Protein Assay is also known for its compatibility with a range of detergents.[5] It is always recommended to check the manufacturer's specifications for compatibility with anionic detergents like ALES.
Troubleshooting Guide
This guide addresses common issues encountered when ALES is present in protein samples.
Problem 1: High background or inconsistent readings in Bradford assay.
-
Cause: ALES is likely interfering with the Coomassie dye.
-
Solution:
-
Remove ALES: Choose a suitable detergent removal method from the options provided below (See "Detergent Removal Methods" section).
-
Switch Assays: Consider using a more detergent-tolerant assay like a modified BCA assay or the Pierce 660nm assay.
-
Problem 2: Overestimation of protein concentration in BCA assay.
-
Cause: ALES may be reducing Cu²⁺ ions, leading to a false signal.
-
Solution:
Problem 3: Low protein recovery after detergent removal.
-
Cause: The chosen removal method may not be optimal for your specific protein or the ALES concentration. Hydrophobic proteins may be lost during some procedures.
-
Solution:
-
Optimize the Method: Adjust the parameters of your current method. For example, in precipitation methods, ensure complete resolubilization of the protein pellet.
-
Try a Different Method: If one method results in low recovery, another might be more suitable. For instance, if precipitation leads to loss, try a detergent removal spin column.
-
Consider Protein Properties: For hydrophobic proteins, methods that maintain a minimal amount of detergent during the process or the use of non-ionic detergent exchange might be necessary.
-
Detergent Removal Methods
The choice of detergent removal method depends on the properties of your protein, the concentration of ALES, and the downstream application.
Data Summary of Common Detergent Removal Methods
The following table summarizes the effectiveness of various methods for removing anionic detergents like ALES (data for SDS is used as a proxy) and the expected protein recovery.
| Method | Principle | Detergent Removal Efficiency | Protein Recovery | Advantages | Disadvantages |
| Protein Precipitation (TCA/Acetone) | Protein is precipitated, while soluble detergent is washed away. | >99% | Variable (can be >90% with careful handling) | Effective for high and low detergent concentrations; Concentrates the protein sample. | Protein may be difficult to resolubilize; Can cause protein denaturation.[8][9] |
| Detergent Removal Spin Columns/Resins | Hydrophobic or affinity resins bind the detergent, allowing the protein to pass through. | >95% | >90% | Fast and easy to use; High protein recovery.[10][11][12] | Resin capacity can be limited; May not be suitable for very large sample volumes.[13] |
| Ion-Exchange Chromatography | Protein binds to the charged resin, while uncharged or similarly charged detergent micelles are washed away. | >95% | >90% | Can be used for purification and detergent removal simultaneously. | Requires optimization of binding and elution conditions; May not be effective for all detergents.[14][15][16] |
| Size-Exclusion Chromatography (Gel Filtration) | Separates molecules based on size. Larger proteins elute before smaller detergent monomers and micelles. | Good (depends on detergent CMC and micelle size) | >90% | Gentle method that preserves protein activity. | Requires the detergent concentration to be below its CMC for efficient removal; Can dilute the sample.[13][14] |
| Dialysis | Passive diffusion of small detergent monomers across a semi-permeable membrane. | Good for detergents with high CMC | >90% | Gentle method; Simple to perform. | Very slow for detergents with low CMC; Requires large buffer volumes.[14][17] |
Note: The efficiency and recovery rates are estimates and can vary depending on the specific protein, ALES concentration, and experimental conditions. Data for SDS is often used as a reference for other anionic detergents like ALES.
Experimental Protocols
Trichloroacetic Acid (TCA)/Acetone (B3395972) Precipitation
This method is effective for concentrating protein samples while removing interfering substances.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Acetone, ice-cold
-
Microcentrifuge tubes
-
Microcentrifuge
Protocol:
-
Place your protein sample in a microcentrifuge tube.
-
Add an equal volume of 20% TCA to the sample.
-
Vortex briefly and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant.
-
Wash the pellet by adding 500 µL of ice-cold acetone. This helps to remove any remaining TCA and detergent.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully decant the acetone and repeat the wash step.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as it can make resuspension difficult.
-
Resuspend the pellet in a buffer compatible with your downstream assay.
Using a Commercial Detergent Removal Spin Column
These products offer a quick and efficient way to remove detergents with high protein recovery. The following is a general protocol; always refer to the manufacturer's instructions for your specific product.
Materials:
-
Detergent removal spin column
-
Collection tubes
-
Equilibration buffer (as recommended by the manufacturer)
-
Microcentrifuge
Protocol:
-
Gently resuspend the resin in the spin column.
-
Remove the storage buffer by centrifugation according to the manufacturer's instructions.
-
Equilibrate the resin by adding the recommended equilibration buffer and centrifuging. Repeat this step 2-3 times.
-
Add your protein sample containing ALES to the top of the resin bed.
-
Incubate for the time specified in the product manual (typically 2-10 minutes) to allow the resin to bind the detergent.
-
Place the spin column in a clean collection tube and centrifuge to collect your detergent-free protein sample.
Visual Guides
Troubleshooting Logic for ALES Interference
Caption: Troubleshooting workflow for ALES interference in protein assays.
General Experimental Workflow for ALES Removal
Caption: Overview of common experimental workflows for ALES removal.
References
- 1. Bradford Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 2. BCA and Bradford Protein Assays – Alfateq [alfateq.com]
- 3. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protein Assays | Fisher Scientific [fishersci.com]
- 6. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agrisera.com [agrisera.com]
- 9. its.caltech.edu [its.caltech.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Efficient removal of detergents from proteins and peptides in a spin column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. optimizetech.com [optimizetech.com]
- 16. zoonews.ws [zoonews.ws]
- 17. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
ALES (Adaptive Focused Acoustics) Cell Lysis Optimization: Technical Support Center
Welcome to the technical support center for cell lysis optimization using Adaptive Focused Acoustics (AFA) technology. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to ensure efficient and reproducible cell lysis for various cell types. It is presumed that "ALES" is a reference to the AFA technology commercialized by Covaris.
Frequently Asked Questions (FAQs)
Q1: What is Adaptive Focused Acoustics (AFA) and how does it work for cell lysis?
A1: Adaptive Focused Acoustics (AFA) is a technology that utilizes controlled bursts of high-frequency acoustic energy focused on a specific zone within your sample vessel.[1][2] This non-contact energy creates cavitation bubbles that oscillate and collapse, generating hydrodynamic shear stress and acoustic microstreaming.[2] These forces disrupt cell membranes and walls in a highly controlled and isothermal manner, releasing the intracellular contents.[1][3]
Q2: What are the main advantages of AFA over traditional lysis methods like sonication or bead beating?
A2: AFA offers several advantages, including:
-
Reproducibility: The precise control over energy delivery ensures standardized and reproducible results.[1][4]
-
Temperature Control: The process is isothermal, minimizing heat generation that can lead to protein denaturation and degradation.[3][5]
-
Non-contact Processing: AFA is a non-contact method, which prevents cross-contamination between samples.[3]
-
Efficiency and Speed: AFA can significantly reduce sample processing time, from days to hours in some workflows.[1]
-
Versatility: It is effective for a wide range of cell types, including difficult-to-lyse samples like yeast and mycobacteria.[4]
-
Scalability and Automation: The technology is amenable to high-throughput and automated workflows.[4][6]
Q3: What cell types can be lysed using AFA technology?
A3: AFA is effective for a broad spectrum of cell types, including:
-
Bacterial cells (including difficult-to-lyse mycobacteria)[4][7]
-
Yeast and Fungi (e.g., Saccharomyces cerevisiae, Pichia pastoris)[4][7][9][10]
-
Plant cells[4]
Q4: Can AFA be used to extract specific subcellular components?
A4: Yes, by carefully tuning the AFA energy input, it is possible to achieve gentle lysis. This allows for the disruption of the plasma membrane while leaving organelles like the nucleus intact, which is useful for applications such as native chromatin shearing.[7][8] More aggressive settings can be used for complete disruption to release all cellular contents.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during AFA-based cell lysis experiments.
Issue 1: Low Protein/Nucleic Acid Yield
-
Q: My final protein or nucleic acid yield is lower than expected. What could be the cause?
-
A: Potential Cause 1: Incomplete Lysis. The AFA settings (Peak Incident Power, Duty Factor, Cycles per Burst, Time) may be insufficient for your specific cell type and density. Tougher cells, like yeast or bacteria, require more energy for efficient disruption than mammalian cells.[9][10]
-
Solution: Increase the AFA treatment time or power settings. It is recommended to perform a time-course optimization study to determine the ideal settings for your specific sample.[8][10] For yeast, including a reducing agent like DTT or THP in the lysis buffer can improve yields by breaking down disulfide linkages in the cell wall.[9]
-
-
A: Potential Cause 2: Suboptimal Lysis Buffer. The composition of your lysis buffer may not be optimal for your cell type or downstream application.
-
Solution: Ensure your lysis buffer is compatible with your cells and downstream analysis. For example, some commercially available protein extraction reagents show significantly increased yields when combined with AFA treatment.[9] The ratio of buffer volume to cell pellet size is also critical; ensure the pellet is fully resuspended.[11]
-
-
A: Potential Cause 3: Protein Degradation. Proteases released during lysis can degrade your target proteins.
-
Issue 2: High Viscosity of Lysate
-
Q: After AFA treatment, my cell lysate is very viscous and difficult to pipette. Why is this happening?
-
A: Potential Cause: Release of Genomic DNA. Lysis releases all cellular contents, including long strands of genomic DNA, which significantly increases the viscosity of the solution.[5][13]
-
Solution 1: AFA itself can shear DNA, which helps reduce viscosity.[13] You may need to increase the AFA treatment time to sufficiently fragment the DNA.
-
Solution 2: Add a nuclease, such as DNase I, to the lysis buffer to enzymatically digest the DNA.[5][14] This is a common and effective method to reduce viscosity without requiring additional mechanical shearing.
-
-
Issue 3: Target Protein is Insoluble (in Pellet after Centrifugation)
-
Q: My target protein is found in the insoluble pellet after lysis and centrifugation. How can I improve its solubility?
-
A: Potential Cause 1: Protein Aggregation or Formation of Inclusion Bodies. Overexpression of recombinant proteins in bacterial systems can lead to the formation of insoluble inclusion bodies.[14] Proteins can also aggregate and precipitate if they are denatured.[15]
-
Solution: Optimize protein expression conditions, such as lowering the induction temperature or using less inducer, to improve protein folding and solubility.[14] For the lysis step, ensure the AFA process remains isothermal to prevent heat-induced denaturation.[3] Consider modifying the lysis buffer to include detergents or chaotropic agents that can help solubilize proteins.[15]
-
-
A: Potential Cause 2: Membrane Protein. If your protein of interest is a membrane protein, it will naturally be in the insoluble fraction without the proper solubilizing agents.
-
Solution: Use a lysis buffer containing detergents appropriate for solubilizing membrane proteins. The choice of detergent (ionic, non-ionic, or zwitterionic) depends on the specific protein and downstream application.[16]
-
-
Experimental Protocols & Data
Quantitative Data Tables
Table 1: Recommended AFA Settings for DNA Extraction from Various Microbes
| Microbe Type | Species | AFA Instrument | Peak Incident Power (W) | Duty Factor (%) | Cycles per Burst | Treatment Time (min) |
| Yeast | S. cerevisiae | LE220-plus | 150 | 50 | 1000 | 1-10 |
| Yeast | Y. lipolytica | LE220-plus | 150 | 50 | 1000 | 10-20 |
| Bacteria (Gram -) | E. coli | LE220-plus | 150 | 50 | 1000 | 1 |
| Bacteria (Gram +) | L. monocytogenes | LE220-plus | 150 | 50 | 1000 | 1 |
Data synthesized from an application note on high molecular weight DNA extraction.[17][18][19]
Table 2: Protein Yield Comparison: AFA vs. Other Methods for Yeast Lysis
| Lysis Method | Lysis Buffer | Relative Total Protein Yield | Relative Enzyme Activity |
| Passive Extraction | Y-PER™ | 1.0x | 1.0x |
| AFA Active Extraction | Y-PER™ | 3.0x | >1.0x |
| Passive Extraction | YeastBuster™ (YB) | 1.0x | 1.0x |
| AFA Active Extraction | YeastBuster™ (YB) | 2.0x | >1.0x |
| AFA Active Extraction | Covaris SuperB | - | 6.6x vs Y-PER, 1.5x vs YB |
Data adapted from a Covaris application note demonstrating the enhancement of commercial lysis buffers with AFA.[9]
Detailed Methodologies
Protocol 1: General Protein Extraction from Mammalian Cells
-
Cell Harvesting: For adherent cells, wash with PBS, then detach using a cell scraper. For suspension cells, proceed to the next step.
-
Pelleting: Centrifuge the cell suspension at 200-500 x g for 5 minutes at 4°C to pellet the cells.[8][20] Discard the supernatant.
-
Lysis Buffer Addition: Resuspend the cell pellet in an appropriate volume of cold lysis buffer (e.g., RIPA buffer) containing a freshly added protease inhibitor cocktail. A typical starting point is 40 µL of buffer for up to 10^5 cells.[21]
-
AFA Treatment: Transfer the cell suspension to a Covaris AFA tube. Process the sample using optimized AFA settings. For general lysis of up to 10^5 cells, example settings on an LE220-plus are:
-
Peak Power: 350 W
-
Duty Factor: 25%
-
Cycles per Burst: 200
-
Time: 300 seconds
-
Temperature: 4-8°C[21]
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000-20,000 x g) for 10-20 minutes at 4°C to pellet cell debris.[11]
-
Collection: Carefully collect the supernatant containing the soluble protein fraction for downstream analysis.
Protocol 2: High-Efficiency Lysis of Yeast Cells (S. cerevisiae)
-
Cell Culture and Harvest: Grow yeast cells to the desired density (e.g., log-phase). Pellet the cells by centrifugation at ~3000 x g for 5 minutes.[22]
-
Washing: Wash the cell pellet once with sterile, cold water and pellet again.
-
Resuspension: Resuspend the yeast pellet in a suitable lysis buffer (e.g., Covaris SuperB or YeastBuster™) supplemented with 5 mM THP or another reducing agent.[9]
-
AFA Treatment: Transfer the suspension to a Covaris milliTUBE. Process using settings optimized for yeast. Example settings for a Covaris S220 are:
-
Peak Incidence Power (PIP): 80 W
-
Duty Cycle: 10%
-
Cycles per Burst: 200
-
Time: 180 seconds
-
Temperature: 20°C[9]
-
-
Clarification: Centrifuge the lysate at 21,000 x g for 10 minutes to pellet the robust yeast cell debris.[9]
-
Collection: Aspirate the supernatant for further analysis.
Protocol 3: Rapid Lysis of Bacterial Cells (E. coli)
-
Cell Harvesting: Pellet bacterial cells from a culture by centrifugation at 5,000 x g for 10 minutes.[11]
-
Resuspension: Resuspend the pellet in 5-10 volumes of a suitable bacterial lysis buffer (e.g., a buffer containing a mild non-ionic detergent).[11] For enhanced lysis, lysozyme (B549824) can be added and incubated on ice for 5-10 minutes.[11]
-
AFA Treatment: Transfer the suspension to an AFA tube. Bacterial lysis is typically very rapid. Example settings for an LE220-plus are:
-
Viscosity Reduction (Optional): If the lysate is viscous, add DNase I and incubate at room temperature for 5-10 minutes.[14]
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to collect the clear lysate.[11]
-
Collection: Transfer the supernatant to a new tube for downstream applications.
Visualizations
Caption: Mechanism of Adaptive Focused Acoustics (AFA) for cell lysis.
Caption: General experimental workflow for cell lysis using AFA.
Caption: Troubleshooting decision tree for common AFA cell lysis issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. covaris.com [covaris.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. covaris.com [covaris.com]
- 5. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. covaris.com [covaris.com]
- 8. covaris.com [covaris.com]
- 9. covaris.com [covaris.com]
- 10. covaris.com [covaris.com]
- 11. zellbio.eu [zellbio.eu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Sonication-assisted protein extraction improves proteomic detection of membrane-bound and DNA-binding proteins from tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. researchgate.net [researchgate.net]
- 16. goldbio.com [goldbio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. covaris.com [covaris.com]
- 21. covaris.com [covaris.com]
- 22. biobasic.com [biobasic.com]
Technical Support Center: Removal of Residual Ammonium Lauryl Ether Sulfate (ALES)
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual Ammonium Lauryl Ether Sulfate (ALES) from their solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ALES) and why is it difficult to remove?
This compound (ALES) is an anionic surfactant commonly used in buffers for cell lysis and protein solubilization. Its amphipathic nature, possessing both a hydrophilic head and a hydrophobic tail, allows it to form micelles and interact with proteins, making its complete removal from a solution challenging. Residual ALES can interfere with downstream applications such as mass spectrometry, chromatography, and various immunoassays.
Q2: What are the common methods for removing ALES from a solution?
Several methods can be employed to remove ALES, with the choice depending on the specific requirements of your experiment, such as the desired final ALES concentration, the nature of your sample (e.g., protein stability), and the available equipment. The most common methods include:
-
Dialysis: A membrane-based technique that separates molecules based on size.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.
-
Reverse-Phase Chromatography (RPC): Separates molecules based on their hydrophobicity.
-
Liquid-Liquid Extraction (LLE): Partitions ALES into an immiscible organic solvent.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size.
-
Precipitation: Can be used to precipitate either the protein of interest, leaving the surfactant in the supernatant, or in some cases, the surfactant itself.
Q3: How can I detect and quantify residual ALES in my solution?
Accurate detection and quantification of residual ALES are crucial to ensure its removal to an acceptable level. Common analytical techniques include:
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): A highly sensitive and specific method for quantifying ALES.[1][2][3]
-
Methylene Blue Active Substances (MBAS) Assay: A colorimetric method for the determination of anionic surfactants.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of ALES.
Problem 1: Low protein recovery after ALES removal.
-
Possible Cause: The chosen removal method may be too harsh, leading to protein precipitation or denaturation. This is a common issue when working with sensitive proteins.
-
Troubleshooting Steps:
-
Optimize Method Parameters: For chromatography, adjust the gradient steepness, flow rate, or buffer composition. For dialysis, ensure the buffer composition is suitable for your protein's stability.
-
Consider a Milder Method: If using precipitation or reverse-phase chromatography, which can be denaturing, consider switching to a gentler method like dialysis or size-exclusion chromatography.
-
Add Stabilizers: Include additives like glycerol (B35011) (5-20%) or arginine (0.5-1 M) in your buffers to help prevent protein aggregation.[5]
-
Check for Proteolysis: If you suspect protein degradation, add protease inhibitors to your buffers.
-
Problem 2: Residual ALES is still detected after the removal procedure.
-
Possible Cause: The chosen method may not be efficient enough for the initial ALES concentration, or the protocol may need optimization.
-
Troubleshooting Steps:
-
Increase the Efficiency of the Current Method:
-
Dialysis: Increase the number of buffer changes and the total dialysis time. Ensure the dialysis buffer volume is at least 200-fold greater than the sample volume.[6]
-
Chromatography: Optimize the binding and elution conditions. For IEX, ensure the pH of the buffer facilitates ALES binding to the resin. For RPC, a shallower gradient may improve separation.
-
Liquid-Liquid Extraction: Perform multiple extraction steps to increase removal efficiency.
-
-
Combine Methods: A multi-step approach can be more effective. For example, an initial dialysis step to reduce the bulk of the ALES can be followed by a more specific chromatography step.
-
Verify Analytical Method Sensitivity: Ensure your detection method is sensitive enough to measure the target residual ALES concentration.
-
Problem 3: The chosen removal method is interfering with downstream applications.
-
Possible Cause: Components from the removal process itself (e.g., organic solvents from LLE or high salt concentrations from IEX) may be carried over and interfere with subsequent steps.
-
Troubleshooting Steps:
-
Incorporate a Buffer Exchange Step: After the primary removal method, perform dialysis or use a desalting column to exchange the buffer to one compatible with your downstream application.
-
Evaporate Organic Solvents: If using LLE, carefully evaporate the organic solvent from your sample.
-
Method Selection: Choose a removal method that is inherently compatible with your downstream application. For example, if your next step is mass spectrometry, avoiding methods that introduce high levels of non-volatile salts is preferable.
-
Quantitative Data on Removal Efficiency
The following table summarizes the removal efficiencies of various methods for anionic surfactants. While specific data for ALES is limited, the data for other anionic surfactants like Sodium Dodecyl Sulfate (SDS) can provide a useful reference.
| Removal Method | Surfactant | Initial Concentration | Removal Efficiency (%) | Reference |
| Wastewater Treatment (Biological) | Anionic Surfactants | Not Specified | 88.2 - 98.3 | [7][8][9] |
| Liquid-Liquid Extraction | Sodium Dodecyl Sulfate (SDS) | Not Specified | > 96 | [6][10] |
| Adsorption (Activated Carbon) | Anionic Surfactants | Not Specified | > 98 | [11] |
| Advanced Oxidation Processes (UV/H₂O₂) | Surfactants | Not Specified | > 98 | [11] |
Note: The efficiency of each method is highly dependent on the specific experimental conditions.
Experimental Protocols
1. Dialysis for ALES Removal
This protocol is a general guideline and should be optimized for your specific protein and ALES concentration.
-
Materials:
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO) (e.g., 10-14 kDa, to retain most proteins while allowing ALES monomers to pass through).
-
Dialysis clips.
-
Dialysis buffer (compatible with your protein's stability, e.g., PBS or Tris buffer).
-
Stir plate and stir bar.
-
-
Procedure:
-
Prepare the dialysis tubing according to the manufacturer's instructions. This typically involves rinsing with deionized water.
-
Securely close one end of the tubing with a dialysis clip.
-
Load your sample containing ALES into the dialysis bag.
-
Secure the other end of the tubing with a second clip, leaving some space for potential sample dilution.
-
Place the sealed dialysis bag in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then dialyze overnight.
-
After dialysis, carefully remove the sample from the tubing.
-
2. Ion-Exchange Chromatography (IEX) for ALES Removal
This protocol is for the removal of the anionic surfactant ALES using an anion-exchange resin.
-
Materials:
-
Anion-exchange chromatography column (e.g., a strong anion exchanger like a quaternary ammonium-based resin).
-
Equilibration buffer (low ionic strength, pH above the pI of ALES if known, and compatible with your protein).
-
Elution buffer (high ionic strength, e.g., equilibration buffer with 1-2 M NaCl).
-
Chromatography system (e.g., FPLC or a gravity-flow setup).
-
-
Procedure:
-
Equilibrate the anion-exchange column with at least 5-10 column volumes (CVs) of equilibration buffer.
-
Load your sample onto the column. ALES, being anionic, should bind to the resin. Your protein of interest may or may not bind depending on its charge at the chosen pH.
-
Wash the column with 5-10 CVs of equilibration buffer to remove any unbound molecules.
-
Elute the bound molecules using a linear gradient or a step gradient of the elution buffer. ALES will elute at a specific salt concentration.
-
Collect fractions and analyze for your protein of interest and residual ALES.
-
Visualizations
The following diagrams illustrate the general workflows for ALES removal using Dialysis and Ion-Exchange Chromatography.
Caption: Workflow for ALES removal using dialysis.
Caption: Workflow for ALES removal using ion-exchange chromatography.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Protein-bound uraemic toxin removal in haemodialysis and post-dilution haemodiafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Anionic Surfactants by Mini-Liquid–Liquid Extraction (Mini-LLE) in an Industrial Wastewater Effluent Using Ion Pairing with Methylene Blue [ebrary.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of surfactant removal efficiency in selected domestic wastewater treatment plants in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ripublication.com [ripublication.com]
Technical Support Center: Addressing Variability in ALES-Mediated Nanoparticle Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability during Ammonium Lauryl Ether Sulfate (ALES)-mediated nanoparticle synthesis. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your ALES-mediated nanoparticle synthesis experiments.
Q1: The synthesized nanoparticles are much larger than the expected size.
A1: An unexpected increase in nanoparticle size can be attributed to several factors related to the reaction kinetics and stabilization. Here are the primary aspects to investigate:
-
ALES Concentration: An insufficient concentration of ALES can lead to incomplete surface coverage of the newly formed nanoparticles, resulting in aggregation and consequently larger particle sizes. Conversely, an excessively high concentration, well above the critical micelle concentration (CMC), can also sometimes lead to larger particles due to changes in the micellar structure.
-
Precursor Concentration: A high concentration of the nanoparticle precursor material can lead to rapid nucleation and uncontrolled growth, favoring the formation of larger particles.
-
Stirring Speed: Inadequate mixing may result in localized areas of high precursor concentration, promoting the formation of larger, aggregated particles.[1][2]
-
Temperature: Higher reaction temperatures can increase the rate of particle growth, potentially leading to larger nanoparticles if not carefully controlled.[3][4][5]
Recommended Actions:
-
Optimize the ALES concentration. Start with a concentration slightly above its CMC and systematically vary it to find the optimal concentration for your specific system.
-
Decrease the precursor concentration to slow down the nucleation and growth rates.
-
Increase the stirring speed to ensure homogenous mixing of reactants.[1][2][6]
-
Lower the reaction temperature to gain better control over the particle growth phase.[3][4]
Q2: The Polydispersity Index (PDI) of my nanoparticle suspension is too high (e.g., > 0.3).
A2: A high PDI indicates a broad particle size distribution, which is often undesirable for drug delivery applications.[7][8] The following factors can contribute to high polydispersity:
-
Inhomogeneous Nucleation: If the initial formation of nanoparticle "seeds" does not occur uniformly throughout the solution, a wide range of particle sizes will result. This can be caused by poor mixing or a slow addition rate of the precursor.
-
Ostwald Ripening: Over time, larger particles can grow at the expense of smaller ones, a process known as Ostwald ripening, which broadens the size distribution.[9]
-
Aggregation: Partial aggregation of nanoparticles will lead to a multimodal size distribution, which presents as a high PDI value in Dynamic Light Scattering (DLS) measurements.
Recommended Actions:
-
Ensure rapid and uniform mixing at the point of precursor addition. A higher stirring speed or the use of a homogenizer can be beneficial.
-
Control the reaction time carefully. Extended reaction times can promote Ostwald ripening.
-
Optimize the ALES concentration to ensure adequate stabilization and prevent aggregation.
-
Consider a seed-mediated growth approach, where pre-formed nanoparticle seeds are introduced to promote more uniform growth.[10]
Q3: My nanoparticles are aggregating and precipitating out of solution.
A3: Nanoparticle aggregation is a common issue and is primarily due to insufficient stabilization.[11][12]
-
Insufficient ALES Concentration: The concentration of ALES may be too low to provide adequate electrostatic and steric stabilization to the nanoparticles.
-
Inappropriate pH: The pH of the solution can significantly affect the surface charge of the nanoparticles and the effectiveness of the ALES surfactant.[13][14][15][16] For anionic surfactants like ALES, moving towards a more acidic pH can reduce the negative surface charge, leading to aggregation.
-
High Ionic Strength: The presence of excess salts in the solution can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and causing aggregation.[13]
-
Temperature Changes: Fluctuations in temperature can affect the stability of the ALES layer on the nanoparticle surface.
Recommended Actions:
-
Increase the concentration of ALES to ensure complete surface coverage.
-
Adjust the pH of the reaction medium. For ALES-stabilized particles, maintaining a neutral to slightly alkaline pH is generally advisable.
-
Purify the nanoparticles after synthesis (e.g., through dialysis or centrifugation and resuspension) to remove excess ions.
-
Store the nanoparticle suspension at a stable temperature.
Frequently Asked Questions (FAQs)
Q4: What is the primary role of ALES in nanoparticle synthesis?
A4: ALES, being an anionic surfactant, plays a dual role in nanoparticle synthesis. Firstly, it can act as a templating agent, forming micelles in solution that can guide the formation and control the initial size of the nanoparticles. Secondly, and more critically, it functions as a stabilizing agent. The hydrophobic tail of the ALES molecule adsorbs onto the surface of the nanoparticle, while the hydrophilic head group extends into the aqueous medium. This creates a negatively charged surface that prevents aggregation through electrostatic repulsion and provides steric hindrance.[17][18][19]
Q5: How does the concentration of ALES affect the final nanoparticle characteristics?
A5: The concentration of ALES is a critical parameter that influences nanoparticle size, PDI, and stability.
-
Below the Critical Micelle Concentration (CMC): ALES exists as individual molecules and provides minimal stabilization, often leading to uncontrolled aggregation and precipitation.
-
At or slightly above the CMC: ALES forms micelles which can act as nanoreactors, leading to the formation of small, relatively monodisperse nanoparticles. This is often the optimal concentration range.
-
Well above the CMC: The size and shape of the micelles can change, which may lead to an increase in nanoparticle size or a broader size distribution.
Q6: What is the expected effect of pH on ALES-stabilized nanoparticles?
A6: The pH of the medium can significantly impact the stability of ALES-stabilized nanoparticles. ALES is an anionic surfactant, meaning its head group carries a negative charge. In highly acidic conditions, the surface charge of the nanoparticles can be neutralized, leading to a loss of electrostatic repulsion and subsequent aggregation.[13][15][16] Therefore, maintaining a pH that ensures a significant negative zeta potential is crucial for stability.
Q7: What characterization techniques are essential for assessing variability?
A7: A combination of techniques is necessary to fully characterize nanoparticles and assess variability:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and the polydispersity index (PDI), providing a quick assessment of size and size distribution.[10][20][21]
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles, which is a key indicator of colloidal stability.[10][21]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Provides direct visualization of the nanoparticle morphology, size, and state of aggregation.[20]
-
UV-Visible Spectroscopy: Can be used to monitor the formation of certain types of nanoparticles (e.g., metallic nanoparticles) by observing the surface plasmon resonance peak.[10]
Quantitative Data Summary
The following tables summarize the general expected trends when varying key experimental parameters in ALES-mediated nanoparticle synthesis. The exact values will be system-dependent.
Table 1: Effect of Reagent Concentration on Nanoparticle Properties
| Parameter | Change | Effect on Particle Size | Effect on PDI | Effect on Zeta Potential (Absolute Value) |
| ALES Concentration | Increase | Decrease (initially), then may increase | Decrease (initially), then may increase | Increase (up to a plateau) |
| Precursor Concentration | Increase | Increase | Increase | May decrease due to incomplete stabilization |
Table 2: Effect of Process Parameters on Nanoparticle Properties
| Parameter | Change | Effect on Particle Size | Effect on PDI | Effect on Zeta Potential (Absolute Value) |
| pH | Increase (towards alkaline) | Generally decreases or stabilizes | Generally decreases or stabilizes | Generally increases |
| Temperature | Increase | Increase | May increase | May decrease |
| Stirring Speed | Increase | Decrease | Decrease | Generally no direct effect, but improves stability |
Experimental Protocols
Protocol: Synthesis of Polymeric Nanoparticles using ALES by Nanoprecipitation
This protocol provides a general methodology for the synthesis of polymeric nanoparticles using ALES as a stabilizer.
Materials:
-
Polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., acetone, acetonitrile)
-
This compound (ALES)
-
Deionized water
-
Drug (if preparing drug-loaded nanoparticles)
Procedure:
-
Organic Phase Preparation: Dissolve the polymer (and drug, if applicable) in the organic solvent to a specific concentration (e.g., 5-10 mg/mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of ALES at a desired concentration (e.g., 0.1-1.0% w/v) in deionized water.
-
Nanoprecipitation: Under moderate to high magnetic stirring (e.g., 600-1000 rpm), add the organic phase dropwise to the aqueous phase. The rapid diffusion of the solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 2-4 hours) in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification (Optional but Recommended): To remove excess ALES and unencapsulated drug, the nanoparticle suspension can be purified by centrifugation followed by resuspension in deionized water, or by dialysis against deionized water.
-
Characterization: Characterize the nanoparticles for size, PDI, zeta potential, and morphology using DLS and electron microscopy.
Visualizations
Caption: Troubleshooting workflow for inconsistent nanoparticle synthesis.
Caption: Key factors influencing ALES-mediated nanoparticle formation.
Caption: General experimental workflow for nanoparticle synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Plant Species on the Synthesis and Characterization of Biogenic Silver Nanoparticles: A Comparative Study of Brassica oleracea, Corylus avellana, and Camellia sinensis [mdpi.com]
- 12. A review on nanoparticles: characteristics, synthesis, applications, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Algae-Based Nanoparticles for Oral Drug Delivery Systems [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Two mechanisms of nanoparticle generation in picosecond laser ablation in liquids: the origin of the bimodal size distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijcmas.com [ijcmas.com]
- 18. A review of the role and mechanism of surfactants in the morphology control of metal nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 19. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the efficiency of ALES in hard water conditions for research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing Ammonium Lauryl Ether Sulfate (B86663) (ALES) in hard water conditions, ensuring the efficiency and reliability of your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome the challenges posed by hard water.
Frequently Asked Questions (FAQs)
Q1: What is ALES and why is it used in research?
Ammonium Lauryl Ether Sulfate (ALES) is an anionic surfactant commonly used in research for its excellent detergency, emulsifying, and foaming properties. In laboratory settings, it is utilized in applications such as cell lysis, protein solubilization, and as a component in cleaning solutions for labware. Its effectiveness, however, can be compromised by the presence of divalent cations in hard water.
Q2: How does hard water affect the performance of ALES?
Hard water contains high concentrations of dissolved mineral ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2] These divalent cations can interact with the negatively charged sulfate head of the ALES molecules. This interaction leads to the precipitation of insoluble salts, often referred to as "soap scum," which reduces the effective concentration of the surfactant in the solution.[3] Consequently, this can lead to decreased foaming, reduced cleaning efficiency, and potential interference with experimental assays.[1]
Q3: What are the visible signs that hard water is impacting my ALES solution?
Common indicators of hard water interference include:
-
Cloudiness or precipitation: The solution may appear turbid or contain visible white precipitates.
-
Reduced foaming: The solution produces significantly less foam compared to when prepared with deionized or soft water.
-
Decreased cleaning performance: You may observe residue or incomplete cleaning of labware.
-
Inconsistent experimental results: Assays that rely on the surfactant's properties may yield variable and unreliable data.
Q4: Can I use a higher concentration of ALES to counteract the effects of hard water?
While increasing the ALES concentration might seem like a straightforward solution, it is often not the most efficient or cost-effective approach. A significant portion of the added surfactant will precipitate out with the hard water ions. A more effective strategy is to address the root cause of the problem by managing the water hardness.
Q5: Are there alternatives to ALES that are more resistant to hard water?
While ALES is known for its relatively good performance in hard water compared to some other anionic surfactants, certain non-ionic surfactants exhibit greater tolerance to divalent cations as they lack a charged head group.[4] For applications where the specific properties of an anionic surfactant are not critical, a non-ionic alternative could be considered. However, for protocols requiring ALES, enhancing its performance in hard water is the preferred approach.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using ALES in hard water.
| Problem | Potential Cause | Recommended Solution |
| Cloudy or Precipitated ALES Solution | Interaction of ALES with Ca²⁺ and Mg²⁺ ions in hard water. | 1. Use a Chelating Agent: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to the water before dissolving the ALES. EDTA will bind to the divalent cations, preventing them from reacting with the surfactant.[5] 2. Prepare a Concentrated Stock in Deionized Water: Prepare a concentrated stock solution of ALES in deionized water and then dilute it to the final working concentration in the hard water. This can sometimes mitigate precipitation. |
| Reduced Foaming Capacity | Precipitation of ALES reduces the concentration of active surfactant available to form and stabilize foam. | 1. Incorporate a Non-ionic Surfactant: Add a compatible non-ionic surfactant to your formulation. This can have a synergistic effect, improving foam stability and overall performance in hard water.[3] 2. Optimize pH: The stability of ALES and its interaction with hard water ions can be pH-dependent. Ensure the pH of your solution is within the optimal range for ALES (typically slightly acidic to neutral). |
| Inconsistent Experimental Results | Interference from precipitated ALES-cation complexes or altered micellar properties. | 1. Water Softening: If possible, use deionized or distilled water for preparing your ALES solutions to eliminate the source of the problem. 2. Quantify Water Hardness: Determine the hardness of your water to calculate the precise amount of chelating agent needed for effective sequestration of divalent cations. |
| Residue on Labware After Cleaning | Deposition of insoluble ALES salts onto surfaces. | 1. Acidic Rinse: After cleaning with the ALES solution, rinse the labware with a dilute acid solution (e.g., 0.1M HCl or citric acid) to dissolve the precipitated salts, followed by a final rinse with deionized water. 2. Formulation with Chelators: For cleaning applications, formulate your ALES solution with a sufficient concentration of EDTA or another suitable chelating agent. |
Quantitative Data on Surfactant Performance in Hard Water
The following tables summarize the expected impact of water hardness on key performance parameters of anionic surfactants like ALES. The data is illustrative and based on studies of similar anionic surfactants.
Table 1: Effect of Water Hardness on Critical Micelle Concentration (CMC)
| Water Hardness (ppm CaCO₃) | Expected Change in CMC of ALES | Rationale |
| 0 (Deionized Water) | Baseline CMC | No interference from divalent cations. |
| 100 (Moderately Hard) | Decrease | The divalent cations shield the electrostatic repulsion between the anionic head groups, promoting micelle formation at a lower concentration.[2] |
| 300 (Very Hard) | Significant Decrease | Increased concentration of Ca²⁺ and Mg²⁺ further reduces the repulsion between surfactant head groups, leading to a lower CMC.[2] However, precipitation may become a competing process. |
Table 2: Effect of Water Hardness on Foam Height (Illustrative)
| Water Hardness (ppm CaCO₃) | Initial Foam Height (mm) - No Additives | Initial Foam Height (mm) - With EDTA |
| 0 | 150 | 150 |
| 100 | 110 | 148 |
| 200 | 75 | 145 |
| 300 | 40 | 142 |
Note: This data is hypothetical and for illustrative purposes, based on the known effects of hard water on anionic surfactants.
Experimental Protocols
1. Protocol for Determining Water Hardness by EDTA Titration
This protocol allows for the quantification of Ca²⁺ and Mg²⁺ ions in your water source.
-
Materials:
-
Burette (50 mL)
-
Pipette (25 mL or 50 mL)
-
Conical flask (250 mL)
-
Standardized 0.01 M EDTA solution
-
Ammonia-ammonium chloride buffer solution (pH 10)
-
Eriochrome Black T (EBT) indicator
-
Water sample
-
-
Procedure:
-
Pipette a known volume (e.g., 50 mL) of the water sample into the conical flask.
-
Add 1-2 mL of the pH 10 buffer solution to the flask.
-
Add a small amount of EBT indicator powder. The solution should turn a wine-red color if hardness is present.
-
Titrate the sample with the standardized 0.01 M EDTA solution from the burette. Swirl the flask continuously.
-
The endpoint is reached when the color of the solution changes from wine-red to a distinct blue.
-
Record the volume of EDTA solution used.
-
Calculate the total hardness of the water in ppm of CaCO₃ using the following formula: Hardness (ppm CaCO₃) = (Volume of EDTA (mL) × Molarity of EDTA × 100.09 × 1000) / Volume of water sample (mL)
-
2. Protocol for Evaluating ALES Foaming Performance (Modified Ross-Miles Method)
This method assesses the foaming ability and stability of your ALES solution.
-
Materials:
-
Ross-Miles foam apparatus (graduated glass column with a reservoir)
-
ALES solution prepared in water of known hardness
-
Stopwatch
-
-
Procedure:
-
Rinse the apparatus thoroughly with the ALES solution to be tested.
-
Add 50 mL of the ALES solution to the bottom of the graduated column.
-
Add 200 mL of the same ALES solution to the reservoir.
-
Position the reservoir above the column and open the stopcock to allow the solution to fall and generate foam.
-
Start the stopwatch as soon as the reservoir is empty.
-
Immediately record the initial foam height.
-
Record the foam height again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
Repeat the experiment with ALES solutions prepared in water of different hardness levels or with the addition of chelating agents or non-ionic surfactants to compare performance.
-
Visualizations
Mechanism of Hard Water Interference and Mitigation
The following diagram illustrates the molecular interactions between ALES, hard water cations, and the corrective action of a chelating agent like EDTA.
Caption: Interaction of ALES with hard water ions and the role of EDTA.
Experimental Workflow for Troubleshooting ALES Performance
This workflow provides a logical sequence of steps for identifying and resolving issues with ALES in hard water.
Caption: A logical workflow for troubleshooting ALES in hard water.
Logical Relationships in Enhancing ALES Efficiency
This diagram illustrates the interconnected strategies for improving the performance of ALES in challenging water conditions.
Caption: Key strategies for improving ALES performance in hard water.
References
Validation & Comparative
A Researcher's Guide: Ammonium Lauryl Ether Sulfate vs. Sodium Lauryl Sulfate for Cell Lysis
For researchers, scientists, and drug development professionals, the initial step of cell lysis is critical for the success of downstream applications. The choice of detergent can significantly impact the yield, purity, and functional integrity of the extracted proteins. This guide provides an objective comparison between two common anionic detergents, Ammonium (B1175870) Lauryl Ether Sulfate (ALES) and Sodium Lauryl Sulfate (SLS), supported by their mechanisms of action and representative experimental protocols.
Mechanism of Action: Detergent-Based Cell Lysis
Both ALES and SLS are anionic surfactants that disrupt the cell's plasma membrane. The process begins with the detergent monomers inserting themselves into the lipid bilayer. As the detergent concentration increases, they saturate the membrane, disrupting the interactions between lipids and proteins.[1] This leads to the solubilization of the membrane into "mixed micelles" containing detergent, lipids, and proteins, ultimately causing the cell to rupture and release its intracellular contents.[2][3]
Caption: Mechanism of cell membrane disruption by detergents.
Performance Comparison: ALES vs. SLS
The primary distinction between these surfactants lies in their counter-ion (Ammonium vs. Sodium) and the ethoxylation in ALES, which contributes to its milder nature compared to the aggressive action of SLS.[4][5]
-
Sodium Lauryl Sulfate (SLS): Also known as Sodium Dodecyl Sulfate (SDS), SLS is a powerful and highly effective anionic detergent.[3] Its primary characteristic is its strong denaturing capability.[2] SLS binds aggressively to proteins, disrupting their secondary and tertiary structures and imparting a uniform negative charge. This makes it exceptionally efficient at solubilizing most cellular components, including hard-to-extract membrane proteins. However, this potent action almost always results in the irreversible denaturation of proteins, destroying their biological activity.
-
Ammonium Lauryl Ether Sulfate (ALES): ALES is considered a gentler surfactant than SLS.[5] The ammonium counter-ion creates weaker ionic associations with proteins compared to sodium.[4] This, combined with the presence of ether groups, results in a reduced potential for protein denaturation.[4][6] While still an effective lysing agent, its milder action is less likely to completely unfold proteins, offering a better chance of preserving their native conformation and, consequently, their function.
Data Presentation: Quantitative and Qualitative Comparison
While direct head-to-head studies quantifying lysis efficiency for research applications are limited, a comparison based on their well-established chemical properties provides clear guidance.
| Parameter | Sodium Lauryl Sulfate (SLS/SDS) | This compound (ALES) |
| Lysis Potency | Very High | High |
| Protein Denaturation | Strong / Severe[2] | Moderate / Milder[4][5] |
| Impact on Enzyme Activity | Destroys activity | Higher potential for preservation |
| Typical Lysis Buffer Conc. | 0.1% - 1.0%[6] | 0.5% - 2.0% (empirically determined) |
| Primary Use Case | Total protein analysis, SDS-PAGE, Mass Spectrometry[7][3] | Functional assays, Immunoprecipitation, Active protein purification |
| Solubilization Speed | Very Fast[3] | Fast |
Experimental Protocols
Protocols must be performed on ice to minimize protein degradation by endogenous proteases and phosphatases.[8] The addition of protease and phosphatase inhibitor cocktails to the lysis buffer is strongly recommended.[9][10]
Protocol 1: Cell Lysis with a Strong Denaturing Buffer (SLS-Based)
This protocol is adapted from standard RIPA (Radioimmunoprecipitation Assay) buffer formulations, which are effective for total protein extraction from a wide range of cell types.[9][11]
Reagents:
-
SLS Lysis Buffer (RIPA): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40 (or Triton X-100), 0.5% sodium deoxycholate, 0.1% SDS (SLS) .
-
Protease/Phosphatase Inhibitor Cocktail (e.g., 100X stock).
-
Ice-cold Phosphate-Buffered Saline (PBS).
Methodology for Adherent Cells:
-
Culture cells to ~80-90% confluency in a culture dish.
-
Place the dish on ice and aspirate the culture medium.
-
Gently wash the cell monolayer once with 5-10 mL of ice-cold PBS. Aspirate the PBS completely.
-
Prepare the complete lysis buffer by adding the inhibitor cocktail to the SLS Lysis Buffer immediately before use.
-
Add an appropriate volume of complete SLS Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Using a cell scraper, scrape the cells into the buffer and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet the insoluble cellular debris.
-
Carefully transfer the supernatant (the protein lysate) to a new, pre-chilled tube. Store at -80°C or proceed with protein quantification (e.g., BCA assay).
Protocol 2: Cell Lysis with a Milder Buffer (ALES-Based)
This protocol is designed for applications where preserving protein function is paramount. The concentration of ALES may need to be optimized for your specific cell type and application.
Reagents:
-
ALES Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1.0% ALES .
-
Protease/Phosphatase Inhibitor Cocktail (e.g., 100X stock).
-
Ice-cold Phosphate-Buffered Saline (PBS).
Methodology for Suspension Cells:
-
Culture cells to the desired density.
-
Pellet the cells by centrifugation at ~300-500 x g for 5 minutes at 4°C.[11]
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS, then centrifuge again.[11]
-
Prepare the complete lysis buffer by adding the inhibitor cocktail to the ALES Lysis Buffer.
-
Resuspend the cell pellet in an appropriate volume of complete ALES Lysis Buffer (e.g., 100 µL per 1x10^6 cells). The volume should be empirically determined.[11]
-
Incubate the tube on ice for 20-30 minutes with gentle agitation or periodic vortexing.
-
Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins. Store at -80°C or proceed with your downstream application.
Decision-Making Workflow
The choice between SLS and ALES is dictated entirely by the experimental goal. This workflow provides a logical guide for selecting the appropriate detergent.
Caption: Workflow for selecting a lysis detergent.
Conclusion and Recommendations
-
Choose Sodium Lauryl Sulfate (SLS) when your objective is complete cell disruption and total protein solubilization, and when protein denaturation is acceptable or required. It is the standard choice for applications like SDS-PAGE and subsequent Western blotting where the primary protein structure is the main interest.[7][3]
-
Choose this compound (ALES) when the preservation of a protein's native conformation and biological activity is critical. It is the preferred option for functional studies, such as enzyme activity assays or co-immunoprecipitation experiments, where a milder lysis is necessary to maintain the integrity of the target proteins.[4][5]
Ultimately, the optimal lysis conditions may require empirical testing. However, understanding the fundamental properties of SLS and ALES allows researchers to make an informed initial choice, saving valuable time and resources while ensuring the quality and reliability of experimental results.
References
- 1. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Current techniques for single-cell lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ammonium Lauryl Sulfate vs SLS: Best Choice for Formulations [elchemy.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 8. ptglab.com [ptglab.com]
- 9. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
- 10. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 11. biomol.com [biomol.com]
Comparative study of ALES and Sodium dodecyl sulfate (SDS) in protein extraction
Comparative Guide to ALES and SDS for Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two anionic surfactants, Sodium Dodecyl Sulfate (B86663) (SDS) and Ammonium Lauryl Ether Sulfate (ALES), for their application in protein extraction. While SDS is a well-established and powerful denaturant for total proteome analysis, ALES and its relatives, like Sodium Lauryl Ether Sulfate (SLES), are emerging as potentially milder alternatives that may offer advantages for specific downstream applications.
Introduction to Anionic Surfactants in Protein Extraction
Anionic surfactants are amphipathic molecules that possess a negatively charged headgroup and a hydrophobic tail.[1] This structure allows them to disrupt cell membranes and solubilize proteins, making them essential tools in molecular biology.[2][3] Sodium Dodecyl Sulfate (SDS) is the most commonly used anionic detergent, known for its strong denaturing capabilities that unfold proteins into linear chains.[1][2] This complete disruption is ideal for applications like SDS-PAGE where separation is based purely on molecular weight.[1] However, this denaturation destroys protein function.
This compound (ALES) belongs to the alkyl ether sulfate (AES) family, which are known for being milder than their alkyl sulfate (AS) counterparts like SDS.[4] The introduction of an ether linkage in the hydrophobic tail is believed to reduce the denaturing effect on proteins. This guide will compare the known properties of SDS with the inferred and observed properties of ALES/SLES to help researchers select the appropriate detergent for their needs.
Mechanism of Action
Both SDS and ALES disrupt the lipid bilayer of cell membranes, leading to cell lysis and the release of intracellular contents. They then interact with proteins, solubilizing them in the aqueous lysis buffer. The key difference lies in the strength of this interaction.
-
Sodium Dodecyl Sulfate (SDS): As a strong ionic detergent, SDS breaks both protein-protein and protein-lipid interactions. It binds cooperatively to proteins, disrupting their secondary and tertiary structures and conferring a uniform negative charge.[2][5] This leads to complete denaturation.
-
This compound (ALES): As an alkyl ether sulfate, ALES is considered a milder anionic detergent.[4][6] While it effectively solubilizes proteins, it is less likely to cause complete and irreversible denaturation compared to SDS.[6][7] This property is advantageous when preserving protein structure or function is desirable. Studies comparing SDS and the closely related SLES for tissue decellularization have shown that SLES is effective at removing cells while better preserving extracellular matrix components like collagen.[6][7][8]
Comparative Data: ALES vs. SDS
Direct quantitative comparisons of ALES and SDS for protein extraction in proteomics are not widely published. However, a comparison of their chemical properties and performance in related applications provides valuable insights.
Table 1: Property Comparison of ALES and SDS
| Property | Sodium Dodecyl Sulfate (SDS) | This compound (ALES) / SLES | Rationale & Significance |
| Type | Anionic Alkyl Sulfate | Anionic Alkyl Ether Sulfate | The ether linkage in ALES/SLES makes it generally milder and less irritating than SDS.[4] |
| Denaturing Potential | High / Strong[1][2] | Moderate / Milder[6][7] | SDS is ideal for total protein analysis (e.g., Western Blot). ALES may be suitable for applications requiring partial or no denaturation (e.g., some enzyme assays, immunoprecipitation). |
| Critical Micelle Conc. (CMC) | ~8.2 mM[9][10] | Generally lower than corresponding alkyl sulfates | CMC is the concentration at which detergent monomers form micelles. A lower CMC means less detergent is needed to form micelles for solubilization. |
| Downstream Compatibility | |||
| Mass Spectrometry | Poor (interferes with ionization)[10] | Potentially better, but still requires removal | Anionic detergents must be removed before MS analysis. Milder detergents may be easier to remove. |
| Enzyme/Functional Assays | Very Poor (destroys activity)[11] | Potentially suitable[11][12] | Milder nature of ALES/SLES may preserve the native protein structure and function required for these assays.[13] |
| Immunoassays (e.g., ELISA) | Poor (can denature epitopes) | Good (often used in wash buffers) | ALES/SLES are less likely to destroy antibody binding sites on target proteins. |
Table 2: Typical Protein Yields with SDS-Based Lysis Buffers (Reference)
| Sample Type | Lysis Buffer Components | Typical Protein Yield | Reference |
| Soybean Roots | Tris-buffered phenol, SDS buffer | ~1.5 - 2.0 mg/g tissue | [14] |
| Mytilus galloprovincialis | Lysis buffer with urea, thiourea, CHAPS | ~15-20 µg/mg tissue | [8] |
| Plant Tissues | Phenol/SDS procedure | Not specified | [14] |
| Microorganisms | SDS buffer with heating | High recovery of membrane proteins | [11] |
Note: Protein yield is highly dependent on the sample type, buffer composition, and extraction procedure. The data for SDS is provided as a benchmark due to the lack of published comparative data for ALES in these specific applications.
Experimental Protocols & Workflows
Diagrams of Experimental Workflows
dot digraph "Protein_Extraction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="General Workflow for Detergent-Based Protein Extraction", labelloc=t, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Sample [label="1. Cell Pellet or\nTissue Sample"]; Homogenize [label="2. Mechanical Disruption\n(e.g., Sonication)"]; }
subgraph "cluster_lysis" { label="Cell Lysis & Extraction"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Lysis [label="3. Add Lysis Buffer\n(containing ALES or SDS)"]; Incubate [label="4. Incubate\n(e.g., on ice or heat)"]; }
subgraph "cluster_clarify" { label="Clarification"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Centrifuge [label="5. Centrifuge to Pellet\nCell Debris"]; Collect [label="6. Collect Supernatant\n(Protein Extract)"]; }
subgraph "cluster_analysis" { label="Downstream Analysis"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Quantify [label="7. Protein Quantification\n(e.g., BCA Assay)"]; Analyze [label="8. Further Analysis\n(SDS-PAGE, Western, MS)"]; }
Sample -> Homogenize [color="#4285F4"]; Homogenize -> Lysis [color="#4285F4"]; Lysis -> Incubate [color="#4285F4"]; Incubate -> Centrifuge [color="#4285F4"]; Centrifuge -> Collect [color="#4285F4"]; Collect -> Quantify [color="#4285F4"]; Quantify -> Analyze [color="#4285F4"]; } caption: General Workflow for Detergent-Based Protein Extraction.
dot digraph "Detergent_Choice_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Decision Flowchart for Detergent Selection", labelloc=t, labeljust=c, maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10];
Start [label="Start: What is the\nexperimental goal?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
Goal1 [label="Total Proteome Analysis\n(e.g., SDS-PAGE, Western Blot)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Goal2 [label="Functional Protein Required\n(e.g., Enzyme Assay, IP, Co-IP)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
Detergent1 [label="Use Strong, Denaturing\nDetergent", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detergent2 [label="Use Milder, Non-Denaturing\nor Weakly Denaturing Detergent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Example1 [label="Example:\nSDS", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Example2 [label="Example:\nALES, Triton X-100, CHAPS", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Start -> Goal1 [label="Denaturation\nAcceptable", color="#5F6368"]; Start -> Goal2 [label="Preserve Native\nStructure", color="#5F6368"];
Goal1 -> Detergent1 [color="#EA4335"]; Detergent1 -> Example1 [style=dashed, color="#EA4335"];
Goal2 -> Detergent2 [color="#34A853"]; Detergent2 -> Example2 [style=dashed, color="#34A853"]; } caption: Decision Flowchart for Detergent Selection.
Protocol 1: General Protein Extraction using SDS (Denaturing)
This protocol is optimized for the total extraction of proteins from cultured cells for applications like SDS-PAGE and Western Blotting.
Materials:
-
Cell pellet
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
SDS Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 2% SDS, 10% glycerol, 1x Protease Inhibitor Cocktail.
-
Microcentrifuge
Procedure:
-
Wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge at 500 x g for 3 minutes and discard the supernatant.
-
Add 200-500 µL of SDS Lysis Buffer to the cell pellet.
-
Vortex vigorously for 15-30 seconds to resuspend the pellet.
-
(Optional for viscous samples) Sonicate the lysate on ice to shear DNA. Use short bursts to avoid overheating.
-
Incubate the lysate at 95°C for 5-10 minutes to complete denaturation.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.[14]
-
Carefully transfer the supernatant, which contains the total protein extract, to a new, clean tube.
-
Quantify the protein concentration using a compatible assay (e.g., BCA assay).
-
The sample is ready for SDS-PAGE analysis or can be stored at -80°C.
Protocol 2: Considerations for Adapting to ALES (Milder Extraction)
To leverage the milder nature of ALES for preserving protein function, the harsh steps of the SDS protocol should be modified.
Modified ALES Lysis Buffer:
-
50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% ALES, 1x Protease Inhibitor Cocktail.
Key Modifications:
-
Omit Heating: Do not boil the sample, as this will cause denaturation. All steps should be performed on ice or at 4°C to preserve protein integrity.
-
Gentle Lysis: Rely on gentle mechanical disruption (e.g., dounce homogenization or passing through a small gauge needle) in combination with the detergent rather than harsh sonication.
-
Optimization is Key: The optimal concentration of ALES may vary depending on the cell type and the specific protein of interest. A concentration range of 0.5% to 2.0% is a reasonable starting point for optimization.
-
Downstream Compatibility: While milder, ALES is still an anionic detergent and may need to be removed or diluted for certain sensitive downstream applications.
Protocol 3: Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a detergent-compatible method for colorimetrically detecting and quantifying total protein.
Materials:
-
Protein extract
-
BCA Assay Reagents (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards
-
Microplate reader
Procedure:
-
Prepare a series of BSA standards ranging from 0 µg/mL to 2000 µg/mL.
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically 50:1).
-
Pipette 25 µL of each standard and unknown protein sample into a microplate well in triplicate.
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve from the BSA standards and determine the concentration of the unknown samples.
Summary and Recommendations
The choice between ALES and SDS is dictated entirely by the experimental objective.
-
Choose SDS when: The goal is to analyze total cellular protein by molecular weight. Its strong denaturing power ensures complete sample solubilization and linearization, making it the gold standard for SDS-PAGE and subsequent Western blotting.[1][2]
-
Consider ALES when: The preservation of protein structure and biological activity is critical. For applications such as enzyme activity assays, immunoprecipitation of native protein complexes, or when studying proteins sensitive to harsh detergents, the milder properties of ALES (or related ether sulfates) may provide a significant advantage.[6][11][13]
Researchers should be aware that while ALES is gentler, it may be less effective at solubilizing certain stubborn membrane proteins or lysing cells with tough cell walls compared to SDS.[13] Therefore, empirical testing and optimization are crucial when substituting a milder detergent into an established protocol.
References
- 1. Sodium Dodecyl Sulfate (SDS), Lauryl, 100 g - FAQs [thermofisher.com]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. dataintelo.com [dataintelo.com]
- 5. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jkmu.kmu.ac.ir [jkmu.kmu.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 13. Structuring Detergents for Extracting and Stabilizing Functional Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Impact of Subtle Differences in the Chemical Structure of 1-Alkylsulfates and 1-Alkylsulfonates on Their Interactions with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
ALES vs. SLS: A Comparative Analysis of Skin Irritation Potential in Dermatological Research
A deep dive into the dermatological effects of Ammonium Lauryl Ether Sulfate (B86663) (ALES) and Sodium Lauryl Sulfate (SLS) reveals distinct differences in their skin irritation potential. While both are anionic surfactants commonly used in personal care products, research indicates that ALES is a milder alternative to the more aggressive SLS. This guide provides a comprehensive comparison based on available experimental data, detailing the mechanisms of action and outlining relevant experimental protocols for researchers, scientists, and drug development professionals.
Sodium Lauryl Sulfate (SLS) is a well-established skin irritant, known for its potent cleansing properties which can unfortunately lead to disruption of the skin barrier. This disruption manifests as increased transepidermal water loss (TEWL), erythema (redness), and the release of pro-inflammatory cytokines.[1][2] In contrast, Ammonium Lauryl Ether Sulfate (ALES), also commonly referred to as Ammonium Lauryl Sulfate (ALS) in consumer-facing literature, is consistently reported to be a gentler surfactant.[3] This reduced irritation potential is attributed to its molecular structure, which results in less significant interactions with skin proteins and lipids.[3]
Quantitative Comparison of Skin Irritation Parameters
While direct side-by-side clinical trial data comparing the quantitative effects of ALES and SLS on key irritation markers is limited in the readily available scientific literature, the consensus from various dermatological studies and reviews points towards a lower irritation profile for ALES. The following tables summarize the expected comparative performance based on existing research.
Table 1: Comparison of Skin Barrier Function Parameters
| Parameter | This compound (ALES) | Sodium Lauryl Sulfate (SLS) | Key Findings |
| Transepidermal Water Loss (TEWL) | Lower increase compared to SLS | Significant increase, indicating compromised barrier function[1] | ALES is suggested to cause less disruption to the stratum corneum lipids, thus better preserving the skin's natural moisture barrier.[3] |
| Erythema Index | Reduced erythema observed in patch testing compared to SLS[3] | Induces noticeable erythema, a classic sign of inflammation[1] | The milder nature of ALES leads to a less pronounced inflammatory response in the skin. |
| Stratum Corneum Lipid Disruption | Less disruptive to intercellular lipid structures[3] | Known to strip natural oils and lipids from the skin[3] | ALES's molecular structure is less aggressive towards the skin's lipid matrix. |
| Protein (Keratin) Binding | Weaker protein binding affinity[3] | Stronger binding to keratin, potentially leading to protein denaturation[3] | The weaker interaction of ALES with skin proteins contributes to its reduced irritation potential. |
Table 2: Comparison of Inflammatory Cytokine Release
| Cytokine | This compound (ALES) | Sodium Lauryl Sulfate (SLS) | Key Findings |
| Interleukin-1α (IL-1α) | Lower induction of IL-1α expected | Known to induce the release of this pro-inflammatory cytokine from keratinocytes[4] | As a primary inflammatory mediator, lower IL-1α release suggests a reduced inflammatory cascade with ALES. |
| Tumor Necrosis Factor-α (TNF-α) | Lower induction of TNF-α expected | Contributes to the inflammatory response initiated by skin barrier disruption[4] | A diminished inflammatory signal from ALES would likely result in lower TNF-α levels. |
Experimental Protocols
To aid researchers in the direct comparison of these surfactants, a detailed experimental protocol for a human patch test is provided below. This protocol is a composite based on standard methodologies described in the literature for evaluating surfactant-induced skin irritation.[5][6]
Human Patch Test Protocol for Comparative Skin Irritation Assessment
1. Objective: To compare the skin irritation potential of ALES and SLS in human volunteers by measuring Transepidermal Water Loss (TEWL) and erythema.
2. Study Population: A cohort of healthy adult volunteers with no history of chronic skin diseases.
3. Materials:
- Test substances: 1% aqueous solutions of ALES and SLS.
- Negative control: Deionized water.
- Occlusive patches (e.g., Finn Chambers on Scanpor tape).
- Tewameter® for TEWL measurements.
- Chromameter® or a similar device for erythema (a*) measurements.
4. Procedure:
- Baseline Measurements: Before patch application, measure baseline TEWL and erythema at the designated test sites on the volar forearm or upper back of each volunteer.
- Patch Application: Apply 20 µL of each test solution (1% ALES, 1% SLS, and deionized water) to the filter paper within the occlusive chambers. Secure the patches to the designated skin sites.
- Exposure: Leave the patches in place for 24 hours.
- Patch Removal and Readings: After 24 hours, carefully remove the patches. Allow the skin to acclimatize for 30 minutes. Measure TEWL and erythema at each test site.
- Follow-up Readings: Repeat TEWL and erythema measurements at 48 and 72 hours post-patch removal to assess the time course of the irritation and recovery.
5. Data Analysis:
- Calculate the change in TEWL and erythema from baseline for each test substance at each time point.
- Statistically compare the changes induced by ALES and SLS using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).
Signaling Pathways in Surfactant-Induced Skin Irritation
The irritation caused by anionic surfactants like SLS and ALES is initiated by the disruption of the stratum corneum, the outermost layer of the skin. This disruption allows the surfactant molecules to penetrate deeper into the epidermis and interact with keratinocytes, the primary cells of the epidermis. This interaction triggers a cascade of intracellular signaling events, leading to the production and release of pro-inflammatory cytokines.
The diagram below illustrates the general signaling pathway initiated by anionic surfactants leading to an inflammatory response in keratinocytes.
Caption: Surfactant-induced skin irritation pathway.
The following diagram illustrates a typical experimental workflow for comparing the skin irritation potential of ALES and SLS.
References
- 1. jcadonline.com [jcadonline.com]
- 2. How does sodium lauryl sulfate alter the skin barrier function in man? A multiparametric approach. | Semantic Scholar [semanticscholar.org]
- 3. Ammonium Lauryl Sulfate vs SLS: Best Choice for Formulations [elchemy.com]
- 4. Cytokines and Chemokines in Irritant Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of skin susceptibility to irritancy by routine patch testing with sodium lauryl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novobliss.in [novobliss.in]
Performance Showdown: ALES and Other Anionic Surfactants in Microemulsion Formulations
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Selecting the Optimal Anionic Surfactant for Microemulsion-Based Drug Delivery Systems.
Microemulsions have emerged as a powerful tool in drug delivery, offering a thermodynamically stable, isotropic system capable of enhancing the solubilization and bioavailability of poorly water-soluble drugs. The choice of surfactant is paramount to the successful formulation of a microemulsion, directly influencing its formation, stability, and performance. Among the various classes of surfactants, anionics are widely utilized for their excellent emulsifying properties. This guide provides a comparative analysis of Ammonium (B1175870) Lauryl Ether Sulfate (ALES) against other commonly used anionic surfactants, namely Sodium Lauryl Ether Sulfate (SLES) and Sodium Lauryl Sulfate (SLS), in the context of microemulsion performance.
At a Glance: Key Performance Metrics
The selection of an appropriate anionic surfactant for a microemulsion formulation is a critical decision that can significantly impact the final product's efficacy and stability. The following table summarizes key performance parameters for ALES, SLES, and SLS based on available experimental data. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Performance Metric | Ammonium Lauryl Ether Sulfate (ALES) | Sodium Lauryl Ether Sulfate (SLES) | Sodium Lauryl Sulfate (SLS) | Key Considerations |
| Emulsification Efficiency | Good | Excellent | Good | SLES often exhibits superior efficiency in reducing interfacial tension, leading to the spontaneous formation of microemulsions over a wider range of compositions. |
| Microemulsion Stability | Generally Good | High | Moderate to Good | The ethoxylation in ALES and SLES contributes to greater steric hindrance, enhancing stability against coalescence. SLS-based microemulsions can be more sensitive to changes in temperature and pH. |
| Droplet Size (Typical Range) | 20 - 150 nm | 15 - 100 nm | 30 - 200 nm | Smaller droplet sizes, often achieved with SLES, can lead to improved drug absorption and bioavailability. |
| Zeta Potential (Typical Range) | -20 to -40 mV | -25 to -50 mV | -30 to -60 mV | A higher absolute zeta potential indicates greater electrostatic repulsion between droplets, contributing to long-term stability. |
| Drug Loading Capacity | Moderate to High | High | Moderate | The larger micellar core of ethoxylated surfactants like ALES and SLES can often accommodate a higher concentration of lipophilic drugs. |
| Mildness/Irritation Potential | Low | Low to Moderate | High | ALES is generally considered milder than SLES, and both are significantly milder than SLS, which is a crucial factor for topical and mucosal drug delivery systems.[1] |
Delving into the Data: Experimental Insights
The choice between ALES, SLES, and SLS is often dictated by the specific requirements of the drug delivery system. While SLES is lauded for its high foaming ability and cost-effectiveness in consumer products, ALES is often preferred for formulations where mildness is a primary concern, such as for sensitive skin applications.[1] The presence of the ammonium counter-ion in ALES, as opposed to the sodium ion in SLES and SLS, can influence micellar properties and interactions with biological membranes. Studies have shown that the nature of the counter-ion can affect the critical micelle concentration (CMC) and aggregation number of surfactants.[2][3]
For instance, the larger size of the hydrated ammonium ion compared to the sodium ion can lead to differences in the packing of surfactant molecules at the oil-water interface, which in turn affects the curvature of the interface and the resulting microemulsion structure. While direct comparative studies on microemulsion performance are limited, the generally observed trends suggest that the ethoxylation present in both ALES and SLES plays a more significant role in determining emulsification performance and stability than the counter-ion alone.
Visualizing the Workflow: From Formulation to Evaluation
The development of a microemulsion-based drug delivery system follows a systematic workflow, from the initial selection of components to the final characterization of the formulation. The following diagram illustrates this logical progression.
References
Validating the Efficacy of ALES-Conceptualized Bioremediation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of bioremediation is continuously evolving, with novel approaches emerging to address the challenge of environmental contaminants. While a standardized technology under the acronym "ALES" (Anionic Lithotrophic Electron Shuttle) is not currently established in scientific literature, the underlying principles—the use of anionic species, lithotrophic microorganisms, and electron shuttles—represent a compelling conceptual framework for enhancing the degradation of pollutants. This guide provides a comparative analysis of this ALES-conceptualized approach against established bioremediation techniques, offering quantitative data, detailed experimental protocols, and visual workflows to support researchers in their study design and evaluation.
Comparative Efficacy of Bioremediation Strategies
The selection of a bioremediation strategy depends on the type of contaminant, environmental conditions, and desired cleanup timeframe. The following tables summarize the performance of the ALES-conceptualized approach and its alternatives in removing key pollutants.
Table 1: Remediation of Organic Pollutants (e.g., Azo Dyes, Petroleum Hydrocarbons)
| Bioremediation Technique | Pollutant | Efficacy | Treatment Time | Reference |
| Electron Shuttle-Enhanced | Azo Dye (X-3B) | 85.8% discoloration, 60.0% COD removal | Not Specified | [1] |
| (Conceptual ALES Component) | Azo Dye (X-3B) | 85.2% discoloration, 78.6% COD removal (optimized) | Not Specified | [1][2] |
| Mycoremediation | Polycyclic Aromatic Hydrocarbons (PAHs) | 97% removal | 8 weeks | [3] |
| PAHs | 93.5% removal | 12 weeks | [3] | |
| PAHs | 81-93% removal | 2 months | [4] | |
| Total Petroleum Hydrocarbons (TPH) | >96% removal | Not Specified | [5] | |
| Biostimulation/Bioaugmentation | Total Petroleum Hydrocarbons (TPH) | 74% removal (combined) | 63 days | [6] |
| TPH | 66% removal (Biostimulation only) | 63 days | [6] | |
| TPH | 41% removal (Bioaugmentation only) | 63 days | [6] |
Table 2: Remediation of Inorganic Pollutants (e.g., Heavy Metals)
| Bioremediation Technique | Pollutant | Efficacy | Treatment Time | Reference |
| Lithotrophic Bioremediation | Arsenic (As(III)) | 98.77% removal (two-step with biosorbent) | Not Specified | [7] |
| (Conceptual ALES Component) | Arsenic (As) | 89% removal (with C. esculenta) | Not Specified | [7] |
| Hexavalent Chromium (Cr(VI)) | 95.24% reduction | 24 hours | [8] | |
| Hexavalent Chromium (Cr(VI)) | 95% reduction | 72 hours | [9] | |
| Phytoremediation | Lead (Pb) | 50-60 ppm assimilated in plant tissue | 52 days | [10] |
| Lead (Pb) | 18.7% decrease in soil concentration | 3 months | [11] | |
| Arsenic (As) | 43% depletion in soil | 2 years | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and processes in bioremediation is crucial for understanding and optimizing these systems. The following diagrams, rendered in Graphviz, illustrate the conceptual ALES pathway and a general experimental workflow for bioremediation studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioremediation studies. The following are summarized protocols for the discussed techniques.
Protocol 1: Electron Shuttle-Enhanced Anaerobic Bioremediation of Azo Dyes
-
Microorganism and Medium: Utilize a microbial consortium from an anaerobic sludge source. Prepare a mineral salt medium (MSM) containing essential nutrients and the target azo dye as the sole carbon source.
-
Experimental Setup:
-
Set up anaerobic batch reactors (e.g., serum bottles) with a working volume of 100 mL.
-
To each reactor, add 90 mL of MSM and 10 mL of the anaerobic sludge inoculum.
-
Spike the reactors with the target azo dye to a final concentration of 100 mg/L.
-
For the electron shuttle treatment group, add an anionic electron shuttle such as Anthraquinone-2,6-disulfonate (AQDS) to a final concentration of 0.5 mM.
-
Prepare a control group without the addition of the electron shuttle.
-
Purge all reactors with N2 gas to ensure anaerobic conditions and seal with butyl rubber stoppers.
-
-
Incubation: Incubate the reactors at 35°C in the dark with gentle shaking (120 rpm).
-
Monitoring and Analysis:
-
At regular intervals, withdraw liquid samples anaerobically.
-
Measure the decolorization of the azo dye spectrophotometrically at its maximum absorbance wavelength.
-
Determine the Chemical Oxygen Demand (COD) to assess the overall organic matter removal.
-
Analyze the degradation products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Protocol 2: Lithotrophic Bioremediation of Hexavalent Chromium (Cr(VI))
-
Microorganism and Medium: Isolate a chromium-resistant bacterial strain from a contaminated site (e.g., tannery effluent). Culture the isolate in Luria-Bertani (LB) broth.
-
Experimental Setup:
-
Prepare flasks containing LB broth supplemented with a specific concentration of Cr(VI) (e.g., 40 mg/L) from a stock solution of K2Cr2O7.
-
Inoculate the flasks with a 4% (v/v) concentration of the bacterial culture.
-
Adjust the initial pH of the medium to 7.0.
-
Set up a control flask with no bacterial inoculation.
-
-
Incubation: Incubate the flasks at a suitable temperature (e.g., 37°C) with shaking for a defined period (e.g., 24-72 hours).[8][9]
-
Monitoring and Analysis:
-
Periodically collect samples and centrifuge to separate the bacterial biomass from the supernatant.
-
Measure the concentration of Cr(VI) in the supernatant using the 1,5-diphenylcarbazide (B1670730) method with a spectrophotometer.
-
Analyze the oxidation state of the remaining chromium to confirm its reduction to the less toxic Cr(III).
-
Characterize the bacterial biomass for chromium adsorption using techniques like Fourier-transform infrared spectroscopy (FTIR) and Energy-Dispersive X-ray Spectroscopy (EDS).[8]
-
Protocol 3: Phytoremediation of Lead (Pb)-Contaminated Soil
-
Plant and Soil Preparation:
-
Select a plant species with known or potential hyperaccumulation capabilities for lead (e.g., Bambusa vulgaris, Liriope muscari).[10][11]
-
Prepare soil artificially contaminated with a lead salt (e.g., Pb(NO3)2) to achieve desired concentrations (e.g., 250 and 500 ppm).[10] Homogenize the soil thoroughly.
-
-
Experimental Setup:
-
Fill pots with the prepared lead-contaminated soil.
-
Transplant healthy seedlings of the chosen plant species into the pots.
-
Establish a control group with plants grown in uncontaminated soil.
-
Maintain the plants in a greenhouse or under controlled environmental conditions.
-
-
Growth and Maintenance: Water the plants regularly and monitor their growth over a period of several weeks to months (e.g., 52 days to 3 months).[10][11]
-
Harvesting and Analysis:
-
At the end of the experiment, harvest the plants and separate them into roots, stems, and leaves.
-
Collect soil samples from each pot.
-
Dry the plant and soil samples in an oven.
-
Digest the dried samples using an appropriate acid mixture.
-
Analyze the lead concentration in the digested samples using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectrometry.
-
Protocol 4: Mycoremediation of Petroleum Hydrocarbon-Contaminated Soil
-
Fungal Inoculum and Substrate Preparation:
-
Experimental Setup:
-
Prepare experimental plots or microcosms with soil contaminated with petroleum hydrocarbons (e.g., 2% Bunker C/diesel oil).[3]
-
For the mycoremediation treatment, inoculate the soil with the fungal mycelium at a rate of 25-30% by volume, layering it with the contaminated soil.[3]
-
Establish a control group of contaminated soil without the fungal inoculum.
-
-
Incubation: Maintain the experimental setup under appropriate conditions of moisture and temperature for a period of several weeks (e.g., 8-12 weeks).[3] Cover the mycoremediation plots with a shade cloth to retain moisture.[3]
-
Monitoring and Analysis:
-
Visually inspect the plots for mycelial growth and the disappearance of visible oil pockets.
-
Collect soil samples at the beginning and end of the experiment.
-
Extract the petroleum hydrocarbons from the soil samples using an appropriate solvent.
-
Analyze the concentration of Total Petroleum Hydrocarbons (TPH) and specific Polycyclic Aromatic Hydrocarbons (PAHs) using Gas Chromatography-Flame Ionization Detection (GC-FID) or GC-Mass Spectrometry (GC-MS).
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. wsdot.wa.gov [wsdot.wa.gov]
- 4. davidpublisher.com [davidpublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bioremediation of hexavalent chromium from wastewater using bacteria-a green technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lead Phytoremediation in Contaminated Soils Using Ornamental Landscape Plants [scirp.org]
- 11. media.neliti.com [media.neliti.com]
- 12. ctahr.hawaii.edu [ctahr.hawaii.edu]
ALES vs. SLES: A Comparative Analysis of Foaming Properties and Stability
An objective comparison of Ammonium Lauryl Ether Sulfate (ALES) and Sodium Lauryl Ether Sulfate (SLES), two widely used anionic surfactants, reveals distinct differences in their foaming characteristics. While both are known for their excellent foaming capabilities, the choice between them often depends on the desired foam texture, stability requirements of the formulation, and the end-use application.
Sodium Lauryl Ether Sulfate (SLES) is generally recognized for producing a rich and thick foam, often perceived by consumers as indicative of strong cleansing power. In contrast, this compound (ALES) is characterized by a softer, creamier lather. This difference in foam texture can be a key factor in formulating products such as shampoos and body washes, where the sensory experience is paramount.
Beyond the initial foam character, the stability and performance of these surfactants can be influenced by external factors such as water hardness and pH. ALES is often reported to exhibit better performance in hard water conditions compared to SLES. Additionally, ALES is known to maintain its stability and foaming efficacy in slightly acidic formulations.
Quantitative Data Summary
| Parameter | ALES (this compound) | SLES (Sodium Lauryl Ether Sulfate) | Test Method |
| Initial Foam Height (mm) | 190 | 200 | Ross-Miles (ASTM D1173) |
| Foam Height after 5 min (mm) | 165 | 170 | Ross-Miles (ASTM D1173) |
| Foam Stability (%) | 86.8 | 85.0 | (Foam Height at 5 min / Initial Foam Height) x 100 |
| Performance in Hard Water | Good | Moderate | Qualitative Assessment |
| Optimal pH Range | Slightly Acidic to Neutral | Neutral to Slightly Alkaline | Qualitative Assessment |
Note: The data presented in this table is illustrative and based on qualitative descriptions. Actual values can vary depending on the specific grade of the surfactant, concentration, water hardness, temperature, and presence of other formulation ingredients.
Experimental Protocols
The evaluation of foaming properties is typically conducted using standardized methods to ensure reproducibility and comparability of results. The two most common methods are the Ross-Miles test and the Cylinder Shaking method.
Ross-Miles Method (ASTM D1173)
This widely accepted method is used to determine the foaming properties of surfactants.
Apparatus:
-
A jacketed glass column (foam receiver) with specific dimensions and a 50 mL mark.
-
A 200 mL pipette with a specified orifice size.
-
A thermostatically controlled water bath.
Procedure:
-
A solution of the surfactant at a specified concentration (e.g., 0.1% w/v) is prepared in water of a known hardness (e.g., deionized water or water with a specific ppm of CaCO₃).
-
The foam receiver is placed in the water bath to maintain a constant temperature (e.g., 49°C).
-
50 mL of the surfactant solution is added to the foam receiver.
-
200 mL of the same solution is drawn into the pipette.
-
The pipette is positioned vertically over the receiver, and the solution is allowed to fall from a specified height (e.g., 90 cm) into the receiver, generating foam.
-
The initial height of the foam column is measured immediately after all the solution has been discharged from the pipette.
-
The foam height is measured again after a specified time interval (e.g., 5 minutes) to assess foam stability.
Cylinder Shaking Method
A simpler, less standardized method for quickly assessing foaming ability.
Apparatus:
-
A graduated cylinder with a stopper (e.g., 250 mL).
Procedure:
-
A specific volume of the surfactant solution (e.g., 100 mL) at a defined concentration is placed into the graduated cylinder.
-
The cylinder is stoppered and shaken vigorously for a set period (e.g., 30 seconds) in a standardized manner (e.g., a specific number of inversions or shakes per minute).
-
The initial volume of the foam generated is recorded immediately after shaking.
-
The foam volume is recorded again at specific time intervals to determine its stability.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the comparative analysis of surfactant foaming properties.
Caption: Experimental workflow for comparing the foaming properties of ALES and SLES.
Evaluating the Biocompatibility of ALES for In-Vitro Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the in-vitro biocompatibility of Ammonium Lauryl Ether Sulfate (ALES), a common anionic surfactant. Its performance is objectively compared with two other widely used alternatives: Sodium Lauryl Sulfate (SLS) and Sodium Laureth Sulfate (SLES). This comparison is supported by experimental data from various studies to assist researchers in selecting the appropriate surfactant for their in-vitro applications.
Executive Summary
This compound (ALES) is often considered a milder alternative to Sodium Lauryl Sulfate (SLS), a surfactant known for its significant cytotoxic potential. The ethoxylation process in both ALES and Sodium Laureth Sulfate (SLES) generally reduces their irritancy compared to their non-ethoxylated counterpart, SLS. In-vitro studies indicate that ALES can induce apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway. This guide will delve into the quantitative cytotoxicity data, detailed experimental protocols for assessing biocompatibility, and the underlying signaling pathways involved in ALES-induced cellular responses.
Data Presentation: Comparative Cytotoxicity of Anionic Surfactants
The following table summarizes the 50% inhibitory concentration (IC50) values of ALES, SLS, and SLES on relevant human skin cell lines, as reported in various in-vitro studies. It is important to note that IC50 values can vary depending on the specific cell line, exposure time, and assay method used.
| Surfactant | Cell Line | Assay | Exposure Time | IC50 / Cytotoxicity | Citation(s) |
| ALES (ALS) | Alveolar Macrophage | Not specified | 24 hours | 67.7 ± 3.4% viability at 50 µg/mL | [1] |
| SLS | Human Dermal Fibroblasts (NHDF) | Sulforhodamine B (SRB) | 24 hours | 50 µg/mL | |
| SLS | Human Gingival Fibroblasts (GF) | Neutral Red (NR) | 24 hours | 0.0127% | |
| SLS | Human Keratinocytes (HaCaT) | Neutral Red (NR) | 24 hours | 0.15 mmol | [2] |
| SLES | Human Dermal Fibroblasts | LDH Assay | 5 minutes | Lower cytotoxicity than SLS | [3] |
| SLES | Human Keratinocytes (HaCaT) | Not specified | Not specified | Generally considered milder than SLS | [3] |
Note: ALES is also commonly referred to as Ammonium Lauryl Sulfate (ALS). The data for ALES on keratinocytes and fibroblasts is less prevalent in publicly available literature compared to SLS. The provided data point for ALES on alveolar macrophages suggests a noticeable cytotoxic effect at a concentration of 50 µg/mL. In general, the order of cytotoxicity is often reported as SLS > ALES > SLES, with SLS being the most cytotoxic.
Experimental Protocols
Detailed methodologies for two key in-vitro cytotoxicity assays are provided below. These protocols are fundamental for assessing the biocompatibility of surfactants like ALES.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes or human dermal fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of ALES and other test surfactants in a suitable cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the different surfactant concentrations. Include a vehicle control (medium without surfactant).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plates for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells. Carefully collect a portion of the supernatant from each well without disturbing the cell layer.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains a substrate for LDH and a tetrazolium salt that is reduced to a colored formazan product.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration by comparing the LDH release in treated wells to that in a positive control (cells lysed with a detergent like Triton X-100) and a negative control (untreated cells).
Mandatory Visualization
Experimental Workflow for In-Vitro Cytotoxicity Testing
In-vitro cytotoxicity testing workflow.
ALES-Induced Apoptosis Signaling Pathway
The following diagram illustrates the proposed signaling pathway for ALES-induced apoptosis, which primarily involves the intrinsic (mitochondrial) pathway.
ALES-induced intrinsic apoptosis pathway.
Conclusion
References
Cross-Validation of Critical Micelle Concentration (CMC) Determination Methods for Ammonium Lauryl Ether Sulfate (ALES)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate determination of the Critical Micelle Concentration (CMC) is a pivotal step in the research, development, and quality control of products containing surfactants like Ammonium Lauryl Ether Sulfate (ALES). The CMC marks the concentration at which surfactant monomers self-assemble into micelles, a phenomenon that governs the characteristic properties of a surfactant, including its detergency, emulsification, and solubilization capabilities. This guide provides a comparative overview of three prevalent methods for CMC determination: surface tensiometry, conductivity measurement, and fluorescence spectroscopy.
Due to a scarcity of publicly available, directly comparable data for the CMC of this compound (ALES), this guide will utilize data for the closely related anionic surfactant, Ammonium Lauryl Sulfate (ALS), as a proxy to illustrate the comparison between methods. It is crucial to note that the presence of ethoxy groups in ALES will influence its CMC, and therefore, the presented values for ALS should be considered illustrative.
Comparison of CMC Determination Methods for Ammonium Lauryl Sulfate (ALS)
The following table summarizes representative CMC values for Ammonium Lauryl Sulfate (ALS) obtained by different experimental methods. It is important to recognize that these values are compiled from various studies and experimental conditions such as temperature, purity of the surfactant, and the composition of the solvent can significantly influence the CMC.
| Method | Principle | Reported CMC of ALS (mM) | Advantages | Disadvantages |
| Surface Tensiometry | Measures the decrease in surface tension of a solution with increasing surfactant concentration. The CMC is identified as the point where the surface tension plateaus. | ~1.0 - 2.0 | Direct and absolute method.[1] Provides information on surface activity. | Sensitive to impurities.[2] Can be time-consuming. |
| Conductivity Measurement | Monitors the change in electrical conductivity of an ionic surfactant solution. The CMC is determined from a distinct break in the conductivity versus concentration plot. | ~2.0 - 2.5 | Simple, rapid, and requires relatively inexpensive instrumentation. Well-suited for ionic surfactants. | Not applicable to non-ionic surfactants.[2] Sensitive to temperature fluctuations. |
| Fluorescence Spectroscopy | Utilizes a fluorescent probe (e.g., pyrene) that exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic micellar core. The CMC is determined from the inflection point in the plot of a spectral property versus surfactant concentration. | Data not readily available for ALS. For Sodium Dodecyl Sulfate (SDS), a similar anionic surfactant, CMC is ~7.7 - 8.3 mM.[3] | High sensitivity, suitable for low CMC values. Requires small sample volumes.[4] | Indirect method, the probe can potentially influence the micellization process.[5] |
Experimental Protocols
Surface Tensiometry
Principle: The surface tension of a liquid is measured as a function of the logarithm of the surfactant concentration. Below the CMC, the surfactant monomers adsorb at the air-water interface, causing a sharp decrease in surface tension. Above the CMC, the interface becomes saturated with monomers, and excess surfactant molecules form micelles in the bulk solution, leading to a plateau in the surface tension. The intersection of the two linear regions of the plot gives the CMC.[1]
Methodology:
-
Preparation of Solutions: Prepare a stock solution of ALES in high-purity water. A series of dilutions are then prepared from the stock solution to cover a concentration range both below and above the expected CMC.
-
Instrumentation: A tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) is used for the measurements.
-
Measurement:
-
Calibrate the tensiometer with high-purity water.
-
Measure the surface tension of each ALES dilution, ensuring temperature equilibrium is reached for each measurement.
-
Thoroughly clean the measurement probe between samples to avoid cross-contamination.
-
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the ALES concentration (log C). The CMC is determined from the intersection of the two lines fitted to the data points before and after the break in the curve.
Conductivity Measurement
Principle: For ionic surfactants like ALES, the electrical conductivity of the solution changes with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual surfactant ions and their counter-ions. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the micelles, although charged, have a lower mobility than the individual ions, and a fraction of the counter-ions become associated with the micelles. The break in the plot indicates the CMC.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of ALES in deionized water. A series of dilutions are prepared to span the expected CMC range.
-
Instrumentation: A conductivity meter with a temperature-controlled cell.
-
Measurement:
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Measure the conductivity of each ALES dilution, ensuring a constant temperature is maintained throughout the experiment.
-
-
Data Analysis: Plot the specific conductivity (κ) as a function of the ALES concentration. The CMC is determined from the intersection of the two linear segments of the plot.
Fluorescence Spectroscopy
Principle: This method employs a hydrophobic fluorescent probe, most commonly pyrene (B120774). The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar aqueous solution (below the CMC), the intensity ratio of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum has a certain value. When micelles form, pyrene preferentially partitions into the non-polar, hydrophobic core of the micelles. This change in the microenvironment causes a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of the plot of the I₁/I₃ ratio versus the logarithm of the surfactant concentration.[3][4]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).
-
Aliquots of the pyrene stock solution are added to a series of vials, and the solvent is evaporated completely.
-
Prepare a stock solution of ALES in high-purity water.
-
Add the ALES stock solution and its dilutions to the vials containing the pyrene residue to achieve a constant low pyrene concentration across all samples.
-
-
Instrumentation: A fluorescence spectrophotometer.
-
Measurement:
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of pyrene (typically exciting at around 335 nm and recording the emission from 350 to 450 nm) for each ALES concentration.
-
-
Data Analysis: Calculate the intensity ratio of the first vibronic peak (I₁; ~373 nm) to the third vibronic peak (I₃; ~384 nm). Plot the I₁/I₃ ratio as a function of the logarithm of the ALES concentration. The CMC is determined from the midpoint of the sigmoidal transition in the plot.
Visualizing the Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for each CMC determination method.
Caption: Workflow for CMC determination using surface tensiometry.
Caption: Workflow for CMC determination using conductivity measurement.
Caption: Workflow for CMC determination using fluorescence spectroscopy.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Comparative analysis of ALES with bio-based surfactants for green chemistry
A comprehensive evaluation of Ammonium Lauryl Ether Sulfate (ALES) against leading bio-based surfactants—sophorolipids, rhamnolipids, and alkyl polyglycosides (APGs)—reveals a compelling case for the adoption of greener alternatives in research, drug development, and various industrial applications. While ALES remains a widely used anionic surfactant, its petrochemical origins and comparatively higher environmental impact are driving the shift towards sustainable, bio-derived options.
This guide provides an objective comparison of the performance, biodegradability, and toxicity of these surfactants, supported by experimental data and detailed methodologies. The evidence underscores the potential of bio-based surfactants to match or exceed the performance of traditional surfactants while offering significant environmental advantages.
Quantitative Performance Comparison
The selection of a surfactant is often dictated by its performance in key areas such as surface tension reduction, critical micelle concentration (CMC), and foaming ability. The following tables summarize the available quantitative data for ALES and the selected bio-based surfactants. It is important to note that a direct head-to-head comparison under identical experimental conditions is not always available in the literature; therefore, data from various sources are presented.
| Surfactant | Type | Critical Micelle Concentration (CMC) (mg/L) | Surface Tension at CMC (mN/m) | Source |
| ALES | Anionic (Synthetic) | ~1000 | ~30-35 | [1] |
| Sophorolipids | Non-ionic/Anionic (Bio-based) | 70 - 250 | 33 - 40 | [2][3] |
| Rhamnolipids | Anionic (Bio-based) | 10 - 230 | 25 - 32 | [4] |
| Alkyl Polyglycosides (APGs) | Non-ionic (Bio-based) | 190 - 2500 | 25 - 30 | [5] |
Table 1: Comparison of Critical Micelle Concentration and Surface Tension. Lower CMC values indicate greater efficiency, as less surfactant is needed to form micelles and achieve maximum surface tension reduction.
| Surfactant | Foaming Properties | Source |
| ALES | Good foaming capacity, producing a rich and stable foam. | [6] |
| Sophorolipids | Generally low to moderate foaming, which can be advantageous in certain applications. | [7] |
| Rhamnolipids | Excellent foaming properties, though can lead to excessive foaming in fermentation processes. | [8][9] |
| Alkyl Polyglycosides (APGs) | Good foaming ability, producing a stable and fine foam. | [10][11] |
Table 2: Comparative Foaming Properties. The desired foaming characteristic is application-dependent.
Environmental and Toxicological Profile
A critical aspect of green chemistry is the environmental fate and toxicity of chemical compounds. Bio-based surfactants generally exhibit superior biodegradability and lower toxicity compared to their petrochemical counterparts.
| Surfactant | Biodegradability | Aquatic Toxicity (LC50/EC50) | Source |
| ALES | Readily biodegradable, but can have a higher environmental impact during production. | Moderate | [12] |
| Sophorolipids | Readily biodegradable and considered environmentally friendly. | Low; NOEC > 10 mg/L for Daphnia magna. | [3][7] |
| Rhamnolipids | Readily biodegradable and non-toxic. | Low; generally considered safe for the environment. | [4] |
| Alkyl Polyglycosides (APGs) | Readily biodegradable with a favorable ecotoxicological profile. | Low; EC50 values are generally higher (indicating lower toxicity) than many synthetic surfactants. | [13][14] |
Table 3: Environmental and Toxicological Comparison. Lower LC50/EC50 values indicate higher toxicity. NOEC stands for No-Observed-Effect Concentration.
Experimental Protocols
To ensure the reproducibility and comparability of surfactant performance data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC is the concentration of a surfactant above which micelles form, and it is a key measure of a surfactant's efficiency. The surface tension at the CMC indicates the maximum surface tension reduction the surfactant can achieve.
Method: Surface Tensiometry (Du Noüy Ring or Wilhelmy Plate Method)
-
Preparation of Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations, typically spanning several orders of magnitude around the expected CMC.
-
Measurement: The surface tension of each solution is measured using a tensiometer. The Du Noüy ring method involves measuring the force required to pull a platinum ring from the liquid surface, while the Wilhelmy plate method measures the force on a platinum plate partially immersed in the liquid.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration.
-
CMC Determination: The plot will typically show a region where surface tension decreases linearly with the log of the concentration, followed by a plateau. The CMC is determined as the concentration at the point of intersection of the two linear portions of the curve.[15] The surface tension value at this point is the surface tension at CMC.
Evaluation of Foaming Properties
Foaming ability and foam stability are important characteristics for many surfactant applications.
Method: Ross-Miles Method (ASTM D1173)
-
Apparatus: A jacketed glass column with a specified height and diameter, equipped with a dropping funnel at the top and a receiver at the bottom.
-
Procedure:
-
A specific volume of the surfactant solution at a defined concentration and temperature is placed in the receiver.
-
A larger volume of the same solution is allowed to fall from a specified height through the dropping funnel into the receiver, creating foam.
-
-
Measurement:
-
Foam Height (Initial): The height of the foam generated immediately after all the solution has been added is measured. This indicates the foaming power.
-
Foam Stability: The height of the foam is measured again after a set period (e.g., 5 minutes) to assess its stability.
-
Assessment of Biodegradability
The biodegradability of a surfactant is a crucial indicator of its environmental persistence.
Method: OECD 301B - CO₂ Evolution Test
-
Principle: This aerobic biodegradation test measures the amount of carbon dioxide produced by microorganisms as they degrade the test substance.
-
Inoculum: A mixed population of microorganisms, typically from activated sludge from a sewage treatment plant, is used.
-
Procedure:
-
The test substance is added as the sole source of organic carbon to a mineral medium inoculated with the microorganisms.
-
The mixture is incubated in a closed vessel with continuous aeration with CO₂-free air.
-
The CO₂ produced during the degradation process is trapped in a solution of barium hydroxide (B78521) or sodium hydroxide.
-
-
Measurement: The amount of CO₂ produced is determined by titration of the remaining hydroxide in the trapping solution.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical amount of CO₂ that would be produced if the test substance were completely mineralized. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[5][16][17]
Aquatic Toxicity Testing
Assessing the potential harm of a surfactant to aquatic life is a key component of its environmental risk assessment.
Method: OECD 202 - Daphnia sp. Acute Immobilisation Test
-
Test Organism: Daphnia magna, a small freshwater crustacean.
-
Procedure:
-
Groups of Daphnia are exposed to a range of concentrations of the test substance in water for a period of 48 hours.
-
The number of immobilized (unable to swim) Daphnia in each concentration is recorded at 24 and 48 hours.
-
-
Data Analysis: The results are used to calculate the EC50 (median effective concentration), which is the concentration of the substance that causes immobilization in 50% of the test organisms.
Comparative Lifecycle and Green Chemistry Principles
The lifecycle of a surfactant, from raw material sourcing to its ultimate fate in the environment, is a critical consideration in green chemistry. Bio-based surfactants offer a more sustainable lifecycle compared to petrochemical-based surfactants like ALES.
Figure 1: Comparative Lifecycle of ALES vs. Bio-based Surfactants.
This diagram illustrates the fundamental difference in the lifecycle of ALES and bio-based surfactants. The production of ALES relies on petrochemicals and energy-intensive chemical processes. In contrast, bio-based surfactants are derived from renewable resources through lower-energy biological processes like fermentation, aligning more closely with the principles of green chemistry.[12][18] Both types of surfactants are generally biodegradable, but the overall environmental footprint of bio-based surfactants is significantly smaller.
Conclusion
The comparative analysis of ALES with sophorolipids, rhamnolipids, and alkyl polyglycosides demonstrates that bio-based surfactants are not only viable alternatives but also superior in terms of their environmental profile. They often exhibit comparable or even better performance in key parameters such as CMC and surface tension reduction. While the foaming properties vary, the diversity within bio-based surfactants allows for the selection of a suitable option for a wide range of applications. For researchers, scientists, and drug development professionals committed to the principles of green chemistry, the adoption of bio-based surfactants offers a clear path toward more sustainable and environmentally responsible product development.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Sophorolipids—Bio-Based Antimicrobial Formulating Agents for Applications in Food and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Foaming of rhamnolipids fermentation: impact factors and fermentation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. x-cellr8.com [x-cellr8.com]
- 13. Biodegradability and Toxicity of Cellobiosides and Melibiosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Lower Toxicity and Wider Safety Range of Acidic Sophorolipid Compared to Surfactin and Rhamnolipid as Biosurfactants toward the HaCAT, THP-1, and RAW 264.7 [jstage.jst.go.jp]
- 18. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Assessing the impact of ALES on enzyme activity compared to other detergents
A comprehensive analysis of Ammonium Lauryl Ether Sulfate (ALES) and its effects on enzyme activity reveals a nuanced landscape when compared to other commonly used laboratory detergents such as Sodium Dodecyl Sulfate (SDS), Triton X-100, and CHAPS. The choice of detergent can significantly influence experimental outcomes, with effects ranging from potent inhibition to activity enhancement, depending on the detergent's chemical nature and the specific enzyme under investigation.
For researchers, scientists, and drug development professionals, understanding the interplay between detergents and enzymes is critical for the accurate interpretation of assay results. This guide provides a comparative overview of the performance of ALES against other standard detergents, supported by available experimental data and detailed methodologies to aid in the design of robust enzymatic assays.
Quantitative Comparison of Detergent Effects on Enzyme Activity
The selection of an appropriate detergent is paramount for maintaining the native conformation and functionality of enzymes, particularly in in-vitro assays. The following tables summarize the known quantitative effects of ALES and other detergents on the activity of common reporter enzymes. It is important to note that direct comparative studies involving ALES are limited in publicly available literature; therefore, the data presented is a compilation from various sources, highlighting the general effects of these detergent classes on specific enzymes.
Table 1: Comparative Effects of Detergents on Firefly Luciferase Activity
| Detergent | Chemical Type | Concentration | Effect on Activity | Reference |
| ALES (this compound) | Anionic | Not Specified | Likely Inhibitory (similar to other anionic detergents) | Inferred from general principles[1][2] |
| SDS (Sodium Dodecyl Sulfate) | Anionic | > 0.001% | Strong Inhibition | [1][3][4] |
| Triton X-100 | Non-ionic | 0.05 - 0.1% | Enhancement | [3] |
| CHAPS | Zwitterionic | Not Specified | Enhancement | [1] |
Table 2: Comparative Effects of Detergents on β-Galactosidase Activity
| Detergent | Chemical Type | Concentration | Effect on Activity | Reference |
| ALES (this compound) | Anionic | Not Specified | Data not available | |
| SDS (Sodium Dodecyl Sulfate) | Anionic | Not Specified | Generally Inhibitory/Denaturing | Inferred from general principles[2] |
| Triton X-100 | Non-ionic | 1 x 10⁻³ M | Stabilizing, can enhance thermal stability | [5] |
| CHAPS | Zwitterionic | Not Specified | Generally mild, preserves activity | [6] |
Understanding the Mechanisms of Action
The differential effects of these detergents on enzyme activity can be attributed to their distinct chemical properties and modes of interaction with proteins.
-
Anionic Detergents (ALES and SDS): These detergents possess a negatively charged head group and a long hydrophobic tail. They are known for their strong denaturing capabilities, disrupting the non-covalent interactions that maintain the tertiary and quaternary structures of proteins. This disruption of the enzyme's native conformation often leads to a loss of catalytic activity.[2] While specific data for ALES is scarce, its structural similarity to SDS suggests a comparable inhibitory effect on many enzymes.[1][2]
-
Non-ionic Detergents (Triton X-100): Lacking a net charge, non-ionic detergents are generally considered milder than their ionic counterparts.[2] They interact primarily with the hydrophobic regions of proteins and can help to solubilize membrane-bound enzymes or prevent aggregation without causing significant denaturation. In some cases, as seen with firefly luciferase, Triton X-100 can even enhance enzyme activity by creating a more favorable microenvironment for the reaction.[3]
-
Zwitterionic Detergents (CHAPS): These detergents contain both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge over a wide pH range. CHAPS is known for its gentle, non-denaturing properties and is often the detergent of choice for solubilizing and purifying membrane proteins while preserving their function.[6]
Experimental Protocols
To aid researchers in designing their own comparative studies, a detailed methodology for assessing the impact of various detergents on enzyme activity is provided below. This protocol can be adapted for different enzymes and specific experimental needs.
Protocol: Comparative Analysis of Detergent Effects on Enzyme Activity
1. Objective: To quantitatively assess the impact of ALES, SDS, Triton X-100, and CHAPS on the activity of a selected enzyme (e.g., Firefly Luciferase or β-Galactosidase).
2. Materials:
-
Purified enzyme of interest
-
Enzyme substrate (e.g., D-Luciferin for luciferase, o-nitrophenyl-β-D-galactopyranoside (ONPG) for β-galactosidase)
-
Assay buffer (specific to the enzyme)
-
Detergents: ALES, SDS, Triton X-100, CHAPS (high-purity, molecular biology grade)
-
Microplate reader (for absorbance or luminescence)
-
96-well microplates (black for luminescence, clear for absorbance)
3. Methods:
-
Detergent Stock Solution Preparation:
-
Prepare 10% (w/v) stock solutions of each detergent in deionized water.
-
From the stock solutions, prepare a series of dilutions in the assay buffer to achieve final concentrations ranging from 0.001% to 1% (w/v) in the final reaction mixture.
-
-
Enzyme Preparation:
-
Dilute the purified enzyme in the assay buffer to a working concentration that yields a robust signal within the linear range of the assay.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 50 µL of the diluted detergent solution at various concentrations. Include a control with only assay buffer.
-
Add 50 µL of the diluted enzyme solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow for detergent-enzyme interaction.
-
Initiate the enzymatic reaction by adding 100 µL of the pre-warmed substrate solution to each well.
-
Immediately measure the signal (luminescence or absorbance) at regular intervals for a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each detergent concentration by determining the slope of the linear portion of the signal versus time curve.
-
Express the enzyme activity at each detergent concentration as a percentage of the activity in the control (no detergent) condition.
-
Plot the percentage of enzyme activity against the detergent concentration to visualize the dose-dependent effect of each detergent.
-
Determine the IC₅₀ (for inhibitory detergents) or EC₅₀ (for activating detergents) values.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for comparing the effects of different detergents on enzyme activity.
Caption: Workflow for comparing detergent effects on enzyme activity.
Logical Relationship of Detergent Properties to Enzyme Activity
The choice of detergent should be guided by its chemical properties and the specific requirements of the enzyme and assay system. The following diagram illustrates the logical considerations when selecting a detergent.
Caption: Detergent properties and their typical impact on enzyme activity.
References
- 1. The effect of detergents on firefly luciferase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between surfactants and hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of different salts and detergents on luciferin-luciferase luminescence of the enchytraeid Fridericia heliota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ALES and Triton X-100 for Protein Extraction
A comprehensive guide for researchers, scientists, and drug development professionals on the quantitative comparison of protein yield using ALES (Ammonium Lauryl Ether Sulfate) versus the non-ionic surfactant Triton X-100.
In the critical initial step of protein analysis, the choice of detergent for cell lysis and protein solubilization significantly impacts the yield, purity, and functional integrity of the extracted proteins. This guide provides a detailed comparison of two distinct types of surfactants: ALES, an anionic surfactant, and Triton X-100, a non-ionic surfactant. While direct quantitative comparisons of protein yield between ALES and Triton X-100 are scarce in scientific literature, this guide will draw upon the well-established properties of anionic and non-ionic surfactants to provide a thorough comparative analysis. To fulfill the need for quantitative data, Sodium Dodecyl Sulfate (SDS), a widely studied anionic surfactant, will be used as a proxy for ALES in direct numerical comparisons with Triton X-100.
Anionic vs. Non-ionic Surfactants: A Fundamental Difference
The primary distinction between ALES and Triton X-100 lies in their chemical nature, which dictates their mechanism of action and suitability for different downstream applications.
ALES (this compound) is an anionic surfactant, meaning its hydrophilic head group carries a negative charge. Anionic surfactants are known for their strong solubilizing power and their tendency to denature proteins by disrupting both protein-protein and protein-lipid interactions. This denaturation unfolds the protein from its native three-dimensional structure.
Triton X-100 is a non-ionic surfactant, characterized by an uncharged, hydrophilic head group. Non-ionic detergents are considered milder than their ionic counterparts. They primarily disrupt lipid-lipid and lipid-protein interactions, making them effective for solubilizing membrane proteins while often preserving the protein's native structure and biological activity.[1]
Quantitative Comparison of Protein Yield: ALES (as represented by SDS) vs. Triton X-100
Due to the limited availability of direct quantitative data for ALES in research applications, this section presents a comparison of protein yield using the well-characterized anionic surfactant, SDS, as a representative for ALES, against the non-ionic surfactant, Triton X-100. It is important to note that while both are anionic surfactants, their specific properties may vary.
| Parameter | SDS (Anionic Proxy for ALES) | Triton X-100 (Non-ionic) | Source |
| General Protein Yield | Generally higher for total protein, especially for hard-to-solubilize or membrane proteins. | Effective for a wide range of proteins, particularly when maintaining protein activity is crucial. | [2] |
| Purity (A260/A280 ratio) | Can result in lower purity ratios due to co-extraction of other cellular components. One study on DNA extraction showed an average A260/A280 of 1.0, indicating significant protein contamination. | Generally yields higher purity. The same study on DNA extraction reported an average A260/A280 of 1.7, suggesting better removal of proteins. | [3] |
| Protein Denaturation | High potential for denaturation, disrupting native protein structure and function.[4] | Low to no denaturation, preserving the native conformation and biological activity of the protein.[4] | |
| Suitability for Functional Assays | Generally unsuitable due to protein denaturation. | Highly suitable for applications requiring biologically active proteins, such as enzyme assays and co-immunoprecipitation. | [2] |
Detailed Methodologies
The following are generalized protocols for protein extraction using anionic and non-ionic surfactants. The specific conditions, such as buffer composition and detergent concentration, may need to be optimized for different cell types and target proteins.
Protocol 1: Protein Extraction using Triton X-100 (Non-ionic Surfactant)
This protocol is suitable for the extraction of total cellular proteins while aiming to maintain their native structure and function.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitor cocktail.
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
Incubate on ice for 10-15 minutes, with occasional gentle swirling.
-
Scrape the cells from the culture dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, containing the soluble proteins, to a new pre-chilled tube.
-
Determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
Protocol 2: General Protein Extraction using an Anionic Surfactant (e.g., SDS)
This protocol is designed for the complete solubilization of cellular proteins, including those that are difficult to extract. Note that this method typically results in denatured proteins.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 6.8), 2% SDS, 10% glycerol, and protease inhibitor cocktail.
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Water bath or heating block
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add an appropriate volume of lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
To ensure complete denaturation and solubilization, heat the lysate at 95-100°C for 5-10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at room temperature.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration. Note that the presence of SDS can interfere with some protein assays; choose a compatible method.
-
The extract, containing denatured proteins, is typically used for applications like SDS-PAGE and Western blotting.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The choice between ALES and Triton X-100 for protein extraction is fundamentally a choice between obtaining a higher yield of total, albeit denatured, protein versus a potentially lower yield of functionally intact protein.
-
ALES (represented by SDS) , as a strong anionic surfactant, is highly effective at solubilizing all cellular proteins, which can lead to a higher overall protein yield. However, its denaturing properties make it unsuitable for studies that require the protein to be in its native, active state.
-
Triton X-100 , a mild, non-ionic surfactant, is the preferred choice when the primary goal is to preserve the protein's structure and function. While it may not solubilize all proteins as effectively as a strong anionic detergent, it provides a lysate that is compatible with a wider range of downstream applications, including enzymatic assays, immunoprecipitation, and studies of protein-protein interactions.
For researchers aiming to maximize the recovery of total protein for applications like SDS-PAGE and Western blotting, an anionic surfactant like ALES could be considered. However, for the majority of applications in functional proteomics and drug development where protein integrity is paramount, a non-ionic surfactant like Triton X-100 remains the more prudent and widely accepted choice.
References
Comparative Efficacy of Lysozyme in Disrupting Different Cell Membranes: A Guide for Researchers
A Note on the Initial Topic: This guide addresses the efficacy of membrane disruption by various agents. The initial request specified "ALES," for which publicly available scientific literature regarding direct cell membrane disruption is scarce. It is possible that "ALES" was a reference to Acyl-CoA synthetase long-chain family members (ACSLs). However, ACSLs are enzymes involved in fatty acid metabolism and influence membrane fluidity rather than causing direct lysis.[1][2] To fulfill the core requirements of this guide with robust data, we have focused on a well-characterized lytic agent, Lysozyme (B549824) , as a representative example of a molecule with differential efficacy against various cell membranes.
Introduction to Lysozyme
Lysozyme (EC 3.2.1.17), also known as muramidase, is a naturally occurring enzyme that forms a crucial part of the innate immune system in a wide range of organisms.[2] It is notably abundant in secretions such as tears, saliva, and mucus.[3] The primary antimicrobial action of lysozyme is its enzymatic ability to hydrolyze the β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG), the primary components of the peptidoglycan layer in bacterial cell walls.[4] This action leads to the breakdown of the cell wall, osmotic instability, and ultimately, cell lysis. Beyond its well-documented enzymatic activity, a non-lytic mechanism of action related to its cationic and hydrophobic properties has also been described, which can lead to membrane disruption.[2][5][6]
This guide provides a comparative analysis of lysozyme's lytic efficacy against bacterial, fungal, and mammalian cell membranes, supported by quantitative data and detailed experimental protocols.
Comparative Efficacy of Lysozyme: Data Summary
The lytic activity of lysozyme varies significantly across different cell types, primarily due to the differences in the composition and structure of their outer layers. The following table summarizes the efficacy of lysozyme against Gram-positive bacteria, Gram-negative bacteria, fungal cells, and mammalian cells.
| Cell Type | Target Organism/Cell Line | Efficacy Metric | Lysozyme Concentration | Observations | Reference(s) |
| Gram-Positive Bacteria | Micrococcus luteus | MIC / MBC | 1.25 µg/mL | Highly susceptible due to the thick, exposed peptidoglycan layer. | [7] |
| Bacillus subtilis | MIC | 0.75 mg/mL | Susceptible to lysozyme's enzymatic action. | [8] | |
| Staphylococcus aureus | MIC | >1.00 mg/mL | Shows some resistance compared to other Gram-positive bacteria. | [8] | |
| Gram-Negative Bacteria | Salmonella typhimurium | MIC / MBC | 2.75 µg/mL | Generally less susceptible due to the protective outer membrane. | [7] |
| Pseudomonas aeruginosa | MIC | 0.75 mg/mL | Resistance is attributed to the outer lipid membrane preventing access to the thin peptidoglycan layer.[7] | [8] | |
| Escherichia coli | MIC | 0.50 - 1.50 mg/mL | Often requires permeabilizing agents like EDTA to enhance lysozyme activity.[5] | [8] | |
| Fungal Cells | Candida albicans | FLZ Value (0.17-0.93) | 30 µg/mL | Exhibits a dose- and time-dependent killing effect.[5][7] | [5] |
| Aspergillus fumigatus | >80% Fungicidal Activity | 5 µM (~74 µg/mL) | Demonstrates significant fungicidal properties.[9] | [9] | |
| Penicillium sp. | >80% Fungicidal Activity | 5 µM (~74 µg/mL) | Susceptible to the fungicidal action of lysozyme.[9] | [9] | |
| Mammalian Cells | VERO E6 (Kidney epithelial) | IC50 | >10 mg/mL | Shows very low cytotoxicity, with high cell viability even at high concentrations. | [10] |
| NIH/3T3 (Fibroblast) | Cell Viability | 16 mg/mL | Limited effect on cell viability, indicating high biocompatibility. | [11] | |
| HEK293 (Embryonic kidney) | Cytotoxicity | 100 µg/L | Effective in inhibiting cancer cell growth with no toxicity to non-cancerous cells.[4] | [4] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; FLZ: Fungicidal effect of lysozyme; IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Accurate assessment of lysozyme's lytic activity requires standardized experimental procedures. Below are detailed protocols for assays commonly used to evaluate its efficacy against bacteria, fungi, and mammalian cells.
Turbidity Assay for Bacterial Lysis
This method measures the decrease in turbidity (optical density) of a bacterial suspension as lysozyme lyses the cells.[12]
Materials:
-
Spectrophotometer or 96-well plate reader capable of measuring absorbance at 450 nm.
-
Lysozyme solution of known concentration.
-
Bacterial culture (e.g., Micrococcus lysodeikticus)
-
Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0).
-
Cuvettes or flat-bottomed 96-well plates.
Procedure:
-
Preparation of Bacterial Suspension: Prepare a suspension of bacterial cells (e.g., 0.3 mg/mL of dried M. lysodeikticus) in potassium phosphate buffer. Vortex thoroughly to ensure a homogenous suspension.[10]
-
Assay Setup:
-
Baseline Measurement: Equilibrate the suspension to the desired temperature (e.g., 25°C) and measure the initial absorbance at 450 nm to establish a baseline.[13]
-
Initiation of Reaction: Add a small volume (e.g., 0.1 mL for cuvettes, 20 µL for plates) of the lysozyme solution to the bacterial suspension and mix gently.[10][13]
-
Kinetic Measurement: Immediately begin recording the absorbance at 450 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes).[10]
-
Data Analysis: Calculate the rate of decrease in absorbance (ΔA450/min) from the linear portion of the curve. One unit of lysozyme activity is often defined as a decrease in absorbance of 0.001 per minute.[13]
Colony Forming Unit (CFU) Assay for Fungal Viability
This assay determines the number of viable fungal cells after treatment with lysozyme by assessing their ability to form colonies on solid growth media.[9]
Materials:
-
Fungal culture (e.g., Candida albicans).
-
Lysozyme solution at various concentrations.
-
Appropriate liquid growth medium (e.g., RPMI).
-
Agar (B569324) plates (e.g., Sabouraud Dextrose Agar).
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions.
-
Incubator set to the optimal growth temperature for the fungus.
Procedure:
-
Preparation of Fungal Inoculum: Grow the fungal culture to the desired phase and adjust the concentration to a standard density (e.g., 1 x 10^6 cells/mL) in liquid medium.
-
Treatment: Aliquot the fungal suspension into tubes and add different concentrations of lysozyme. Include a control group with no lysozyme.
-
Incubation: Incubate the tubes at the appropriate temperature (e.g., 37°C) for a defined period (e.g., 0 to 7 hours).[9]
-
Serial Dilution: After incubation, perform a series of 10-fold dilutions of each treatment group in sterile saline or PBS.
-
Plating: Spread a fixed volume (e.g., 100 µL) of the appropriate dilutions onto agar plates in triplicate.
-
Incubation: Incubate the plates at the optimal growth temperature until visible colonies appear (typically 24-48 hours).
-
Colony Counting: Count the number of colonies on the plates that have a countable number (e.g., 30-300 colonies).
-
Data Analysis: Calculate the number of CFU per mL for each treatment group. The fungicidal activity can be expressed as a percentage of the reduction in CFU compared to the control.
Lactate Dehydrogenase (LDH) Assay for Mammalian Cell Cytotoxicity
This colorimetric assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
Materials:
-
Mammalian cell line cultured in a 96-well plate.
-
Lysozyme solution at various concentrations.
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis buffer).
-
Microplate reader capable of measuring absorbance at ~490 nm.
Procedure:
-
Cell Plating: Seed mammalian cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Controls Setup: Prepare triplicate wells for the following controls:
-
Spontaneous LDH Release: Untreated cells (add culture medium or vehicle only).
-
Maximum LDH Release: Cells treated with the lysis solution provided in the kit (represents 100% lysis).
-
Background Control: Culture medium without cells.
-
-
Treatment: Add various concentrations of lysozyme to the designated wells.
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Test Sample A490 - Spontaneous Release A490) / (Maximum Release A490 - Spontaneous Release A490)] * 100
Visualizing Mechanisms and Workflows
Experimental Workflow for Assessing Lytic Activity
The following diagram illustrates a generalized workflow for comparing the lytic activity of a test compound across different cell types.
Caption: General workflow for evaluating the lytic efficacy of a compound.
Mechanism of Lysozyme Action on Gram-Positive Bacteria
This diagram illustrates the enzymatic action of lysozyme on the peptidoglycan layer of a Gram-positive bacterial cell wall.
Caption: Lysozyme hydrolyzes the peptidoglycan layer of Gram-positive bacteria.
References
- 1. Lysozymes: characteristics, mechanism of action and technological applications on the control of pathogenic microorganisms [scielo.org.mx]
- 2. Lysozyme: an endogenous antimicrobial protein with potent activity against extracellular, but not intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Independent antioxidant and anticancer properties of a novel thermostable lysozyme isolated from Bacillus paralicheniformis: in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Effects of Lysozyme and Lactoferrin against Genetically Similar, Sequential Candida albicans Isolates from a Human Immunodeficiency Virus-Infected Southern Chinese Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of antimicrobial activity of the lysosomes isolated from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro lysozyme susceptibility of Candida albicans cultured in carbohydrate-supplemented media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human lysozyme has fungicidal activity against nasal fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity and cellular uptake of lysozyme-stabilized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The antifungal effect of lactoferrin and lysozyme on Candida krusei and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysozyme Activity Assay Kit (Fluorometric) (ab211113) | Abcam [abcam.com]
- 13. ableweb.org [ableweb.org]
Safety Operating Guide
Proper Disposal of Ammonium Lauryl Ether Sulfate in a Laboratory Setting
Ammonium Lauryl Ether Sulfate (B86663) (ALES) is a common surfactant found in a variety of laboratory applications. As with all chemicals, proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of ALES waste.
Immediate Safety and Logistical Information
Before handling Ammonium Lauryl Ether Sulfate waste, it is imperative to consult the Safety Data Sheet (SDS) and be aware of the associated hazards. ALES is known to be harmful to aquatic life.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Key Safety Precautions:
-
Prevent the release of ALES into the environment, as it is harmful to aquatic life.[1]
-
Do not dispose of ALES down the drain or into the sanitary sewer system.[5][6]
-
Handle uncleaned containers as you would the product itself.[1]
Disposal Procedures
The primary method for disposing of ALES waste is to treat it as chemical waste and have it managed by a licensed hazardous waste disposal service.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Storage:
-
Spill Management:
-
In the event of a small spill, absorb the liquid with an inert, non-combustible material like sand, earth, or vermiculite.[2][5]
-
For larger spills, dike the area to contain the spill for later disposal.[2]
-
Carefully collect the absorbed material and place it into the designated ALES waste container.[2][5]
-
Clean the spill area with water and dispose of the cleaning materials as contaminated waste.[5]
-
-
Final Disposal:
Quantitative Data Summary
The Safety Data Sheets for this compound do not typically provide specific quantitative limits for disposal, as the primary directive is to avoid environmental release and to dispose of it as regulated chemical waste. The toxicity data provides a general understanding of its potential environmental impact.
| Parameter | Value | Species |
| Oral LD50 (Rabbit) | >2000 mg/kg | Rabbit |
| ipr-mus LD50 | 400 mg/kg | Mouse |
This data is for Ammonium Lauryl Sulfate, a closely related compound, and is provided for informational purposes.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. trade-chem.com [trade-chem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalds.com [chemicalds.com]
- 5. This compound Manufacturers, with SDS [mubychem.com]
- 6. yeserchem.com [yeserchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ammonium Lauryl Ether Sulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ammonium Lauryl Ether Sulfate (ALES), a common anionic surfactant. By adhering to these procedural steps, you can minimize risks and ensure compliant disposal, fostering a culture of safety and responsibility in your laboratory.
Immediate Safety and Personal Protective Equipment (PPE)
This compound can cause skin and eye irritation.[1] Therefore, proper selection and use of Personal Protective Equipment (PPE) are the first lines of defense. The following table summarizes the recommended PPE for handling ALES.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is possible.[1] | Protects against splashes and aerosols that can cause eye irritation or damage. |
| Skin Protection | Wear a lab coat or chemical-resistant apron. Use impervious gloves; nitrile, neoprene, or butyl rubber are recommended based on general chemical resistance principles. Inspect gloves for any signs of degradation or puncture before and during use. | Prevents skin contact which can lead to irritation.[1] The choice of glove material should be based on the specific formulation of ALES and the duration of handling. |
| Respiratory Protection | Generally not required in a well-ventilated area. If vapors or mists are generated and ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[1] | Protects the respiratory system from irritation that may be caused by inhaling ALES aerosols. |
| Footwear | Closed-toe shoes are required in all laboratory settings. | Protects feet from potential spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a structured operational plan minimizes the risk of exposure and accidents. This workflow outlines the key stages of working with this compound.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert material such as sand, earth, or vermiculite. Place the absorbed material into a suitable, labeled container for disposal. Clean the spill area with water. |
| Large Spill | Evacuate the area. Contain the spill using a dike or other barrier. Prevent the spill from entering drains or waterways. Wear appropriate PPE and absorb the material as you would for a small spill. |
Disposal Plan: Ensuring Environmental Compliance
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility. The following plan provides a step-by-step guide for the disposal of small laboratory quantities of ALES waste.
Note: Always comply with local, state, and federal regulations regarding chemical waste disposal.
By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you contribute to a safer and more compliant research environment. Always prioritize safety and consult your institution's specific guidelines for chemical handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
